molecular formula C5H5FN2O B1462852 4-Fluoro-6-methoxypyrimidine CAS No. 51421-95-5

4-Fluoro-6-methoxypyrimidine

Número de catálogo: B1462852
Número CAS: 51421-95-5
Peso molecular: 128.1 g/mol
Clave InChI: AWTUHMFGXGFDQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluoro-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 128.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-6-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-6-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-fluoro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUHMFGXGFDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Fluoro-6-methoxypyrimidine: Strategies, Mechanisms, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-6-methoxypyrimidine is a critical heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The pyrimidine core itself is a well-established pharmacophore, capable of mimicking purine bases and interacting with key biological targets like protein kinases.[4][5] This guide provides an in-depth analysis of the prevalent synthesis pathways for 4-fluoro-6-methoxypyrimidine, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development.

Section 1: Retrosynthetic Analysis and Strategic Overview

The most logical and industrially practiced approach to synthesizing 4-fluoro-6-methoxypyrimidine involves a late-stage fluorination step. A retrosynthetic analysis reveals two primary strategic disconnections, both converging on readily available starting materials.

Strategy A (Preferred): Halogen Exchange (Halex) This strategy relies on the nucleophilic aromatic substitution (SNAr) of a more readily available halogen, typically chlorine, at the C4 position. This is the most common and efficient route.

  • Target: 4-Fluoro-6-methoxypyrimidine

  • Key Disconnection: C4-F bond

  • Precursor: 4-Chloro-6-methoxypyrimidine

  • Starting Material: 4,6-Dichloropyrimidine

Strategy B: Hydroxyl Group Conversion An alternative, though less common, approach involves the conversion of a hydroxyl group at the C4 position into a fluorine atom.

  • Target: 4-Fluoro-6-methoxypyrimidine

  • Key Disconnection: C4-F bond

  • Precursor: 4-Hydroxy-6-methoxypyrimidine

  • Starting Material: Malonates and formamide derivatives

The following diagram illustrates the primary synthetic pathway (Strategy A), which will be the focus of this guide due to its efficiency and scalability.

Synthesis_Pathway_Overview cluster_start Common Starting Material cluster_product Target Molecule DCP 4,6-Dichloropyrimidine CMP 4-Chloro-6-methoxypyrimidine DCP->CMP 1. NaOMe 2. Methanol Regioselective SNAr FMP 4-Fluoro-6-methoxypyrimidine CMP->FMP 1. KF (Spray-dried) 2. Aprotic Solvent Halogen Exchange (Halex)

Caption: Overview of the primary synthetic route to 4-fluoro-6-methoxypyrimidine.

Section 2: Synthesis Pathway via Halogen Exchange (Halex)

This pathway is a robust, two-step process starting from the commercially available 4,6-dichloropyrimidine.

Step 1: Synthesis of 4-Chloro-6-methoxypyrimidine

The first step involves a regioselective nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine.

Principle and Mechanism: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.[6] The two chlorine atoms are electronically equivalent; however, the reaction can be controlled to achieve monosubstitution. By using one equivalent of a nucleophile like sodium methoxide, one chlorine atom is displaced. The introduction of the electron-donating methoxy group slightly deactivates the ring towards a second substitution, aiding in the isolation of the monosubstituted product.[7]

The SNAr mechanism proceeds through a highly stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which facilitates the reaction.[6]

Detailed Experimental Protocol:

  • Setup: To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0-5 °C, add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 4-chloro-6-methoxypyrimidine, is often of sufficient purity for the next step but can be further purified by column chromatography if necessary.

Step 2: Fluorination of 4-Chloro-6-methoxypyrimidine

This crucial step is a halogen exchange (Halex) reaction, where the chloride is displaced by fluoride.

Principle and Causality: The choice of fluorinating agent is critical. While various fluoride sources exist, spray-dried potassium fluoride (KF) is highly effective for this transformation.[10][11][12] Standard KF has high lattice energy and low solubility in aprotic solvents, rendering it poorly reactive.[13] The spray-drying process creates a high surface area, amorphous form of KF that is more reactive and soluble.[11][14]

The reaction is typically performed in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, to facilitate the dissolution of KF and to achieve the necessary reaction temperatures. Phase-transfer catalysts, like crown ethers (e.g., 18-crown-6) or tetraalkylammonium salts, can be used to enhance the solubility and nucleophilicity of the fluoride ion.[13][15] Microwave-assisted heating can also significantly accelerate this reaction.[16]

Detailed Experimental Protocol:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, combine 4-chloro-6-methoxypyrimidine (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq, optional).

  • Solvent: Add a dry, polar aprotic solvent (e.g., DMSO or sulfolane).

  • Reaction: Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction by GC-MS or ¹⁹F NMR.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 4-fluoro-6-methoxypyrimidine.

The following diagram outlines the experimental workflow for the Halex reaction.

Halex_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4-Chloro-6-methoxypyrimidine - Spray-dried KF - (Optional) Catalyst B Add Dry Aprotic Solvent (e.g., DMSO) A->B C Heat to 120-150 °C under N₂ atmosphere B->C D Monitor by GC-MS or ¹⁹F NMR (12-24 hours) C->D E Cool and Quench with Ice-Water D->E F Extract with Organic Solvent E->F G Wash, Dry, Concentrate F->G H Purify by Vacuum Distillation or Chromatography G->H I Final Product: 4-Fluoro-6-methoxypyrimidine H->I

Caption: Step-by-step workflow for the Halex fluorination reaction.

Section 3: Data Presentation and Characterization

Table 1: Comparison of Synthetic Strategies

ParameterStrategy A: Halex from Chloro-precursorStrategy B: From Hydroxy-precursor
Starting Material 4,6-DichloropyrimidineDiethyl malonate, Formamide
Key Reagents NaOMe, Spray-dried KFNaOMe, POCl₃, Fluorinating agent
Number of Steps 23+
Typical Overall Yield Good to ExcellentModerate
Scalability HighModerate
Advantages High efficiency, reliable, common precursorsUtilizes very cheap starting materials
Disadvantages Requires anhydrous conditions for fluorinationMore steps, potentially harsh reagents (POCl₃)

Characterization Data for 4-Fluoro-6-methoxypyrimidine: A self-validating protocol requires thorough characterization of the final product.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group (a singlet around 4.0 ppm) and the two pyrimidine ring protons (two singlets or doublets, depending on coupling to fluorine, between 6.5 and 8.5 ppm).

  • ¹⁹F NMR: This is a crucial technique for confirming the success of the fluorination. A single signal is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.[17][18][19][20] The coupling between the fluorine and adjacent protons (³JHF) provides further structural confirmation.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom, with the carbon attached to the fluorine (C4) exhibiting a large one-bond coupling constant (¹JCF).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of C₅H₅FN₂O.

Conclusion

The synthesis of 4-fluoro-6-methoxypyrimidine is most effectively achieved through a two-step sequence starting from 4,6-dichloropyrimidine. This pathway, involving a regioselective methoxylation followed by a robust halogen exchange reaction with spray-dried potassium fluoride, represents a scalable, efficient, and reliable method for producing this high-value building block. The insights into reaction mechanisms, choice of reagents, and detailed protocols provided in this guide are intended to empower researchers in medicinal chemistry to confidently synthesize and utilize this important compound in the development of next-generation therapeutics.

References

  • Method for producing 4-chloro-6-hydroxypyrimidine.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.QM Magic Class.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.MDPI.
  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • Nucleophilic arom
  • SNAr reactions of pi-deficient arom
  • Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review.
  • potassium fluoride spray dried.ChemBK.
  • Potassium fluoride 99%, spray-dried.Sigma-Aldrich.
  • A new route to nucleophilic substitution with potassium fluoride.University of Oxford, Department of Chemistry.
  • Applications of Fluorine in Medicinal Chemistry.PubMed.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.PMC - NIH.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Ultrafast 19F MAS NMR.[Source document not fully available].
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.NIH.
  • 19F Chemical Shifts and Coupling Constants.NMR Facility, UCSB Chem and Biochem.
  • Recent Advances in Pyrimidine-Based Drugs.PMC - PubMed Central.
  • Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Applic
  • Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.ChemRxiv.
  • Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process.

Sources

Introduction: The Strategic Importance of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-6-methoxypyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development. As an essential component of the nucleobases uracil, thymine, and cytosine, it is fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine ring a "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds.[2] The synthetic versatility of the pyrimidine core allows for extensive structural diversification, leading to a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1]

4-Fluoro-6-methoxypyrimidine emerges as a particularly valuable synthetic intermediate within this class. The strategic placement of a fluorine atom and a methoxy group on the pyrimidine ring imparts unique electronic properties and provides reactive sites for further chemical modification. The fluorine atom, a bioisostere of a hydrogen atom with distinct electronic effects, can enhance metabolic stability and binding affinity. The methoxy group can also influence solubility and electronic distribution. This guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluoro-6-methoxypyrimidine, offering insights for researchers in drug discovery, chemical synthesis, and materials science.

Molecular and Structural Characteristics

4-Fluoro-6-methoxypyrimidine is a disubstituted aromatic heterocycle. Its structure is defined by a pyrimidine ring functionalized with a fluorine atom at position 4 and a methoxy group at position 6.

PropertyValue
Molecular Formula C₅H₅FN₂O
Molecular Weight 128.11 g/mol
IUPAC Name 4-Fluoro-6-methoxypyrimidine
Canonical SMILES COC1=CC(=NC=N1)F
InChI Key N/A
CAS Number 147505-18-8

Figure 1: 2D Chemical Structure of 4-Fluoro-6-methoxypyrimidine (A representative 2D structure)

Physical and Thermodynamic Properties

The physical state and thermal properties of a compound are critical for its handling, formulation, and reaction setup. While specific experimental data for 4-Fluoro-6-methoxypyrimidine is not extensively published, we can infer its properties based on closely related analogs.

PropertyValue (with notes)Source
Appearance Expected to be a white to off-white solid or liquid at room temperature.Inferred from similar compounds
Melting Point Not available. The related compound 4-Amino-5-fluoro-2-methoxypyrimidine has a melting point of 191-195 °C.
Boiling Point Not available. The analog 4-Chloro-6-methoxypyrimidine has a boiling point of 80 °C at 18 mmHg. The fluoro derivative is expected to have a comparable or slightly lower boiling point.[3]
Density Not available. The analog 4-Chloro-6-methoxypyrimidine has a density of 1.292 g/cm³.[3]

Causality Behind the Properties: The substitution pattern significantly influences these physical properties. The presence of the polar pyrimidine ring and the electronegative fluorine and oxygen atoms allows for dipole-dipole interactions. However, the molecule's relatively small size and the lack of hydrogen bond donors suggest a moderate melting and boiling point compared to derivatives with amino or hydroxyl groups.

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signature of 4-Fluoro-6-methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.[4]

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 8.0-9.0 ppm for pyrimidines). The proton at C2 (between the two nitrogen atoms) will likely appear as a singlet. The proton at C5 will appear as a doublet due to coupling with the adjacent fluorine atom (³J-HF).

    • Methoxy Protons: A sharp singlet corresponding to the three methyl protons of the methoxy group is expected around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

    • Aromatic Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon atom bonded to the fluorine (C4) will exhibit a large one-bond coupling constant (¹J-CF), appearing as a doublet. The adjacent carbons (C5) will show smaller two-bond couplings (²J-CF).

    • Methoxy Carbon: A single signal for the methoxy carbon is expected in the range of δ 55-60 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for fluorinated compounds. A single signal is expected, as there is only one fluorine atom in the molecule. This signal will be split into a doublet due to coupling with the proton at C5 (³J-HF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5] For 4-Fluoro-6-methoxypyrimidine, the following characteristic absorption bands are anticipated:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3150C-H stretchingAromatic C-H
~2850-2960C-H stretchingMethoxy (CH₃)
~1550-1600C=N and C=C stretchingPyrimidine ring
~1200-1300C-O stretchingAryl-ether (methoxy)
~1000-1100C-F stretchingAryl-fluoride

The analysis of IR spectra for substituted pyrimidines confirms that ring vibrations are often observed in the 1400-1600 cm⁻¹ region.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8]

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (128.11).

  • Fragmentation Pattern: Common fragmentation pathways for pyrimidines involve the loss of small neutral molecules. For 4-Fluoro-6-methoxypyrimidine, fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Reactivity, Stability, and Handling

Chemical Reactivity

The electronic nature of the pyrimidine ring, characterized by two electron-withdrawing nitrogen atoms, makes it electron-deficient. This deficiency is further enhanced by the electronegative fluorine atom at the C4 position. Consequently, the primary mode of reactivity is nucleophilic aromatic substitution (SₙAr) . The fluorine atom is a good leaving group, making the C4 position susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the foundation of its utility as a synthetic building block for creating more complex, biologically active molecules.[9][10]

Stability and Storage

Like many halogenated heterocyclic compounds, 4-Fluoro-6-methoxypyrimidine should be handled with care.

  • Storage: It is advisable to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from moisture or air.

  • Thermal Stability: While specific data is unavailable, thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), hydrogen fluoride (HF), and carbon oxides.[11]

Experimental Workflow for Physicochemical Characterization

A robust and validated experimental workflow is crucial for accurately determining the physicochemical properties of any new chemical entity. The following diagram illustrates a generalized workflow.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Property Determination cluster_2 Phase 3: Data Analysis synthesis Synthesis of 4-Fluoro-6-methoxypyrimidine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification purity_check Purity & Identity Confirmation (HPLC, LC-MS, NMR) purification->purity_check mp_dsc Melting Point (DSC) purity_check->mp_dsc solubility Solubility Screening (Aqueous & Organic Solvents) purity_check->solubility logp LogP Determination (Shake-flask or HPLC) purity_check->logp pka pKa Measurement (Potentiometric or UV-metric) purity_check->pka data_analysis Data Compilation & Analysis mp_dsc->data_analysis solubility->data_analysis logp->data_analysis pka->data_analysis report Final Report & Datasheet data_analysis->report

Caption: Generalized workflow for physicochemical property determination.

Step-by-Step Protocol Example: Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity (>98%) 4-Fluoro-6-methoxypyrimidine into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Acquisition: Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak on the thermogram.

  • Data Analysis: The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Justification of Method: DSC is a highly accurate and reproducible method for determining thermal transitions. It requires only a small amount of sample and provides both the melting point and the enthalpy of fusion, which is a measure of the crystal lattice energy.

Applications in Drug Discovery and Chemical Synthesis

The true value of 4-Fluoro-6-methoxypyrimidine lies in its application as a versatile building block. The pyrimidine core is prevalent in a multitude of approved drugs, and this specific derivative offers chemists a strategic starting point for synthesizing novel compounds.[1]

  • Scaffold for Kinase Inhibitors: The pyrimidine ring is a common hinge-binding motif in many kinase inhibitors used in oncology. The C4 position can be functionalized with various amine-containing groups to generate libraries of potential inhibitors.

  • Antiviral and Antimicrobial Agents: By modifying the C4 and C2 positions, researchers can synthesize analogs of nucleosides or other compounds that interfere with viral or bacterial replication pathways.[9]

  • Fine-Tuning of Physicochemical Properties: The fluorine atom can be used to block metabolic oxidation at that position, improving the pharmacokinetic profile of a drug candidate. It can also modulate the pKa of nearby functional groups, which can be critical for target engagement and cell permeability.

Safety and Handling Precautions

Based on safety data sheets for structurally similar halogenated pyrimidines, 4-Fluoro-6-methoxypyrimidine should be handled with appropriate precautions.[12][13]

  • Hazard Statements:

    • H315: Causes skin irritation.[12][13]

    • H319: Causes serious eye irritation.[12][13]

    • H335: May cause respiratory irritation.[12]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling and to work in a well-ventilated fume hood.

References

  • S. L. Srivastava, Rohit, and M. Prasad. "Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine." Indian Academy of Sciences Proceedings-Chemical Sciences, 1985. Available at: [Link]

  • Tran, T. P., et al. "Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system." Bioorganic & medicinal chemistry letters, 2004. Available at: [Link]

  • LookChem. "Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE." Available at: [Link]

  • ChemSynthesis. "4-chloro-2-fluoro-6-methylpyrimidine." Available at: [Link]

  • Ruminski, P. G., et al. "Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis." Journal of medicinal chemistry, 2016. Available at: [Link]

  • Singh, S., et al. "Physicochemical properties of some pyrimidine derivatives in some organic solvents." Journal of Analytical & Pharmaceutical Research, 2018. Available at: [Link]

  • PubChem. "4-Methoxypyrimidine." Available at: [Link]

  • Coon, J. J., et al. "Improved Precursor Characterization for Data-Dependent Mass Spectrometry." Analytical chemistry, 2018. Available at: [Link]

  • PubChem. "4-Amino-5-fluoro-2-methoxypyrimidine." Available at: [Link]

  • El-Gazzar, A. A., et al. "Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease (Mpro) with antiviral activity." European Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • Arjunan, V., et al. "The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine." Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2013. Available at: [Link]

  • Vitaku, E., et al. "Recent Advances in Pyrimidine-Based Drugs." Molecules (Basel, Switzerland), 2019. Available at: [Link]

  • Verma, S., et al. "Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics." Bioorganic & Medicinal Chemistry, 2012. Available at: [Link]

  • Lemr, K., et al. "Mass spectrometry for analysis of purine and pyrimidine compounds." Advances in experimental medicine and biology, 2000. Available at: [Link]

  • Reich, H. "NMR Spectroscopy." University of Wisconsin-Madison Chemistry Department, 2020. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine." Available at: [Link]

  • Lemr, K., et al. "Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds." ResearchGate, 2000. Available at: [Link]

  • Suzuki, T., et al. "Detailed experimental procedure for the synthesis of 4-fluoropyridine." Journal of Fluorine Chemistry, 2006. Available at: [Link]

  • Sharma, P. K. "Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine." International Journal of ChemTech Research, 2011. Available at: [Link]

  • The Organic Chemistry Tutor. "IR Infrared Spectroscopy Review." YouTube, 2016. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Fluoro-6-methoxypyrimidine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluoro-6-methoxypyrimidine, a fluorinated heterocyclic compound of growing interest in the field of drug discovery and development. We will delve into its chemical identity, physicochemical properties, synthesis, and applications, offering insights for researchers leveraging this versatile building block in the design of novel therapeutics.

Core Identity: CAS Number and Chemical Structure

4-Fluoro-6-methoxypyrimidine is a substituted pyrimidine ring, a structural motif prevalent in a vast array of biologically active molecules.[1][2] The strategic incorporation of a fluorine atom and a methoxy group imparts unique electronic and steric properties that are highly sought after in medicinal chemistry.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number:

  • CAS Number: 51421-95-5

The chemical structure of 4-Fluoro-6-methoxypyrimidine is characterized by a pyrimidine ring substituted with a fluorine atom at the 4-position and a methoxy group at the 6-position.

Molecular Structure:

Caption: Chemical structure of 4-Fluoro-6-methoxypyrimidine.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of 4-Fluoro-6-methoxypyrimidine are crucial for its handling, reactivity, and behavior in biological systems. While extensive experimental data for this specific compound is not widely published, we can infer some key properties based on its structure and data from related analogs.

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₅H₅FN₂OBased on structure
Molecular Weight 128.11 g/mol Calculated from formula
Appearance White to off-white solidTypical for similar small organic molecules
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)Inferred from related pyrimidine structures
pKa ~1-2 (for the pyrimidine ring nitrogens)The electron-withdrawing fluorine atom would decrease the basicity compared to unsubstituted pyrimidine.

Synthesis of 4-Fluoro-6-methoxypyrimidine: A Proposed Retrosynthetic Approach

The synthesis of substituted pyrimidines often involves the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing pyrimidine core. A plausible synthetic route to 4-Fluoro-6-methoxypyrimidine could start from a readily available dichlorinated pyrimidine.

Proposed Synthetic Workflow:

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4-Chloro-6-methoxypyrimidine 4-Chloro-6-methoxypyrimidine 4,6-Dichloropyrimidine->4-Chloro-6-methoxypyrimidine Nucleophilic Substitution (NaOMe, MeOH) 4-Fluoro-6-methoxypyrimidine 4-Fluoro-6-methoxypyrimidine 4-Chloro-6-methoxypyrimidine->4-Fluoro-6-methoxypyrimidine Halogen Exchange (e.g., KF, phase-transfer catalyst)

Caption: Proposed synthetic workflow for 4-Fluoro-6-methoxypyrimidine.

Step-by-Step Experimental Protocol (Hypothetical):

This protocol is a representative example and would require optimization in a laboratory setting.

Step 1: Synthesis of 4-Chloro-6-methoxypyrimidine

  • Reaction Setup: To a solution of 4,6-dichloropyrimidine in anhydrous methanol, slowly add a solution of sodium methoxide in methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-chloro-6-methoxypyrimidine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Fluoro-6-methoxypyrimidine (Halogen Exchange)

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 4-chloro-6-methoxypyrimidine, an excess of a fluoride source (e.g., potassium fluoride), and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) in a high-boiling point aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).

  • Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and maintain for several hours. The reaction progress should be monitored by GC-MS or LC-MS.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The final product, 4-Fluoro-6-methoxypyrimidine, can be purified by distillation under reduced pressure or by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] The introduction of fluorine into drug candidates can significantly modulate their biological activity, metabolic stability, and pharmacokinetic properties.

The Role of Fluorine in Drug Design:

The fluorine atom in 4-Fluoro-6-methoxypyrimidine can play several critical roles in a drug molecule:

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH and affecting its binding to target proteins and cell permeability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This can block metabolic oxidation at the position of fluorination, thereby increasing the half-life of a drug.

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate.

  • Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

Potential Therapeutic Areas:

Given the prevalence of the pyrimidine core in various therapeutic agents, 4-Fluoro-6-methoxypyrimidine could serve as a valuable intermediate in the synthesis of novel candidates for a range of diseases, including:

  • Oncology: Many anticancer drugs are based on the pyrimidine scaffold, targeting enzymes such as kinases and dihydrofolate reductase.

  • Infectious Diseases: Pyrimidine derivatives have been developed as antiviral, antibacterial, and antifungal agents.

  • Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated compounds attractive for targeting CNS disorders.

Illustrative Signaling Pathway Involvement (Hypothetical):

Fluorinated pyrimidines can be designed to inhibit key enzymes in disease-related signaling pathways. For example, a hypothetical inhibitor derived from 4-Fluoro-6-methoxypyrimidine could target a protein kinase involved in a cancer cell proliferation pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Protein Kinase (Target) Protein Kinase (Target) Signaling Cascade->Protein Kinase (Target) Transcription Factors Transcription Factors Protein Kinase (Target)->Transcription Factors Inhibitor (from 4-Fluoro-6-methoxypyrimidine) Inhibitor (from 4-Fluoro-6-methoxypyrimidine) Inhibitor (from 4-Fluoro-6-methoxypyrimidine)->Protein Kinase (Target) Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Safety and Handling

As with any laboratory chemical, 4-Fluoro-6-methoxypyrimidine should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

4-Fluoro-6-methoxypyrimidine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a pyrimidine core, a fluorine atom, and a methoxy group offers a powerful tool for the design and synthesis of novel therapeutic agents with potentially enhanced biological activity and improved pharmacokinetic profiles. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated intermediates like 4-Fluoro-6-methoxypyrimidine will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • Amadis Chemical Company Limited. 4-FLUORO-6-METHOXYPYRIMIDINE CAS:51421-95-5. ChemBuyersGuide.com.
  • Guidechem. Pyrimidine, 4-fluoro-6-methoxy-(9CI).
  • Heidelberger, C. The nucleotides of fluorinated pyrimidines and their biological activities.
  • Gong, D., et al. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 2020, 25(15), 3438.
  • Volza. Methoxypyrimidine & HSN Code 2933 Imports in India.
  • Market Publishers. 2-Amino-4-fluoro-6-methoxypyrimidine (CAS 130687-25-1) Market Research Report 2024.
  • Ningbo Inno Pharmchem Co., Ltd.

Sources

The Enduring Potency of Fluorinated Pyrimidines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyrimidine scaffold has given rise to a class of compounds with profound and enduring impact in medicinal chemistry, particularly in the realm of oncology. This in-depth technical guide provides a comprehensive exploration of the biological activity of fluorinated pyrimidines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. From the foundational principles of antimetabolite theory to the nuances of prodrug strategies and metabolic pathways, this guide offers field-proven insights for researchers and drug development professionals. Detailed experimental protocols, data-driven structure-activity relationship analyses, and visual representations of key biochemical pathways are provided to equip scientists with the knowledge to advance the design and application of this critical class of therapeutic agents.

Introduction: The Strategic Advantage of Fluorination in Pyrimidine Analogs

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, capable of dramatically influencing a compound's pharmacokinetic and pharmacodynamic properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages when incorporated into the pyrimidine ring, a fundamental component of nucleic acids.[2] This strategic fluorination has led to the development of some of the most widely used and effective antimetabolite drugs in the treatment of cancer and other diseases.[3]

Fluorinated pyrimidines primarily exert their biological effects by interfering with the synthesis and function of DNA and RNA, processes that are highly active in rapidly proliferating cells such as cancer cells.[4] By mimicking endogenous pyrimidines like uracil and thymine, these synthetic analogs can be incorporated into crucial metabolic pathways, leading to the inhibition of key enzymes and the disruption of nucleic acid integrity.[4]

This guide will explore the core principles governing the biological activity of fluorinated pyrimidines, with a focus on their application as anticancer agents. We will dissect their mechanisms of action, examine how structural modifications influence their potency and selectivity, and provide detailed protocols for their experimental evaluation.

Mechanisms of Action: A Multi-pronged Assault on Cellular Proliferation

The biological activity of fluorinated pyrimidines is multifaceted, primarily revolving around their ability to disrupt nucleotide metabolism and nucleic acid function. While different fluorinated pyrimidines have distinct metabolic activation pathways, they often converge on common molecular targets.

Inhibition of Thymidylate Synthase: The Cornerstone of 5-Fluorouracil's Activity

The most well-established mechanism of action for the archetypal fluorinated pyrimidine, 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS).[5] TS is a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[5]

Following administration, 5-FU is anabolized to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[4] FdUMP acts as a potent suicide inhibitor of TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate.[5] This irreversible inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of the thymidine nucleotide pool and subsequent "thymineless death" in rapidly dividing cells.[4]

Incorporation into RNA and DNA: Disrupting the Blueprint of Life

Beyond TS inhibition, the metabolites of fluorinated pyrimidines can also be incorporated into RNA and DNA, leading to further cytotoxic effects.[4]

  • RNA Disruption: 5-fluorouridine triphosphate (FUTP), another active metabolite of 5-FU, can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation can disrupt RNA processing, splicing, and stability, ultimately leading to errors in protein synthesis and cellular dysfunction.[4]

  • DNA Damage: Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, causing DNA strand breaks and triggering apoptosis.[4]

Prodrug Strategies: Enhancing Selectivity and Bioavailability

To improve the therapeutic index and oral bioavailability of 5-FU, several prodrugs have been developed. These compounds are inactive in their administered form and are metabolized to the active 5-FU, often with a degree of tumor selectivity.[6]

  • Capecitabine: An oral prodrug that is converted to 5-FU through a three-step enzymatic cascade. The final conversion step is catalyzed by thymidine phosphorylase, an enzyme that is often found at higher concentrations in tumor tissues, leading to preferential activation of the drug at the tumor site.[6]

  • Tegafur: Another oral prodrug that is gradually metabolized to 5-FU in the liver.[7]

Gemcitabine: A Deoxycytidine Analog with a Distinct Mechanism

Gemcitabine (2',2'-difluorodeoxycytidine) is a fluorinated deoxycytidine analog with a unique mechanism of action. After intracellular phosphorylation to its active di- and triphosphate forms, it exerts its cytotoxic effects through:

  • Masked Chain Termination: The triphosphate form of gemcitabine is incorporated into DNA, but due to the presence of the two fluorine atoms on the 2' position of the sugar moiety, it allows for the addition of one more nucleotide before halting DNA chain elongation. This "masked" termination makes it difficult for DNA repair enzymes to recognize and excise the fraudulent nucleotide, leading to irreparable DNA damage.[8]

  • Inhibition of Ribonucleotide Reductase: The diphosphate form of gemcitabine inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool further potentiates the incorporation of gemcitabine triphosphate into DNA.[8]

Trifluridine: Incorporation into DNA and TS Inhibition

Trifluridine, another thymidine analog, is a component of the oral anticancer agent TAS-102. Its primary mechanism of action is its incorporation into DNA after being converted to its triphosphate form. This incorporation leads to DNA dysfunction and the induction of DNA strand breaks.[4] Additionally, the monophosphate form of trifluridine can inhibit thymidylate synthase, albeit through a different mechanism than FdUMP.[4]

Structure-Activity Relationships: Fine-Tuning Biological Potency

The biological activity of fluorinated pyrimidines is exquisitely sensitive to their chemical structure. Modifications to the pyrimidine ring, the sugar moiety (in the case of nucleoside analogs), and the nature and position of substituents can profoundly impact their metabolic activation, target affinity, and overall efficacy.

The introduction of electron-withdrawing groups at the 5-position of the pyrimidine ring generally enhances anticancer activity.[9] The fluorine atom at the C5 position is a key feature of many active compounds, as it mimics the methyl group of thymine while possessing unique electronic properties that contribute to the inhibition of thymidylate synthase.[2]

Modifications at the N1 and N3 positions of the uracil ring have been extensively explored to create prodrugs with improved pharmacokinetic properties.[10] For instance, the attachment of a carbamoyl group at the N1 position, as seen in capecitabine, facilitates oral absorption and tumor-selective activation.[6]

In nucleoside analogs like gemcitabine, the stereochemistry and substitution on the sugar ring are critical for activity. The two fluorine atoms at the 2' position of the deoxyribose in gemcitabine are essential for its unique "masked chain termination" mechanism.[8]

The following table summarizes the IC50 values of several key fluorinated pyrimidines against a panel of human cancer cell lines, illustrating the impact of structural variations on their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
5-Fluorouracil MCF-7Breast0.38 (48h)[11]
Capan-1Pancreatic0.22[12]
Mia-PaCa-2Pancreatic4.63[12]
Capecitabine MCF-7Breast1147.91 (48h)[11]
Gemcitabine BxPC-3Pancreatic0.039
Capan-1Pancreatic0.105
Mia-PaCa-2Pancreatic0.062

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols for Evaluating Biological Activity

The rigorous evaluation of fluorinated pyrimidines necessitates the use of well-defined and validated experimental protocols. This section provides detailed methodologies for two key assays used to assess their anticancer activity.

Cell Viability and Cytotoxicity Assays

Determining the effect of a compound on cell viability is a fundamental step in drug discovery. Tetrazolium-based assays, such as the MTT, XTT, and WST-1 assays, are widely used for this purpose. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

The WST-1 assay is a colorimetric assay for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.

Materials:

  • WST-1 reagent

  • 96-well flat-bottom microplates

  • Cell culture medium (phenol red-free recommended for this assay)

  • Test compound (fluorinated pyrimidine)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 420-480 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan. Measure the absorbance at 440 nm using a microplate reader. Use a reference wavelength of >600 nm to subtract background absorbance.[2]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Troubleshooting:

  • High Background: This may be due to microbial contamination or interference from components in the culture medium. Using phenol red-free medium and ensuring sterile technique can mitigate this.

  • Low Signal: This could be due to low cell numbers or insufficient incubation time with the WST-1 reagent. Optimizing cell density and incubation time is crucial.

  • High Variability: Inconsistent pipetting, uneven cell seeding, or edge effects in the 96-well plate can lead to high variability. Careful technique and avoiding the outer wells of the plate can help.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of thymidylate synthase. A common method is the tritium release assay, which measures the release of tritium from [5-³H]deoxyuridine monophosphate ([5-³H]dUMP) during its conversion to dTMP.

Materials:

  • [5-³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Purified thymidylate synthase enzyme or cell lysate containing the enzyme

  • Test compound (fluorinated pyrimidine)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Charcoal suspension

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, DTT, 5,10-methylenetetrahydrofolate, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified TS enzyme or cell lysate to the reaction mixture and pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the [5-³H]dUMP substrate. Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a charcoal suspension. The charcoal will bind to the unreacted [5-³H]dUMP, while the released ³H2O will remain in the supernatant.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer a portion of the supernatant to a scintillation vial containing scintillation fluid.

  • Measurement: Measure the amount of radioactivity in the supernatant using a liquid scintillation counter. The amount of tritium released is directly proportional to the TS activity.

  • Data Analysis: Calculate the percentage of TS inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Troubleshooting:

  • High Background Counts: This can be caused by incomplete binding of the radiolabeled substrate to the charcoal. Ensuring the charcoal suspension is well-mixed and of the correct concentration is important.

  • Low Signal-to-Noise Ratio: This may be due to low enzyme activity or a short reaction time. Optimizing the enzyme concentration and incubation time can improve the signal.

  • Inconsistent Results: Variability in pipetting small volumes of radiolabeled compounds or enzyme can lead to inconsistencies. Using calibrated pipettes and careful technique is essential.

Visualizing the Pathways: A Graphviz Representation

To better understand the intricate network of metabolic activation and the mechanism of action of fluorinated pyrimidines, the following diagrams, generated using Graphviz, illustrate the key pathways.

Fluoropyrimidine_Metabolism cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_Capecitabine Capecitabine Activation cluster_Gemcitabine Gemcitabine Pathway 5-FU 5-FU FUMP FUMP 5-FU->FUMP FdUMP FdUMP 5-FU->FdUMP FUDP FUDP FUMP->FUDP FUMP->FdUMP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_disruption RNA Disruption FUTP->RNA_disruption TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition FdUTP FdUTP FdUDP->FdUTP DNA_damage DNA Damage FdUTP->DNA_damage Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterase 5'-DFUR 5'-DFUR 5'-DFCR->5'-DFUR Cytidine Deaminase 5'-DFUR->5-FU Thymidine Phosphorylase Gemcitabine Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR_inhibition Ribonucleotide Reductase Inhibition dFdCDP->RNR_inhibition Masked_termination Masked Chain Termination in DNA dFdCTP->Masked_termination

Figure 1: Metabolic activation pathways of 5-Fluorouracil, Capecitabine, and Gemcitabine.

Conclusion and Future Directions

Fluorinated pyrimidines represent a triumph of rational drug design, demonstrating the profound impact that a single atomic substitution can have on biological activity. From the pioneering work on 5-fluorouracil to the development of sophisticated prodrugs and second-generation analogs, this class of compounds continues to be a mainstay in the treatment of various cancers.

The future of fluorinated pyrimidine research lies in further refining their therapeutic index. This includes the development of more tumor-selective prodrugs, the identification of biomarkers to predict patient response, and the exploration of novel combination therapies that exploit synergistic mechanisms of action. A deeper understanding of the structure-activity relationships, aided by computational modeling and advanced synthetic methodologies, will undoubtedly lead to the design of next-generation fluorinated pyrimidines with enhanced efficacy and reduced toxicity. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this ongoing and vital area of drug discovery.

References

  • [Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[3] Is Highly Effective Against Acute Lymphoblastic Leukemia.]([Link])

Sources

Introduction: The Strategic Importance of 4-Fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization of 4-Fluoro-6-methoxypyrimidine

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a favored tool for medicinal chemists.[1] The pyrimidine scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The subject of this guide, 4-Fluoro-6-methoxypyrimidine, combines these key features, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2][3]

This guide provides a comprehensive, multi-technique approach to the definitive structural characterization of 4-Fluoro-6-methoxypyrimidine. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind our analytical choices. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build an unassailable structural proof, culminating in a discussion of single-crystal X-ray diffraction as the ultimate arbiter of solid-state conformation.

Core Analytical Strategy: A Triad of Spectroscopic Techniques

The structural elucidation of a novel or synthesized compound is a process of evidence accumulation. No single technique provides all the answers. Our strategy relies on the orthogonal data generated by three core techniques:

  • NMR Spectroscopy: To define the carbon-hydrogen framework and probe the electronic environment of each atom, including the critical fluorine nucleus.

  • Infrared (IR) Spectroscopy: To rapidly confirm the presence of key functional groups and bond types.

  • Mass Spectrometry (MS): To establish the elemental composition via accurate mass measurement and to gain structural insights through fragmentation analysis.

This workflow ensures that each piece of data validates the others, creating a self-consistent and trustworthy structural assignment.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Workflow cluster_conclusion Confirmation synthesis Synthesized Compound (4-Fluoro-6-methoxypyrimidine) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->NMR IR IR Spectroscopy synthesis->IR MS Mass Spectrometry synthesis->MS XRay X-Ray Crystallography (Optional, Definitive) synthesis->XRay data_integration Data Integration & Analysis NMR->data_integration Connectivity & Environment IR->data_integration Functional Groups MS->data_integration Molecular Formula final_structure Confirmed Structure data_integration->final_structure

Fig. 1: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei. For 4-Fluoro-6-methoxypyrimidine, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.

Expert Rationale for Experimental Design

The choice of solvent is critical for sample preparation. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if solubility is limited, or if hydrogen bonding interactions need to be probed, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative.[4] The experimental parameters, such as acquisition time and relaxation delay, are optimized to ensure quantitative accuracy and proper signal resolution.

Detailed Experimental Protocol: ¹H, ¹³C, & ¹⁹F NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • Instrument Setup: The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H observation to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 30° pulse angle, 16 scans, 2-second relaxation delay, and an acquisition time of at least 4 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ signals.[5]

    • Typical parameters: 30° pulse angle, 1024 scans, 2-second relaxation delay.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum. No internal standard is typically required as the instrument's fluorine frequency is referenced externally.

    • The large chemical shift range of ¹⁹F requires a wider spectral width compared to ¹H NMR.

  • Data Processing: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct all spectra manually for accurate integration and peak picking.

Predicted Data & Interpretation

The substitution pattern on the pyrimidine ring creates a distinct and predictable set of signals. The electron-withdrawing fluorine atom and electron-donating methoxy group exert significant influence on the chemical shifts of the ring protons and carbons.

Nucleus Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H~8.5Doublet of doublets (dd)³JHH ≈ 2.5 Hz, ⁴JHF ≈ 1.5 HzH2
¹H~6.8Doublet (d)³JHH ≈ 2.5 HzH5
¹H~4.0Singlet (s)--OCH₃
¹³C~170Doublet (d)¹JCF ≈ 250 HzC4
¹³C~165Singlet (s)-C6
¹³C~158Doublet (d)³JCF ≈ 15 HzC2
¹³C~105Doublet (d)³JCF ≈ 5 HzC5
¹³C~55Singlet (s)--OCH₃
¹⁹F-100 to -150Singlet (broad)-C4-F

Note: Chemical shifts (δ) are referenced to TMS (0 ppm) for ¹H and ¹³C. Values are estimates based on related structures and substituent effects.[6][7]

Fig. 2: Structure and key NMR J-coupling relationships.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules.[8] It is exceptionally useful for confirming the presence or absence of specific functional groups. For 4-Fluoro-6-methoxypyrimidine, IR will provide clear evidence for the aromatic ring, the C-O ether linkage, and the critical C-F bond.

Expert Rationale for Experimental Design

The choice of sampling method depends on the physical state of the compound. For a solid sample, the Potassium Bromide (KBr) pellet method is standard. This involves intimately grinding the sample with dry KBr powder and pressing it into a transparent disk, minimizing scattering effects. This method provides a high-quality spectrum across the full mid-IR range.

Detailed Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Gently grind ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.

  • Background Collection: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum: Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.

Predicted Data & Interpretation

The IR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key absorptions are expected for the C-F, C-O, and pyrimidine ring vibrations.[9][10]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100-3000Medium-WeakAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-OCH₃)
1600-1550StrongAromatic C=N Ring Stretch
1500-1400StrongAromatic C=C Ring Stretch
1250-1200StrongAryl-O Stretch (Asymmetric)
1150-1050StrongC-F Stretch
1050-1000MediumAryl-O Stretch (Symmetric)

Note: These are characteristic ranges. The exact peak positions can be influenced by the electronic effects of the substituents.[11]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, with high-resolution instruments, its exact elemental formula.[12] Fragmentation patterns observed in the mass spectrum can also offer corroborating evidence for the proposed structure.

Expert Rationale for Experimental Design

Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. It is a "soft" ionization method that typically produces an abundant protonated molecular ion, [M+H]⁺, with minimal fragmentation.[13] This is ideal for unambiguously determining the molecular weight. Analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for accurate mass measurement, which allows for the confident determination of the elemental formula.

Detailed Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion Analysis: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass, typically within a 5 ppm tolerance.

Predicted Data & Interpretation

For 4-Fluoro-6-methoxypyrimidine (C₅H₅FN₂O), the expected data are highly specific.

Parameter Predicted Value
Molecular FormulaC₅H₅FN₂O
Exact Mass (Monoisotopic)128.0389
[M+H]⁺ (Monoisotopic)129.0462
[M+Na]⁺ (Monoisotopic)151.0281

The observation of an ion at m/z 129.0462 with a mass accuracy of <5 ppm provides extremely strong evidence for the assigned elemental composition.

Single-Crystal X-ray Diffraction: The Ultimate Structural Proof

While the combination of NMR, IR, and MS provides incontrovertible proof of the molecular structure and connectivity, single-crystal X-ray diffraction stands alone in its ability to determine the precise three-dimensional arrangement of atoms in the solid state. It provides definitive data on bond lengths, bond angles, and intermolecular interactions.[14]

Protocol for Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the final atomic positions and thermal parameters.

Illustrative Data from a Related Pyrimidine Structure

While a crystal structure for 4-Fluoro-6-methoxypyrimidine is not publicly available, the data below for a related fluorinated pyrimidine, 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, illustrates the type of precise geometric information obtained from such an analysis.[14]

Parameter Value (from C₇H₉FN₂O₂) Significance
Crystal SystemTriclinicDescribes the basic crystal lattice symmetry.
Space GroupP-1Defines the symmetry elements within the unit cell.
a (Å)4.5711 (4)Unit cell dimensions.
b (Å)8.4985 (8)Unit cell dimensions.
c (Å)10.8546 (11)Unit cell dimensions.
C-F Bond Length (Å)~1.35Confirms the covalent C-F bond.
Pyrimidine RingNear PlanarConfirms the aromatic nature of the core.

This data is provided for illustrative purposes to demonstrate the output of an X-ray diffraction experiment.[14]

Conclusion

The structural characterization of 4-Fluoro-6-methoxypyrimidine is a systematic process built on the synergistic application of modern analytical techniques. NMR spectroscopy maps the covalent framework, IR spectroscopy confirms the key functional groups, and high-resolution mass spectrometry validates the elemental formula. Together, these methods provide a robust and self-validating data package that confirms the molecular identity with a high degree of confidence. For definitive solid-state conformational analysis and the study of intermolecular interactions, single-crystal X-ray diffraction remains the gold standard. This multi-faceted approach ensures the scientific integrity required for advancing research and development in the chemical sciences.

References

An In-Depth Technical Guide to 4-Fluoro-6-methoxypyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Fluoro-6-methoxypyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. While direct experimental literature on this specific molecule is sparse, this document synthesizes information from closely related analogues and well-established principles of pyrimidine chemistry to present a robust profile of its synthesis, characteristics, and potential applications.

Core Molecular Attributes

4-Fluoro-6-methoxypyrimidine belongs to the class of fluorinated pyrimidines, which are pivotal scaffolds in medicinal chemistry. The presence of both a fluorine atom and a methoxy group on the pyrimidine ring imparts unique electronic properties that are highly valuable for modulating biological activity and pharmacokinetic profiles of derivative compounds.

Molecular Formula and Weight

The fundamental properties of 4-Fluoro-6-methoxypyrimidine are summarized in the table below. The molecular weight is calculated based on its chemical formula.

PropertyValue
Chemical Formula C₅H₅FN₂O
Molecular Weight 128.11 g/mol
IUPAC Name 4-Fluoro-6-methoxypyrimidine
Canonical SMILES COC1=CC(=NC=N1)F

Synthesis and Purification

The synthesis of 4-Fluoro-6-methoxypyrimidine can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This is a cornerstone reaction in heterocyclic chemistry, where the electron-deficient pyrimidine ring facilitates the displacement of a good leaving group, such as a halogen, by a nucleophile. Given the high reactivity of fluoro-aromatics in SNAr reactions, a plausible and efficient synthetic route involves the selective mono-substitution of 4,6-difluoropyrimidine with sodium methoxide.

The workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe Reaction MeOH Anhydrous Methanol MeOH->NaOMe DFP 4,6-Difluoropyrimidine in Anhydrous THF ReactionVessel Reaction at 0°C to RT DFP->ReactionVessel Quench Quench with NH4Cl (aq) ReactionVessel->Quench Reaction Monitoring (TLC) NaOMe_add Slow Addition of Sodium Methoxide NaOMe_add->ReactionVessel Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Flash Column Chromatography (Silica Gel) Crude->Purify PureProduct Pure 4-Fluoro-6-methoxypyrimidine Purify->PureProduct

Caption: Proposed workflow for the synthesis and purification of 4-Fluoro-6-methoxypyrimidine.

Detailed Experimental Protocol

This protocol is based on established procedures for SNAr reactions on polyfluorinated pyrimidines.[1]

Materials:

  • 4,6-Difluoropyrimidine

  • Sodium metal

  • Anhydrous Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (1.0 eq.) in small pieces to anhydrous methanol at 0°C. Allow the mixture to stir until all the sodium has dissolved.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 4,6-difluoropyrimidine (1.0 eq.) in anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Nucleophilic Substitution: Slowly add the freshly prepared sodium methoxide solution (1.0 eq.) dropwise to the solution of 4,6-difluoropyrimidine over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 4-Fluoro-6-methoxypyrimidine.

Spectroscopic and Physical Properties (Predicted)

The definitive characterization of 4-Fluoro-6-methoxypyrimidine requires spectroscopic analysis. Based on data from structurally related compounds like 4-chloro-6-methoxypyrimidine and other fluorinated heterocycles, the following spectral characteristics are predicted.

ParameterPredicted Value / Observation
Physical State White to off-white solid or low-melting solid.
¹H NMR (400 MHz, CDCl₃) δ ~8.5 ppm (s, 1H, H-2), ~6.5 ppm (d, JHF ≈ 3-4 Hz, 1H, H-5), ~4.0 ppm (s, 3H, -OCH₃). The H-5 proton is expected to show coupling to the adjacent fluorine.
¹³C NMR (101 MHz, CDCl₃) δ ~170 ppm (d, JCF ≈ 15-20 Hz, C-6), ~165 ppm (d, JCF ≈ 240-260 Hz, C-4), ~158 ppm (s, C-2), ~95 ppm (d, JCF ≈ 25-30 Hz, C-5), ~55 ppm (s, -OCH₃). Significant carbon-fluorine coupling is expected for C4, C5, and C6.
IR (KBr, cm⁻¹) ~3050-3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1570 (C=N, C=C ring stretch), ~1350-1450 (C-F stretch), ~1250, 1030 (C-O stretch).
Mass Spec (EI) M⁺ at m/z = 128. Fragments corresponding to the loss of CH₃, OCH₃, and HCN would be expected.

Chemical Reactivity and Applications

The reactivity of 4-Fluoro-6-methoxypyrimidine is dominated by the electronic nature of the pyrimidine ring, further influenced by the fluoro and methoxy substituents.

Reactivity cluster_reactivity Key Reactive Site cluster_reactions Potential Reactions FMP 4-Fluoro-6-methoxypyrimidine C4 C4-Fluoro Position Lithiation Directed Ortho-Metalation (DoM) at C5 FMP->Lithiation Possible with strong base (e.g., LDA) SNAr Nucleophilic Aromatic Substitution (SNAr) C4->SNAr Highly activated for nucleophilic attack

Caption: Key reactivity sites and potential transformations of 4-Fluoro-6-methoxypyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C4 position is an excellent leaving group for SNAr reactions. The high electronegativity of fluorine enhances the rate of nucleophilic attack compared to its chloro analogue. This makes 4-Fluoro-6-methoxypyrimidine a versatile intermediate for introducing a wide array of functional groups. It can react with various nucleophiles such as amines, thiols, and alcohols to generate diverse libraries of substituted pyrimidines. This reactivity is central to its utility in drug discovery for scaffold decoration.

Role in Drug Discovery and Agrochemicals

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

  • Kinase Inhibitors: The 4-amino-6-substituted pyrimidine motif is common in kinase inhibitors used in oncology. 4-Fluoro-6-methoxypyrimidine serves as an ideal precursor to synthesize libraries of such compounds by reacting it with various primary and secondary amines.

  • Antiviral and Antibacterial Agents: The pyrimidine ring is a bioisostere for other aromatic systems and its derivatives have shown a broad spectrum of anti-infective activities.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a building block for novel herbicides and fungicides.

Safety and Handling

Based on analogous compounds such as 4-chloro-6-methoxypyrimidine, 4-Fluoro-6-methoxypyrimidine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. It is expected to be an irritant to the skin, eyes, and respiratory system.

Conclusion

4-Fluoro-6-methoxypyrimidine is a valuable, albeit not widely documented, building block for chemical synthesis. Its preparation via nucleophilic aromatic substitution on 4,6-difluoropyrimidine is a feasible and scalable route. The predictable reactivity of the C4-fluoro group makes it an excellent intermediate for generating diverse chemical libraries, particularly for applications in the discovery of novel therapeutics and agrochemicals. The predictive data and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile compound in their work.

References

Sources

The Enduring Legacy and Bright Future of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the fundamental building blocks of life, namely DNA and RNA, has made it a perennially attractive scaffold for the design of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of pyrimidine derivatives in drug discovery and development. We will traverse the historical landscape of pyrimidine-based drugs, delve into modern synthetic strategies, and dissect their mechanisms of action across a spectrum of diseases, with a particular focus on oncology and infectious diseases. Through a synthesis of established principles and recent advancements, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the enduring significance and future potential of this remarkable heterocyclic system.

Section 1: Introduction to the Pyrimidine Scaffold

The Fundamental Chemistry and Properties of Pyrimidine

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3][4] This arrangement of nitrogen atoms imparts distinct electronic properties to the ring, rendering it electron-deficient. This inherent electronic nature, coupled with the potential for substitution at various positions, provides a versatile template for molecular design. The pyrimidine ring's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, such as the phenyl group, further enhances its utility in medicinal chemistry.[5][6]

The "Privileged Scaffold" Concept: Why Pyrimidine?

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrimidine derivatives have earned this distinction due to their remarkable versatility and presence in a wide array of approved drugs.[1][7] This promiscuity is not random; it stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with the active sites of various enzymes and receptors.

Historical Perspective: Milestones of Pyrimidine-Based Drugs

The journey of pyrimidine-based drugs is a testament to their therapeutic impact. Early discoveries, such as the anticancer agent 5-fluorouracil and the antibacterial drug trimethoprim, laid the groundwork for future innovations.[8][9] Over the decades, the repertoire of pyrimidine-containing drugs has expanded dramatically, encompassing treatments for viral infections, hypertension, and central nervous system disorders, among others.[8][10]

Section 2: The Pyrimidine Core in Nature and Medicine

Biological Significance: Pyrimidines as Building Blocks of Life

Nature provides the ultimate validation for the significance of the pyrimidine core. The nucleobases cytosine, thymine, and uracil are fundamental components of DNA and RNA, the very blueprints of life.[3][8] This biological precedence has inspired medicinal chemists to design pyrimidine analogs that can act as antimetabolites, effectively interfering with nucleic acid synthesis in rapidly proliferating cells, such as cancer cells and pathogens.[11] Furthermore, the pyrimidine ring is found in essential vitamins like thiamine (Vitamin B1).[3]

A Versatile Pharmacophore: Overview of Therapeutic Applications

The therapeutic applications of pyrimidine derivatives are vast and continue to expand.[9][10] They have demonstrated efficacy as:

  • Anticancer agents [1][3][12]

  • Antiviral agents [8][10][13]

  • Antibacterial and antifungal agents [3][9]

  • Anti-inflammatory drugs [3][10]

  • Antihypertensive agents [8]

  • Central nervous system (CNS) active agents [10]

Section 3: Synthetic Strategies for Pyrimidine Derivatives

Classical Synthesis: The Biginelli Reaction and Beyond

The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, has been a cornerstone of pyrimidine synthesis for over a century.[14] This robust and versatile reaction allows for the efficient construction of a diverse range of dihydropyrimidinones, which can be further modified to yield a variety of pyrimidine derivatives. Other classical methods often involve the condensation of 1,3-dicarbonyl compounds with amidines or guanidines.

Modern Synthetic Methodologies

While classical methods remain relevant, modern organic synthesis has introduced more sophisticated and efficient approaches to pyrimidine synthesis. These include transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions under green conditions.[9] These advancements have enabled the rapid generation of complex and diverse libraries of pyrimidine derivatives for high-throughput screening.

Experimental Protocol: A Representative Synthesis of a Pyrimidine Derivative

Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine [15]

This protocol describes a three-step synthesis of a substituted pyrimidine with potential biological activity.

Step 1: Aldol Condensation to form a Chalcone

  • To a solution of 2-acetylthiophene (1 mmol) in ethanol, add p-methoxybenzaldehyde (1 mmol).

  • Add a catalytic amount of aqueous potassium hydroxide solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and dry.

Step 2: Cyclization with Guanidine Hydrochloride

  • To a solution of the chalcone (1 mmol) in dioxane, add guanidine hydrochloride (1.2 mmol) and potassium hydroxide (2 mmol).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash with water, and dry.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Section 4: Pyrimidine Derivatives as Anticancer Agents

The development of pyrimidine-based anticancer agents has been a major success story in medicinal chemistry.[1][16] These compounds exert their effects through various mechanisms, with the inhibition of DNA synthesis and the modulation of kinase activity being the most prominent.

Mechanism of Action: Targeting Key Pathways in Oncology

Pyrimidine antimetabolites, such as 5-fluorouracil (5-FU), are structural analogs of endogenous pyrimidines.[1][17] They are metabolized in the cell to fraudulent nucleotides that inhibit key enzymes involved in DNA and RNA synthesis, such as thymidylate synthase.[11][17] This leads to a depletion of essential precursors for DNA replication, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[11]

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[18] Pyrimidine derivatives have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.[1][19] For example, pyrimidine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase are used in the treatment of non-small-cell lung cancer.[20] These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking pro-proliferative signaling.

Structure-Activity Relationship (SAR) Studies in Oncology

SAR studies are crucial for optimizing the potency and selectivity of pyrimidine-based anticancer agents.[12][21] For kinase inhibitors, modifications at different positions of the pyrimidine ring can influence binding affinity to the target kinase and selectivity against other kinases. For instance, the nature and position of substituents on the pyrimidine ring can profoundly influence the molecule's affinity for its biological target and its pharmacokinetic properties.[21]

Data Presentation: Comparative Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some pyrimidine derivatives against various human cancer cell lines, showcasing the impact of structural modifications on potency.

CompoundR1R2HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Reference
1n 4-OCH₃-PhH1.98 ± 0.692.18 ± 0.934.04 ± 1.06[21]
131 Fused 1,4-benzodioxane---0.11 ± 0.02[10]
14 Pyrimidine-pyrazine-oxazole-->5048.33±1.25[14]
15 Pyrimidine-pyrazine-oxazole-->5045.67±1.50[14]
Signaling Pathway Visualization: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Survival STAT3->Transcription

Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.

Section 5: Pyrimidine Derivatives as Anti-Infective Agents

The structural similarity of pyrimidines to the building blocks of viral and bacterial nucleic acids makes them ideal candidates for the development of anti-infective drugs.

Antiviral Activity: Nucleoside Analogs and Beyond

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[13] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases.[22] This incorporation leads to chain termination or the introduction of mutations, ultimately inhibiting viral replication.[22] Examples include zidovudine (AZT) for HIV and idoxuridine for herpes simplex virus.[8] More recent research has also focused on non-nucleoside inhibitors that can target other viral enzymes.

The primary mechanism of action for many pyrimidine-based antivirals involves their conversion to the triphosphate form within the host cell. This triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into the viral genome by the viral reverse transcriptase or polymerase. The lack of a 3'-hydroxyl group in many of these analogs prevents the formation of the next phosphodiester bond, leading to premature termination of the growing nucleic acid chain.

Antibacterial and Antifungal Applications

Pyrimidine derivatives have also demonstrated significant potential as antibacterial and antifungal agents.[3][23][24][25][26] For instance, trimethoprim, a diaminopyrimidine, is a potent inhibitor of dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolate in bacteria. This inhibition disrupts the synthesis of nucleic acids and amino acids, leading to a bacteriostatic effect. In the realm of antifungal agents, 5-fluorocytosine is a pyrimidine analog that is converted to 5-fluorouracil within fungal cells, where it disrupts both DNA and RNA synthesis.[24]

The success of pyrimidine-based anti-infectives lies in their ability to selectively target microbial pathways that are either absent or significantly different in humans. This selectivity is key to minimizing host toxicity. For example, the high affinity of trimethoprim for bacterial dihydrofolate reductase compared to the human enzyme is a classic example of selective toxicity.

Data Presentation: In Vitro Activity of Pyrimidine-Based Anti-Infectives

The following table presents the minimum inhibitory concentration (MIC) values of some pyrimidine derivatives against various microbial strains.

CompoundOrganismMIC (µg/mL)Reference
5b S. aureus0.98[25]
5c E. coli1.95[25]
5o Phomopsis sp. (EC₅₀)10.5[23]
4c S. aureus0.03[27]

Section 6: Emerging Therapeutic Areas and Future Perspectives

Anti-inflammatory, CNS, and Cardiovascular Applications

While oncology and infectious diseases have been the primary focus, the therapeutic potential of pyrimidine derivatives extends to other areas.[3][10] Their ability to modulate the activity of various enzymes and receptors has led to the investigation of pyrimidine-based compounds as anti-inflammatory agents (e.g., by targeting MAP kinases), CNS-active drugs, and cardiovascular agents (e.g., minoxidil for hypertension).[3][8]

The Future of Pyrimidine Scaffolds: Novel Targets and Drug Modalities

The future of pyrimidine-based drug discovery is bright. The continued exploration of novel biological targets, coupled with advancements in computational chemistry and artificial intelligence, will undoubtedly lead to the discovery of new pyrimidine derivatives with enhanced potency and selectivity. Furthermore, the incorporation of pyrimidine scaffolds into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, holds immense promise.

Challenges and Opportunities in Pyrimidine-Based Drug Discovery

Despite the successes, challenges remain. Drug resistance is a persistent issue in both oncology and infectious diseases, necessitating the development of new generations of pyrimidine-based drugs that can overcome resistance mechanisms.[16] Additionally, improving the pharmacokinetic and safety profiles of these compounds is an ongoing effort. However, the inherent versatility of the pyrimidine scaffold provides ample opportunities for medicinal chemists to address these challenges and develop the next generation of life-saving medicines.

Section 7: Conclusion

The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its journey from a fundamental component of life to a privileged structure in medicinal chemistry is a testament to its remarkable chemical and biological properties. As our understanding of disease biology deepens and our drug discovery tools become more sophisticated, the pyrimidine nucleus is poised to remain a central and indispensable element in the quest for novel and effective medicines.

References

  • Antiviral activities of pyrimidine nucleoside analogues: some structure - PubMed. (1990). Acta Virologica, 34(4), 321-329. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals, 15(4), 479. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Molecular Diversity. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). ResearchGate. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2024). ResearchGate. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2024). Research Trend. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Ovid. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). ResearchGate. [Link]

  • Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. (2022). Nature, 604(7904), 134-140. [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). Chemical Reviews, 109(7), 2899–2934. [Link]

  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (2024). ResearchGate. [Link]

  • Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). Medicinal Chemistry Research, 33(7), 1-35. [Link]

  • Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues... (2022). ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1116–1134. [Link]

  • (PDF) Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives. (2018). ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2022). Archiv der Pharmazie. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2022). MDPI. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica. [Link]

  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (2019). Bioorganic Chemistry, 84, 493-504. [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Ovid. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2022). Molecules, 27(1), 263. [Link]

  • Sources of Antifungal Drugs. (2023). Journal of Fungi, 9(2), 200. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). International Association for the Study of Pain (IASP). [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2024). ACS Omega. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2012). Molecules, 17(10), 12242–12257. [Link]

  • Mechanism of action of pyrimidine analogues. (2023). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus, a fundamental component of nucleic acids, is a cornerstone in the architecture of life.[1] This inherent biological relevance has rendered it a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anti-cancer therapeutics.[1][2][3] The structural resemblance of pyrimidine derivatives to endogenous nucleobases allows them to competitively interact with a myriad of enzymes and receptors that are pivotal to cancer cell proliferation and survival.[2][4] Consequently, pyrimidine-based agents have been successfully developed to target a wide spectrum of malignancies, functioning as kinase inhibitors, antimetabolites, and modulators of various signaling pathways.[1][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth insights and detailed protocols for the synthesis and evaluation of pyrimidine derivatives as potential anti-cancer agents. We will delve into the causal logic behind synthetic strategies, present validated experimental procedures, and outline the subsequent biological assays crucial for determining therapeutic potential.

Synthetic Strategies: Rational Design and Methodologies

The versatility of the pyrimidine core allows for a multitude of synthetic approaches, each with distinct advantages in accessing diverse chemical space. The choice of synthetic route is often dictated by the desired substitution pattern and the intended biological target.

The Biginelli Reaction: A Classic Multicomponent Approach to Dihydropyrimidines

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation that efficiently yields dihydropyrimidines (DHPMs).[6][7] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis.[6] The simplicity and modularity of this reaction have led to a resurgence in its use for generating libraries of compounds for high-throughput screening.[7]

The underlying mechanism involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the DHPM scaffold. The pharmacological importance of DHPMs is underscored by their presence in molecules with potent anti-cancer activity.

Cyclocondensation Reactions for Substituted Pyrimidines

A cornerstone of pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a nitrogen-containing binucleophile, such as guanidine or amidine. This versatile approach allows for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring, which is critical for tuning the biological activity and pharmacokinetic properties of the resulting compounds.

Fused Pyrimidine Systems: Expanding the Pharmacophore

Fusing the pyrimidine ring with other heterocyclic systems, such as pyridine or pyrrole, generates bicyclic structures like pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.[8][9] These fused systems often exhibit enhanced biological activity due to their rigid conformation and ability to form additional interactions with their biological targets.[8] For instance, many potent kinase inhibitors feature a fused pyrimidine core that mimics the purine structure of ATP, enabling competitive binding to the kinase active site.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrido[2,3-d]pyrimidine derivative and its subsequent evaluation for anti-cancer activity.

Protocol 1: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from methodologies described for the synthesis of bioactive pyrido[2,3-d]pyrimidine derivatives.[1][2][10]

Objective: To synthesize a 2,4-disubstituted pyrido[2,3-d]pyrimidine with potential kinase inhibitory activity.

Materials:

  • 2-amino-3-cyanopyridine

  • Aryl aldehyde (e.g., 4-methoxybenzaldehyde)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Synthesis of the Intermediate Chalcone:

    • In a round-bottom flask, dissolve 2-amino-3-cyanopyridine (1.0 eq) and the chosen aryl aldehyde (1.1 eq) in ethanol.

    • Add a catalytic amount of a base, such as piperidine or pyrrolidine, and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the intermediate chalcone.

  • Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core:

    • In a separate flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

    • To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

    • Add the previously synthesized chalcone (1.0 eq) to the reaction mixture.

    • Reflux the mixture for 8-12 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

    • The resulting precipitate is the crude pyrido[2,3-d]pyrimidine derivative.

  • Purification and Characterization:

    • Collect the crude product by filtration.

    • Purify the compound using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Purification & Characterization A 2-amino-3-cyanopyridine + Aryl Aldehyde B Reflux in Ethanol with Base A->B C Intermediate Chalcone B->C E Reflux with Chalcone C->E D Guanidine + Sodium Ethoxide D->E F Crude Pyrido[2,3-d]pyrimidine E->F G Column Chromatography F->G H Purified Product G->H I NMR, MS, IR Analysis H->I

Caption: Workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized pyrimidine derivative against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized pyrimidine derivative (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized pyrimidine derivative in cell culture medium from the stock solution.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anti-cancer drug like Doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][12]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4][12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Pyrimidine Derivative (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Remove Medium, Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Data Presentation and Interpretation

The results of the in vitro cytotoxicity screening are typically presented in a tabular format, allowing for a clear comparison of the anti-proliferative activity of the synthesized compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Synthesized Derivative 1 MCF-7 (Breast)e.g., 5.2
A549 (Lung)e.g., 8.9
PC-3 (Prostate)e.g., 6.5
Doxorubicin (Control) MCF-7 (Breast)e.g., 0.8
A549 (Lung)e.g., 1.2
PC-3 (Prostate)e.g., 1.0

A lower IC50 value indicates greater potency. The data should be analyzed to establish a structure-activity relationship (SAR), which can guide the design of more potent analogues.

Mechanism of Action: Elucidating the Molecular Target

Once a pyrimidine derivative demonstrates significant anti-cancer activity, it is crucial to identify its mechanism of action. Many pyrimidine-based anti-cancer agents function as kinase inhibitors.

Kinase_Inhibition_Pathway cluster_pathway Cancer Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylation Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->Receptor Blocks ATP Binding ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Mechanism of action for a pyrimidine-based kinase inhibitor.

Further experimental validation of the mechanism of action can be achieved through:

  • Kinase Inhibition Assays: To directly measure the inhibitory activity of the compound against a specific kinase.

  • Western Blotting: To assess the phosphorylation status of downstream signaling proteins.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly fruitful starting point for the development of novel anti-cancer agents. The synthetic methodologies are well-established and offer a high degree of flexibility for structural modification. The protocols outlined in this application note provide a robust framework for the synthesis and initial biological evaluation of new pyrimidine derivatives. Future research will undoubtedly continue to leverage this privileged scaffold to design next-generation therapeutics with improved potency, selectivity, and reduced side effects, ultimately contributing to the advancement of cancer treatment.

References

Application Notes & Protocols: 4-Fluoro-6-methoxypyrimidine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including nucleic acids and a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal framework for designing targeted therapeutics.[4][5] Within this class, 4-Fluoro-6-methoxypyrimidine stands out as a particularly strategic building block. The molecule is engineered for sequential and regioselective functionalization, offering chemists precise control over the introduction of molecular complexity.

This guide provides an in-depth exploration of 4-Fluoro-6-methoxypyrimidine, detailing its reactivity profile and providing field-proven protocols for its application in two of the most powerful transformations in modern drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 4-Fluoro-6-methoxypyrimidine is a direct consequence of its electronic architecture. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the fluorine atom at the C4 position, a potent electron-withdrawing group. Consequently, the C4 position is highly activated towards attack by nucleophiles. The fluorine atom also serves as an excellent leaving group, making Nucleophilic Aromatic Substitution (SNAr) the primary and most facile reaction pathway for this building block.[6]

The methoxy group at C6 has a more nuanced role. While it is less electron-withdrawing than fluorine, it still contributes to the overall electron-deficient nature of the ring. It is a poorer leaving group than fluoride, which allows for highly selective substitution at the C4 position under mild conditions. However, under more forcing conditions, the methoxy group can also be displaced by potent nucleophiles. This differential reactivity is the key to its utility, enabling a programmed, stepwise approach to synthesis.

Table 1: Physicochemical Properties of 4-Fluoro-6-methoxypyrimidine

PropertyValue
Molecular Formula C₅H₅FN₂O
Molecular Weight 128.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point 35-39 °C
Boiling Point 86 °C at 15 mmHg
Primary Reactive Site C4-Fluoro (for SNAr)

Key Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most prominent application of 4-Fluoro-6-methoxypyrimidine, providing a robust method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reaction is central to the synthesis of a vast number of kinase inhibitors, where a substituted amine is installed at the C4 position to interact with the hinge region of the enzyme's ATP-binding pocket.[5][7]

Causality of the SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-poor C4 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides crucial stabilization.[8]

  • Elimination: The aromaticity is restored through the expulsion of the fluoride ion, which is an excellent leaving group, yielding the final substituted pyrimidine product.

SNAr_Mechanism Start 4-Fluoro-6-methoxypyrimidine + Nu-H Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate 1. Nucleophilic Attack (Rate-Determining Step) Product 4-Substituted-6-methoxypyrimidine + H-F Intermediate->Product 2. Elimination of F⁻ (Restores Aromaticity)

Caption: The Addition-Elimination mechanism of SNAr on 4-Fluoro-6-methoxypyrimidine.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a reliable method for the synthesis of 4-amino-6-methoxypyrimidine derivatives, a common core in many kinase inhibitors.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), watching for the consumption of the starting material and the appearance of a new, more polar product spot. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Materials:

  • 4-Fluoro-6-methoxypyrimidine (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or Dioxane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Fluoro-6-methoxypyrimidine (1.0 eq) and the chosen anhydrous solvent (e.g., NMP, approx. 0.2 M concentration).

  • Add the amine nucleophile (1.1 eq) followed by the base, DIPEA (2.0 eq).

    • Causality: DIPEA is a non-nucleophilic organic base used to scavenge the HF generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it inactive. An inorganic base like K₂CO₃ can also be used, particularly in polar aprotic solvents like DMF or DMSO.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures or microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate and wash with water or saturated NaHCO₃ solution (3x) to remove the solvent and excess base. Wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes.

Key Synthetic Application: Suzuki-Miyaura Cross-Coupling

While the C4-fluoro group is ideal for SNAr, the pyrimidine core can also participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. To achieve this, the C4 position must first be converted to a more suitable coupling partner, such as a chloride, bromide, or triflate. For this guide, we will consider the Suzuki coupling of 4-Chloro-6-methoxypyrimidine , a readily accessible derivative. This reaction is invaluable for introducing aryl or heteroaryl moieties, significantly increasing molecular complexity.[9][10]

The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and involves three key steps:[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C4-Cl) of the pyrimidine, forming a Pd(II) complex.

  • Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid) to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl  Oxidative  Addition OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂-R PdII_Aryl->PdII_Both Transmetalation Transmetal Transmetalation PdII_Both->Pd0 Reductive Elimination Product Pyr-R RedElim Reductive Elimination ArylHalide Pyr-Cl Boronic R-B(OH)₂ + Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a microwave-assisted method for the efficient coupling of 4-chloro-6-methoxypyrimidine with an arylboronic acid.[9][12]

Self-Validation: The reaction can be monitored by LC-MS to track the consumption of the chloro-pyrimidine starting material. The final product should be characterized by ¹H NMR and HRMS to confirm its structure and purity.

Materials:

  • 4-Chloro-6-methoxypyrimidine (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.5 - 5 mol%) or Pd(dppf)Cl₂ (1 - 5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1) or DME

  • Microwave reaction vial

Step-by-Step Methodology:

  • In a microwave reaction vial, combine 4-chloro-6-methoxypyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (K₂CO₃, 2.5 eq).

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

    • Causality: Degassing the solvent (by bubbling with nitrogen or argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The base is essential for the transmetalation step.[11]

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 100-140 °C for 15-45 minutes.

    • Causality: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent mixture, often leading to higher yields and shorter reaction times compared to conventional heating.[9]

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Integrated Application: A Synthetic Workflow for Kinase Inhibitors

The true power of 4-Fluoro-6-methoxypyrimidine is realized when these reactions are used in sequence to rapidly build libraries of potential drug candidates. A common strategy involves an initial SNAr reaction to install a key amine, followed by a cross-coupling reaction to add a second element of diversity.

Workflow Start 4-Fluoro-6-methoxypyrimidine Step1 SNAr Reaction (Protocol 1) Start->Step1 Intermediate1 4-Amino-6-methoxypyrimidine Intermediate Step1->Intermediate1 + R¹R²NH Step2 Chlorination (e.g., POCl₃) or Conversion to Triflate Intermediate1->Step2 Intermediate2 4-Amino-6-chloropyrimidine (Coupling Precursor) Step2->Intermediate2 Step3 Suzuki Coupling (Protocol 2) Intermediate2->Step3 Product Diverse Kinase Inhibitor Library Step3->Product + R³-B(OH)₂

Caption: A workflow for synthesizing kinase inhibitors from 4-Fluoro-6-methoxypyrimidine.

Conclusion

4-Fluoro-6-methoxypyrimidine is a high-value, versatile building block for modern organic synthesis and drug discovery. Its well-defined and differential reactivity at the C4 and C6 positions allows for the programmed and regioselective construction of complex molecular architectures. The robust and reliable protocols for Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling reactions empower researchers to rapidly generate diverse libraries of compounds, accelerating the discovery of novel therapeutics, particularly in the field of kinase inhibition.

References

  • BenchChem. (2025).
  • Lin, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • BenchChem. (2025). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025).
  • MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • Stevens, E. (2019).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • ECHEMI.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2020). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Barrow, J. C. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC.

Sources

Synthesis of Fluoropyridines: A Detailed Guide to Modern Experimental Procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Fluoropyridines are privileged structural motifs in modern medicinal chemistry and materials science. The strategic incorporation of fluorine into the pyridine ring can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1] This guide provides a comprehensive overview of key synthetic strategies for accessing fluoropyridines, complete with detailed, field-proven experimental protocols. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices. The protocols covered include the classic Balz-Schiemann reaction, versatile Nucleophilic Aromatic Substitution (SNAr or Halex reaction), and modern C-H activation/fluorination techniques. This document is intended to serve as a practical resource for researchers in drug discovery and chemical development.

Critical Safety & Handling Protocols

The synthesis of fluoropyridines often involves highly reactive and hazardous materials. Strict adherence to safety protocols is paramount.

General Handling:

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of volatile reagents or byproducts.[2]

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, and a face shield when there is a significant risk of splashing.[2][3]

  • Glove Selection: The choice of gloves must be based on the specific reagents and solvents used. Consult the manufacturer's compatibility chart. Double-gloving is recommended when handling highly corrosive or readily absorbed compounds.[3]

Reagent-Specific Precautions:

  • Fluorinating Agents (e.g., Selectfluor®, AgF₂): These are powerful oxidizing agents. Keep them away from incompatible materials like strong acids, bases, and reducing agents.[3] Store in a cool, dry, and well-ventilated area.[4]

  • Hydrogen Fluoride (HF) and HF-Generating Compounds: HF is extremely toxic and causes severe burns that may not be immediately painful. Always have a tube of calcium gluconate gel readily available when working with reagents that can generate HF. In case of skin contact, flush with copious amounts of water for at least 15 minutes, remove contaminated clothing, and then apply calcium gluconate gel while seeking immediate medical attention.[3]

  • Diazonium Salts: These intermediates, particularly when dry, can be shock-sensitive and explosive. Handle with care and avoid isolation of large quantities in a dry state whenever possible.

Emergency Preparedness:

  • Ensure an emergency plan is in place and that all personnel are familiar with it.[4]

  • Keep appropriate spill kits, containing absorbent pads and neutralizing agents, readily accessible.[4]

  • An eyewash station and safety shower must be unobstructed and within a 10-second travel distance.[5]

Synthetic Strategies & Experimental Protocols

Method 1: Diazotization-Fluorination (The Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a cornerstone method for introducing fluorine into an aromatic ring, proceeding via the thermal decomposition of a diazonium tetrafluoroborate salt.[6] The process begins with the diazotization of a primary aromatic amine (an aminopyridine in this case) to form the diazonium salt, which is then heated to yield the aryl fluoride.[7]

Mechanistic Principle: The reaction involves the formation of an aryl diazonium cation, which upon heating, undergoes heterolytic cleavage to generate a transient, highly reactive aryl cation. This cation is then trapped by the fluoride from the tetrafluoroborate counter-anion in an Sₙ1-type mechanism.[6]

Workflow: Balz-Schiemann Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Decomposition & Fluorination cluster_2 Step 3: Work-up & Purification A Aminopyridine C Sodium Nitrite (NaNO₂) @ 0-5 °C A->C B Fluoroboric Acid (HBF₄) B->C D Pyridyldiazonium Tetrafluoroborate Salt C->D Formation of precipitated salt E Thermal Decomposition (Heating) D->E F Fluoropyridine E->F G Nitrogen (N₂) E->G H Boron Trifluoride (BF₃) E->H I Neutralization (e.g., NaHCO₃) F->I J Extraction I->J K Purification (e.g., Distillation) J->K L Pure Fluoropyridine K->L

Caption: General workflow for the Balz-Schiemann reaction.

Protocol 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [8]

  • Materials:

    • 4-Aminopyridine (14.4 g, 153 mmol)

    • 48% Fluoroboric acid (HBF₄) (60 mL)

    • Sodium nitrite (NaNO₂) (12.0 g, 174 mmol)

    • Sodium bicarbonate (NaHCO₃)

    • Diethyl ether

    • Water

  • Procedure:

    • In a suitable flask, dissolve 4-aminopyridine in 60 mL of 48% HBF₄. Gentle heating to 40 °C may be required.

    • Cool the solution in an ice-water bath to 5-7 °C. Fine crystals of 4-pyridylammonium tetrafluoroborate should precipitate.

    • Slowly add solid sodium nitrite in portions to the stirred suspension. Maintain the internal temperature between 5-9 °C throughout the addition.

      • Scientist's Note: This step is highly exothermic. Slow addition is critical to control the temperature and prevent premature decomposition of the diazonium salt. The solid precipitate will gradually dissolve as the diazotization proceeds.

    • After the addition is complete (approx. 90 minutes), stir the reaction mixture for an additional 30 minutes at 5-10 °C.

    • Allow the mixture to warm to room temperature (25 °C).

    • In a separate large beaker, prepare a solution of 30.0 g of NaHCO₃ in 200 mL of water.

    • Slowly and carefully add the reaction mixture to the NaHCO₃ solution with vigorous stirring.

      • Scientist's Note: This neutralization step causes the thermal decomposition of the diazonium salt, which is exothermic and releases N₂ and BF₃ gas. Perform this in a well-ventilated fume hood and add slowly to control the effervescence. The product is unstable in water, and a gummy polymer may form; rapid and efficient extraction is key.[8]

    • Quickly transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent by distillation. 4-fluoropyridine is volatile.

  • Characterization: The product can be characterized by ¹H NMR, ¹⁹F NMR, and GC-MS.

Method 2: Nucleophilic Aromatic Substitution (SNAr / Halex Reaction)

Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing fluoropyridines, especially at the 2- and 4-positions. The "Halex" (Halogen Exchange) reaction is a specific type of SNAr where a halide (typically chloride) is displaced by fluoride.[9]

Mechanistic Principle: The reaction requires an electron-deficient pyridine ring, which is inherently activated by the ring nitrogen. The presence of additional electron-withdrawing groups ortho or para to the leaving group further facilitates the reaction.[10] The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex. Fluoride is an excellent leaving group in the reverse direction, but under anhydrous conditions with a fluoride salt like KF or CsF, the forward reaction is favored.[9] Fluoropyridines are often more reactive than their chloropyridine counterparts in subsequent SNAr reactions, allowing for milder downstream functionalization.[11][12]

Workflow: Halex Reaction

A Chloropyridine Substrate (activated) E Reaction Mixture A->E B Fluoride Source (e.g., KF, CsF) B->E C High-Boiling Aprotic Solvent (e.g., DMSO, Sulfolane) C->E D Heat (150-250 °C) D->E Reaction F Fluoropyridine Product G Work-up (Quenching, Extraction) E->G Cooling H Purification (Chromatography/Distillation) G->H I Pure Fluoropyridine H->I A Pyridine Substrate D Reaction at RT A->D B Silver(II) Fluoride (AgF₂) B->D C Solvent (e.g., Acetonitrile) C->D E Filtration (remove Ag salts) D->E Reaction completion F Solvent Evaporation E->F G Purification (Column Chromatography) F->G H Pure 2-Fluoropyridine Derivative G->H

Sources

Application Notes & Protocols: Strategic Functionalization of Dichloropyrimidines via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, virology, and immunology.[1] Dichloropyrimidines, particularly isomers like 2,4-dichloro- and 4,6-dichloropyrimidine, are exceptionally valuable as versatile chemical intermediates.[2][3][4] Their utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by two chloro substituents, rendering the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr).[5] This reaction provides a powerful and direct route to introduce diverse functionalities by displacing the chloride ions with a wide array of nucleophiles.

However, the primary challenge and area of strategic importance in working with dichloropyrimidines is controlling the regioselectivity of the substitution.[6][7] The choice of which chlorine atom is replaced is highly sensitive to the pyrimidine's substitution pattern, the nucleophile's character, and the specific reaction conditions employed.[6][8] This guide provides a detailed exploration of the mechanistic principles governing these reactions, offers field-proven protocols for common transformations, and discusses advanced methodologies to steer selectivity, enabling researchers to harness the full synthetic potential of these critical building blocks.

Mechanistic Underpinnings: A Game of Electronics and Stability

The SNAr reaction on dichloropyrimidines is not a direct displacement but proceeds via a well-established two-step addition-elimination mechanism .[9][10][11] Understanding this pathway is fundamental to predicting and controlling the reaction's outcome.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This ipso-attack breaks the ring's aromaticity and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex .[10]

  • Elimination & Aromatization: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the substituted pyrimidine product.

cluster_mech SNAr Addition-Elimination Mechanism Start Dichloropyrimidine + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack Start->Step1 Addition Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Step1->Intermediate Step2 Step 2: Elimination Intermediate->Step2 Loss of Leaving Group Product Monosubstituted Pyrimidine + Cl⁻ Step2->Product Restores Aromaticity

Caption: The general two-step mechanism of SNAr reactions.

Controlling Regioselectivity: The Decisive Factors

For non-symmetrical substrates like 2,4-dichloropyrimidine, the nucleophile can attack either the C2 or C4 position. The observed outcome is dictated by the relative stability of the competing Meisenheimer intermediates.

  • Inherent Reactivity of 2,4-Dichloropyrimidine: In an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the C4 position .[6][7][8] This is because the negative charge in the resulting Meisenheimer complex is more effectively stabilized through delocalization onto both ring nitrogen atoms. Attack at C2 results in a less stable intermediate where the charge is primarily delocalized by only one nitrogen. Quantum mechanical calculations show the Lowest Unoccupied Molecular Orbital (LUMO), which represents the site most susceptible to nucleophilic attack, is predominantly located at the C4 position.[6][7]

  • The Powerful Influence of Ring Substituents: The "rules" of regioselectivity can be completely rewritten by the presence of other functional groups on the pyrimidine ring.

    • Electron-Withdrawing Groups (EWGs): An EWG at the C5 position (e.g., -NO₂, -CN) further activates the ring and enhances the intrinsic preference for C4 substitution .[12][13]

    • Electron-Donating Groups (EDGs): Conversely, an EDG at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, making the C2 position the preferred site of attack.[6][7][14] This is a critical consideration in synthetic design and is attributed to the alteration of the ring's electronic landscape and the relative energies of the transition states.[6][14]

  • The Role of the Nucleophile: While ring electronics are paramount, the nature of the nucleophile can also exert significant control. For instance, in a departure from the usual trend, tertiary amines have been shown to direct substitution to the C2 position of 2,4-dichloropyrimidines bearing a C5-EWG, a reaction that proceeds via an in-situ N-dealkylation.[12][13]

cluster_selectivity Regioselectivity in 2,4-Dichloropyrimidine Start 2,4-Dichloropyrimidine + Nucleophile Attack_C4 Attack at C4 Start->Attack_C4 Attack_C2 Attack at C2 Start->Attack_C2 Intermediate_C4 Meisenheimer Complex (C4) (More Stable) Attack_C4->Intermediate_C4 Intermediate_C2 Meisenheimer Complex (C2) (Less Stable) Attack_C2->Intermediate_C2 Product_C4 Major Product: 4-Substituted Pyrimidine Intermediate_C4->Product_C4 Product_C2 Minor Product: 2-Substituted Pyrimidine Intermediate_C2->Product_C2 Note Note: Selectivity can be reversed by: - EDG at C6 - Specific nucleophiles (e.g., tertiary amines)

Caption: Competing pathways for SNAr on 2,4-dichloropyrimidine.

Core Experimental Protocols

General Considerations:

  • Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, especially when using sensitive reagents or strong bases.

  • Solvents: Use anhydrous solvents to avoid quenching of bases and nucleophiles.

  • Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Safety: Dichloropyrimidines are irritants; handle with appropriate personal protective equipment.[8] Many amine reagents and thiols are corrosive or have strong odors, and solvents like DMF are identified as reprotoxic; always work in a well-ventilated fume hood.[10]

Protocol 1: Mono-Amination of 2,4-Dichloropyrimidine

This protocol details a standard procedure for the regioselective C4-amination using a primary or secondary amine.

ParameterDescription
Substrate 2,4-Dichloropyrimidine (1.0 eq)
Nucleophile Primary or Secondary Amine (1.0 - 1.2 eq)
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)
Solvent Ethanol (EtOH), Isopropanol (IPA), or Tetrahydrofuran (THF)
Temperature Room Temperature to Reflux
Typical Outcome C4-substituted product as the major isomer.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., EtOH, approx. 0.2 M concentration). Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq).[11]

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the mixture dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or heat to reflux as needed. Monitor the consumption of the starting material by TLC or LC-MS (typically 1-6 hours).[15]

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the desired 4-amino-2-chloropyrimidine.

Protocol 2: Thiolation of 4,6-Dichloropyrimidine

This protocol describes the substitution with a thiol, which is typically converted in situ to the more potent thiolate nucleophile.

ParameterDescription
Substrate 4,6-Dichloropyrimidine (1.0 eq)
Nucleophile Thiol (e.g., Thiophenol, Alkyl Thiol) (1.0 - 1.2 eq)
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Temperature Room Temperature to 80 °C
Typical Outcome Mono-substituted thioether product.

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend the base (e.g., K₂CO₃, 2.0 eq) in anhydrous DMF.

  • Nucleophile Activation: Add the thiol (1.1 eq) to the suspension and stir for 15-30 minutes at room temperature to generate the thiolate anion.

  • Substrate Addition: Add a solution of 4,6-dichloropyrimidine (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 60 °C) while monitoring progress by TLC/LC-MS.[10]

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography to yield the target 4-chloro-6-(alkyl/aryl)thiopyrimidine.

Protocol 3: Alkoxylation of 2,4-Dichloropyrimidine

This protocol uses a strong base to generate a highly reactive alkoxide for substitution, which can sometimes lead to mixtures depending on the conditions.

ParameterDescription
Substrate 2,4-Dichloropyrimidine (1.0 eq)
Nucleophile Alcohol (can be used as solvent)
Base Sodium Hydride (NaH, 60% dispersion in oil) or Sodium Hydroxide (NaOH) (1.1 eq)
Solvent Tetrahydrofuran (THF) or the corresponding alcohol
Temperature 0 °C to Room Temperature
Typical Outcome C4-substitution is generally favored, but C2-substitution or mixtures can occur, especially with substituted pyrimidines.[16]

Step-by-Step Methodology:

  • Alkoxide Formation: To a flame-dried flask under an inert atmosphere, add the alcohol (e.g., methanol or ethanol) and cool to 0 °C. Carefully add NaH (1.1 eq) portion-wise and stir until hydrogen evolution ceases and a clear solution of the sodium alkoxide is formed.

  • Substrate Addition: Add a solution of 2,4-dichloropyrimidine (1.0 eq) in THF dropwise to the cold alkoxide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).[15]

  • Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry, concentrate, and purify by flash column chromatography to isolate the 2-chloro-4-alkoxypyrimidine product.

Advanced Methodologies for Challenging Transformations

While standard SNAr is a workhorse reaction, certain synthetic goals require more advanced techniques to achieve the desired efficiency or regioselectivity.

cluster_workflow Synthetic Strategy Workflow Goal Desired Pyrimidine Derivative Decision1 Is the nucleophile reactive and selectivity straightforward? Goal->Decision1 Standard_SNAr Standard SNAr Protocol (Thermal Heating) Decision1->Standard_SNAr Yes Decision2 Is reaction slow or selectivity poor? Decision1->Decision2 No Product Final Product Standard_SNAr->Product Success Microwave Microwave-Assisted SNAr (Rate Acceleration) Decision2->Microwave Slow Reaction Catalysis Catalyzed Reaction (Selectivity Control) Decision2->Catalysis Poor Selectivity Microwave->Product Success Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) Catalysis->Buchwald Organo Organocatalysis (e.g., Tertiary Amines) Catalysis->Organo Buchwald->Product Success Organo->Product Success

Sources

The Strategic Application of 4-Pyrimidine Methanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Pyrimidine Scaffold

In the landscape of contemporary drug discovery, the pyrimidine ring stands as a "privileged scaffold," a foundational motif that has given rise to a multitude of therapeutic agents.[1][2] Its inherent electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a cornerstone in the design of molecules targeting a diverse array of biological targets. Within this esteemed class of heterocycles, 4-pyrimidine methanamine, also known as 4-(aminomethyl)pyrimidine, has emerged as a particularly valuable and versatile building block.[3] This guide provides an in-depth exploration of the strategic application of 4-pyrimidine methanamine in medicinal chemistry, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

The significance of 4-pyrimidine methanamine lies in its unique bifunctional nature. The pyrimidine core often serves as a bioisostere for the purine base of ATP, enabling it to effectively interact with the hinge region of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[3] Simultaneously, the primary aminomethyl group provides a reactive handle for a wide range of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Core Principles of Application: A Versatile Pharmacophore

The utility of 4-pyrimidine methanamine in medicinal chemistry is rooted in its ability to serve as a central scaffold for the construction of potent and selective inhibitors of various enzyme families. The primary amine allows for the facile introduction of diverse substituents that can be tailored to occupy specific binding pockets of the target protein.

Kinase Inhibition: A Primary Arena of Application

The pyrimidine nucleus is a well-established pharmacophore in the realm of kinase inhibitor design.[3] Derivatives of 4-pyrimidine methanamine have been extensively investigated as inhibitors of several key kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase pivotal to cell proliferation, often mutated in various cancers.[3]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle whose dysregulation is a hallmark of cancer.[3]

  • Other Kinases: The versatility of this scaffold has led to the exploration of inhibitors for other kinases such as Tie-2, FLT3, and CK2.[3]

The general structure-activity relationship for many pyrimidine-based kinase inhibitors underscores the critical importance of substitution at the 4-amino position for achieving high potency and selectivity.[4]

Synthetic Strategies and Key Transformations

The primary amino group of 4-pyrimidine methanamine is the focal point for synthetic elaboration. Two of the most fundamental and widely employed transformations are N-acylation and reductive amination. These reactions provide robust and high-yielding pathways to a diverse range of derivatives.

Workflow for Derivatization of 4-Pyrimidine Methanamine

G start 4-Pyrimidine Methanamine acylation N-Acylation (Acid Chlorides, Anhydrides) start->acylation RCOCl, Base reductive_amination Reductive Amination (Aldehydes, Ketones) start->reductive_amination R'CHO, Reducing Agent amides N-(Pyrimidin-4-ylmethyl)amides acylation->amides amines Secondary/Tertiary Amines reductive_amination->amines

Caption: Key synthetic transformations of 4-pyrimidine methanamine.

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis and derivatization of 4-pyrimidine methanamine.

Protocol 1: Synthesis of 4-Pyrimidine Methanamine via Reductive Amination of Pyrimidine-4-carbaldehyde

This protocol details a common and efficient method for the synthesis of the title compound.

Rationale: Reductive amination is a highly effective method for forming amines from carbonyl compounds. The use of a mild reducing agent like sodium triacetoxyborohydride allows for the selective reduction of the intermediate imine in the presence of the starting aldehyde.

Materials:

  • Pyrimidine-4-carbaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve pyrimidine-4-carbaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-pyrimidine methanamine.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-(Pyrimidin-4-ylmethyl)amides via N-Acylation

This protocol describes the synthesis of an amide derivative, a common structural motif in kinase inhibitors.

Rationale: Acylation of the primary amine with an acid chloride is a robust and high-yielding reaction. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction.

Materials:

  • 4-Pyrimidine methanamine

  • Acid chloride (e.g., Benzoyl chloride)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-pyrimidine methanamine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.2 eq).

  • Slowly add a solution of the acid chloride (1.05 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Secondary Amines via Reductive Amination

This protocol details the synthesis of a secondary amine derivative, showcasing another key diversification strategy.

Rationale: This reductive amination protocol utilizes a different reducing agent, sodium cyanoborohydride, which is also effective for this transformation. The initial formation of the imine is followed by in-situ reduction.

Materials:

  • 4-Pyrimidine methanamine

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-pyrimidine methanamine (1.0 eq) and the aldehyde/ketone (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour to form the imine.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Biological Activity of 4-Aminopyrimidine Derivatives: A Showcase of Potential

While specific biological data for compounds directly synthesized from 4-pyrimidine methanamine can be proprietary, the broader class of 4-aminopyrimidine derivatives demonstrates significant therapeutic potential across various targets. The following table summarizes the reported activities of structurally related compounds, illustrating the promise of this scaffold.

Compound ClassTargetReported Potency (IC₅₀)Key FindingsReference(s)
Aminopyrimidine & Diaminopyrimidine DerivativesBeta-amyloid cleaving enzyme-1 (BACE1)1.4 µM (optimized compound)A 26-fold potency improvement over the initial lead was achieved through optimization.[5]
Aminopyrimidine derivatives with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chainsEGFRL858R/T790M4.0 nMThe most promising compound acted as a non-covalently bound reversible inhibitor with over 42-fold selectivity for the mutant EGFR over wild-type.[5]
4-Aminothieno[2,3-d]pyrimidine derivativesProtein Kinase CK20.008 µM (NHTP33)Highly potent ATP-competitive inhibitors were identified.[3]
N-(pyridin-3-yl)pyrimidin-4-amine analoguesCDK264.42 nM (compound 7l)Showed potent and similar CDK2/cyclin A2 inhibitory activity to the known inhibitor AZD5438.[6]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativesCDK20.005 µM (Kᵢ for compound 15)Bioisosteric replacement led to a novel series of potent CDK2 inhibitors.[7]

Bioisosterism: The Rationale for the 4-Pyrimidine Methanamine Scaffold

The concept of bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a cornerstone of rational drug design. The 4-pyrimidine methanamine moiety can be considered a bioisostere of other common structural motifs, such as benzylamine. This substitution can offer several advantages:

  • Modulation of Physicochemical Properties: The introduction of the pyrimidine ring can alter a molecule's polarity, solubility, and metabolic stability.

  • Enhanced Target Interactions: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, providing additional interactions with the target protein that may not be possible with a simple phenyl ring.[3]

  • Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a key strategy in drug discovery.

G cluster_0 Common Scaffolds in Kinase Inhibitors benzylamine Benzylamine bioisostere Bioisosteric Replacement benzylamine->bioisostere pyrimidine_methanamine 4-Pyrimidine Methanamine pyrimidine_methanamine->bioisostere properties Altered Properties: - Polarity - H-bonding - Metabolism - IP Position bioisostere->properties

Caption: Bioisosteric relationship between benzylamine and 4-pyrimidine methanamine.

Case Study: Pazopanib - A Clinically Approved Pyrimidine-Containing Kinase Inhibitor

While the synthesis of the approved anticancer drug Pazopanib does not directly start from 4-pyrimidine methanamine, its structure highlights the importance of the substituted pyrimidine core in potent kinase inhibition.[1][5] Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-KIT.[5] Its synthesis involves the coupling of a substituted pyrimidine with an indazole moiety and a sulfonamide side chain.[1] The pyrimidine ring is crucial for its binding to the ATP-binding pocket of the target kinases.

G cluster_0 Key Fragments of Pazopanib pyrimidine Substituted Pyrimidine pazopanib Pazopanib pyrimidine->pazopanib indazole Indazole Moiety indazole->pazopanib sulfonamide Sulfonamide Side Chain sulfonamide->pazopanib

Caption: Key structural components of the kinase inhibitor Pazopanib.

Conclusion and Future Perspectives

4-Pyrimidine methanamine has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its primary amine group provide a powerful platform for the generation of diverse compound libraries. The inherent properties of the pyrimidine ring make it an ideal scaffold for targeting a wide range of biological targets, with a particular emphasis on protein kinases.

The future of drug discovery will continue to rely on the strategic use of such privileged scaffolds. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen focused libraries of compounds around a core structure like 4-pyrimidine methanamine will be paramount. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their quest for novel and effective therapeutics.

References

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. (2016). PubMed. Retrieved January 4, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Design, synthesis and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed. Retrieved January 4, 2026, from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2024). PubMed. Retrieved January 4, 2026, from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. (2008). PubMed. Retrieved January 4, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (2011). Bulgarian Chemical Communications. Retrieved January 4, 2026, from [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed. Retrieved January 4, 2026, from [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. (2011). PubMed. Retrieved January 4, 2026, from [Link]

  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. (2012). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2021). MDPI. Retrieved January 4, 2026, from [Link]

  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). PubMed. Retrieved January 4, 2026, from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. (2008). PubMed. Retrieved January 4, 2026, from [Link]

  • Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N - ResearchGate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. (2017). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (2014). PubMed. Retrieved January 4, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. Retrieved January 4, 2026, from [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2019). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. (n.d.). CORE. Retrieved January 4, 2026, from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Amino-6-Alkoxyl Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-amino-6-alkoxyl pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, serving as a crucial intermediate for a wide array of pharmaceuticals, most notably sulfa drugs and various kinase inhibitors. This guide provides an in-depth exploration of the primary synthetic routes to this valuable heterocyclic system. We will dissect the mechanistic underpinnings of key transformations, offer detailed, step-by-step laboratory protocols, and present field-proven insights to aid researchers in optimizing their synthetic strategies. The methodologies discussed are designed to be robust, scalable, and adaptable for the synthesis of diverse derivatives.

Part 1: Synthetic Strategies & Mechanistic Insights

The synthesis of 4-amino-6-alkoxyl pyrimidines is predominantly achieved through nucleophilic aromatic substitution (SNAr) on activated pyrimidine rings. The choice of starting material dictates the overall synthetic pathway, with the two most prevalent strategies commencing from either 4,6-dichloropyrimidine or a corresponding 4-amino-6-hydroxypyrimidine precursor.

Strategy A: The Dichloropyrimidine Route (Sequential SNAr)

This is arguably the most direct and industrially favored route due to the commercial availability and low cost of 4,6-dichloropyrimidine. The strategy relies on the differential reactivity of the two chlorine atoms, allowing for a sequential, two-step substitution.

Step 1: Regioselective Ammonolysis/Aminolysis

The first step involves the reaction of 4,6-dichloropyrimidine with ammonia (or a primary/secondary amine) to selectively replace one of the chloro groups. The reaction proceeds via an SNAr mechanism, where the amine acts as the nucleophile. The key to achieving high yields of the desired monosubstituted product, 4-amino-6-chloropyrimidine, lies in meticulous temperature control. Elevated temperatures or prolonged reaction times can lead to the formation of the undesired 4,6-diaminopyrimidine byproduct. A reaction temperature of 55–60 °C is often optimal for maximizing the yield of the mono-amino compound.[1]

Step 2: Alkoxylation

The intermediate, 4-amino-6-chloropyrimidine, is then subjected to a second SNAr reaction with an alcohol in the presence of a strong base, or with a pre-formed alkali metal alkoxide.[1][2] The base (e.g., sodium hydroxide) deprotonates the alcohol to generate the nucleophilic alkoxide ion, which subsequently displaces the remaining chloride atom at the C6 position. This step is typically carried out under reflux conditions to ensure the reaction goes to completion.

Mechanistic Consideration: The Meisenheimer Complex

The SNAr reaction on the electron-deficient pyrimidine ring proceeds through a two-step addition-elimination mechanism. The nucleophile (amine or alkoxide) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nature of the ring nitrogen atoms is crucial for stabilizing this intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Elimination Start 4-Amino-6-chloropyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + RO⁻ Product 4-Amino-6-alkoxypyrimidine Meisenheimer->Product - Cl⁻ Strategy_A_Workflow Start 4,6-Dichloropyrimidine Intermediate 4-Amino-6-chloropyrimidine Start->Intermediate Step 1: Ammonolysis reagent1 Ammonia (aq.) or R₁R₂NH 55-60 °C Product 4-Amino-6-alkoxypyrimidine Intermediate->Product Step 2: Alkoxylation reagent2 R₃OH, Base (e.g., NaOH) or R₃OM (M=Na, K) Reflux reagent1->Intermediate reagent2->Product

Caption: Workflow for the Dichloropyrimidine Route (Strategy A).

Strategy B: The Hydroxypyrimidine Route

An alternative approach begins with a pre-functionalized pyrimidine ring, specifically 4-amino-6-hydroxypyrimidine or its precursors. This route involves converting the hydroxyl group into a better leaving group prior to alkoxylation.

Step 1: Pyrimidine Ring Formation

The 4-amino-6-hydroxypyrimidine core can be constructed through classical heterocyclic chemistry. A common method is the condensation of malonamamidine with formamide or ethyl formate. [4]Another well-established synthesis involves the reaction of ethyl cyanoacetate with guanidine in the presence of sodium ethoxide. [5] Step 2: Chlorination of the Hydroxyl Group

The hydroxyl group at the C6 position is a poor leaving group for SNAr reactions. Therefore, it must be activated, typically by converting it into a chloro group. This is reliably achieved by treating the 4-amino-6-hydroxypyrimidine with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often at elevated temperatures. [6]This reaction yields the same 4-amino-6-chloropyrimidine intermediate as in Strategy A.

Step 3: Alkoxylation

From this common intermediate, the final step is identical to Step 2 of Strategy A: nucleophilic substitution of the chloride with an alkoxide to furnish the target compound.

Strategy_B_Workflow Start Guanidine + Ethyl Cyanoacetate Precursor 4-Amino-6-hydroxypyrimidine Start->Precursor Step 1: Ring Condensation Intermediate 4-Amino-6-chloropyrimidine Precursor->Intermediate Step 2: Chlorination (POCl₃) Product 4-Amino-6-alkoxypyrimidine Intermediate->Product Step 3: Alkoxylation (R-OH, Base)

Caption: Workflow for the Hydroxypyrimidine Route (Strategy B).

Part 2: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 4-amino-6-methoxypyrimidine, a representative member of this class, using the dichloropyrimidine route (Strategy A).

Protocol 1: Synthesis of 4-Amino-6-chloropyrimidine (Intermediate)

This protocol is adapted from the method described in patent CN102516182B. [1] Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ammonia solutions are corrosive and have a pungent odor. Handle with care.

  • 4,6-Dichloropyrimidine is an irritant. Avoid inhalation and contact with skin.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesMolar Eq.
4,6-Dichloropyrimidine148.99149.0 g1.01.0
Deionized Water18.02500 mL--
Ammonia (28% aq. solution)17.03 (NH₃)~300 mL~4.5~4.5

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4,6-dichloropyrimidine (149.0 g, 1.0 mol) and deionized water (500 mL).

  • Heating: Begin stirring the suspension and heat the mixture to 55 °C using a water bath.

  • Ammonia Addition: Once the temperature is stable at 55-60 °C, begin the dropwise addition of the aqueous ammonia solution. Maintain the temperature strictly within this range throughout the addition. The reaction is exothermic, so control the addition rate to prevent overheating.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete when the starting material (4,6-dichloropyrimidine) is consumed (usually 4-6 hours).

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to 10-15 °C in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any unreacted ammonia and ammonium chloride salts.

  • Drying: Dry the white to off-white solid product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 80-90%.

Protocol 2: Synthesis of 4-Amino-6-methoxypyrimidine

This protocol is a continuation from Protocol 1, adapted from patent CN102516182B. [1] Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium hydroxide is highly corrosive. Handle with care.

  • Methanol is flammable and toxic. Avoid sparks and open flames.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesMolar Eq.
4-Amino-6-chloropyrimidine129.55129.6 g1.01.0
Methanol32.041280 mL--
Sodium Hydroxide (solid)40.0048.0 g1.21.2
Hydrochloric Acid (36% aq.)36.46As needed--

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add methanol (1280 mL), solid sodium hydroxide (48.0 g, 1.2 mol), and the 4-amino-6-chloropyrimidine (129.6 g, 1.0 mol) prepared in the previous step.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC. The reaction is typically complete within 3-5 hours.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the majority of the methanol using a rotary evaporator.

  • Dissolution and Neutralization: To the resulting residue, add deionized water (500 mL) and heat gently to dissolve the solids. Cool the solution in an ice bath and carefully adjust the pH to ~7.0 using concentrated hydrochloric acid.

  • Crystallization: Allow the neutralized solution to stand in the ice bath for at least 1 hour to ensure complete crystallization of the product.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product, 4-amino-6-methoxypyrimidine, is a white crystalline solid. A typical yield is 85-95%. [7] Expected Characterization Data:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) will be observed for the amino protons (a broad singlet), the methoxy protons (a singlet around 3.8 ppm), and the two pyrimidine ring protons (two singlets or doublets depending on substitution). [8]* IR (KBr): Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1550-1650 cm⁻¹), and C-O stretching of the alkoxy group. [9][10]

Part 3: Troubleshooting and Field Insights

IssueProbable Cause(s)Suggested Solution(s)
Low yield in ammonolysis step 1. Incomplete reaction. 2. Temperature too low. 3. Insufficient ammonia.1. Extend reaction time and monitor by TLC/HPLC. 2. Ensure temperature is maintained at 55-60 °C. 3. Use a slight excess of the ammonia solution.
Formation of 4,6-diaminopyrimidine byproduct 1. Reaction temperature too high (>65 °C). 2. Prolonged reaction time after starting material is consumed.1. Strictly control the reaction temperature using a regulated water bath. 2. Stop the reaction as soon as the starting material is consumed.
Low yield in alkoxylation step 1. Incomplete reaction. 2. Insufficient base or wet alcohol. 3. Hydrolysis of 4-amino-6-chloropyrimidine.1. Increase reflux time. 2. Use anhydrous alcohol and ensure at least a stoichiometric amount of base. 3. Ensure the reaction mixture is not exposed to excessive atmospheric moisture before the base is added.
Product is difficult to purify 1. Presence of side products. 2. Incorrect pH during work-up.1. Recrystallize the crude product from a suitable solvent (e.g., water, ethanol/water). 2. Carefully adjust pH to 7 for precipitation. A pH that is too acidic or basic can keep the product in solution.

Conclusion

The synthesis of 4-amino-6-alkoxyl pyrimidines is a well-established process that is critical for the pharmaceutical industry. The dichloropyrimidine route offers a cost-effective and high-yielding pathway suitable for large-scale production. Success in these syntheses hinges on the careful control of reaction parameters, particularly temperature during the initial ammonolysis step, to manage regioselectivity and minimize byproduct formation. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently and efficiently produce these vital chemical building blocks.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in SNAr Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established scientific principles with practical, field-tested insights to help you navigate the complexities of these reactions and achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in the synthesis of functionalized pyrimidines, which are prevalent scaffolds in medicinal chemistry. However, when working with dichloropyrimidines, achieving regioselective substitution at a specific chlorine atom can be a significant challenge. The inherent electronic properties of the pyrimidine ring generally favor substitution at the C4 and C6 positions over the C2 position.[1][2][3] This preference, however, is not absolute and is often moderate, leading to the formation of isomeric mixtures that can be difficult to separate.[2][3]

This guide will provide a structured approach to understanding and controlling the factors that govern regioselectivity in the SNAr reactions of 2,4- and 4,6-dichloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in SNAr reactions of 2,4-dichloropyrimidine?

In the absence of other influencing factors, nucleophilic attack on unsubstituted 2,4-dichloropyrimidine preferentially occurs at the C4 position.[4][1][5] The general order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 >> C5.[2][3] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, as the charge can be delocalized onto the para nitrogen atom.[1][6] However, reactions with neutral nucleophiles, such as amines, often result in only moderate selectivity, yielding C4/C2 isomer ratios between 1:1 and 4:1.[2][3]

Q2: How do substituents on the pyrimidine ring affect regioselectivity?

Substituents on the pyrimidine ring have a profound impact on the regioselectivity of SNAr reactions, primarily through electronic and steric effects.[7][1]

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN, -CF₃) at the C5 position enhances the inherent preference for substitution at the C4 position.[1][2][5] This is because the EWG further stabilizes the negative charge of the Meisenheimer intermediate formed during C4 attack.

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][5] The EDG increases the electron density at C4, making it less electrophilic and thus directing the nucleophile to the C2 position.

  • Steric Hindrance: Bulky substituents adjacent to a chlorine atom can sterically hinder the approach of a nucleophile, favoring attack at the less crowded position.[7][1] For instance, a bulky group at C5 can disfavor attack at C4, potentially increasing the proportion of the C2-substituted product.[8]

Below is a summary of the expected major product based on the substituent pattern on 2,4-dichloropyrimidine:

Substituent at C5Substituent at C6Expected Major ProductRationale
Electron-WithdrawingHC4-substitutedEnhanced electrophilicity at C4.[1][2]
HElectron-DonatingC2-substitutedIncreased electron density at C4 disfavors attack.
Sterically BulkyHC2-substituted (potentially)Steric hindrance at C4.[7]
HHC4-substituted (moderate selectivity)Inherent reactivity of the pyrimidine ring.[1][3]
Q3: Can the choice of nucleophile influence the site of substitution?

Absolutely. The nature of the nucleophile is a critical factor in determining the regiochemical outcome.[1][5]

  • "Soft" vs. "Hard" Nucleophiles: While not a universally predictive rule, the hardness/softness of a nucleophile can play a role. For instance, soft nucleophiles like thiols have been reported to show high selectivity for the C2 position in some cases.[9]

  • Anionic vs. Neutral Nucleophiles: The use of anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase selectivity for the C4 position.[3]

  • Tertiary Amines for C2 Selectivity: A notable exception to the general C4 preference is the use of tertiary amines as nucleophiles with 5-substituted-2,4-dichloropyrimidines. These reactions can exhibit excellent C2 selectivity.[10][11] An in-situ N-dealkylation of the intermediate can lead to a product that is formally the result of a secondary amine attacking the C2 position.[10][11]

Q4: How do reaction conditions (solvent, base, temperature) impact regioselectivity?

Reaction conditions can be tuned to significantly alter the isomeric ratio of the products.[2]

  • Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the Meisenheimer intermediates and the transition states, thereby affecting regioselectivity.[12] For example, non-polar, aprotic solvents may favor certain reaction pathways over others.[13]

  • Base: The choice and strength of the base are crucial, especially when using amine nucleophiles. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to promote high C4 selectivity in palladium-catalyzed aminations.[3]

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the pathway with the lower activation energy.

Troubleshooting Guide

Problem 1: Poor Regioselectivity (Mixture of C2 and C4 Isomers)

This is the most common issue encountered in SNAr reactions of dichloropyrimidines.[2]

Possible Causes & Solutions:

  • Inherent Reactivity: The energy difference between the transition states for C2 and C4 attack may be small, leading to a mixture of products.

    • Solution: Modify the electronic properties of the pyrimidine ring if possible. The introduction of an EWG at C5 or an EDG at C6 can significantly enhance selectivity.[1][2]

  • Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for achieving high selectivity.

    • Solution: Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO).[9] Vary the base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, LiHMDS) and temperature.[3][9] For example, a nBuOH/DIPEA system has been reported to yield a single C4-substituted product in some cases.[5]

  • Nucleophile Choice: The nucleophile may not have a strong intrinsic preference for one position over the other.

    • Solution: If applicable, consider converting a neutral nucleophile (e.g., aniline) to its anionic form (anilide) using a strong base, which can improve C4 selectivity.[3]

Problem 2: Difficulty in Achieving C2-Substitution

Achieving selective substitution at the C2 position is often challenging due to the inherent C4 preference.[14]

Possible Causes & Solutions:

  • Electronic Preference for C4: The electronic structure of the dichloropyrimidine favors C4 attack.

    • Solution 1 (Substrate Modification): If the synthetic route allows, introduce an electron-donating group at the C6 position to electronically favor C2 attack.

    • Solution 2 (Nucleophile Choice): For 5-substituted-2,4-dichloropyrimidines, using tertiary amines as nucleophiles can provide excellent C2 selectivity.[10][11]

    • Solution 3 (Catalysis): While SNAr is typically uncatalyzed, palladium-catalyzed cross-coupling reactions offer alternative strategies. Recently, palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective cross-coupling with thiols.[14]

  • Reaction Conditions Favoring C4: Alkaline conditions can sometimes make C2 substitution difficult.

    • Solution: Exploring different solvent/base systems is crucial. For instance, a TFA/IPA system might be considered as an alternative to alkaline conditions.[5]

Decision-Making Workflow for Optimizing Regioselectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing regioselectivity in your SNAr reactions.

G start Start: Poor Regioselectivity (C2/C4 Mixture) substrate_mod Can the substrate be modified? start->substrate_mod add_ewg Add EWG at C5 (for C4 selectivity) substrate_mod->add_ewg Yes, for C4 add_edg Add EDG at C6 (for C2 selectivity) substrate_mod->add_edg Yes, for C2 nucleophile_mod Analyze Nucleophile substrate_mod->nucleophile_mod No yes_sub Yes no_sub No end Improved Regioselectivity add_ewg->end add_edg->end is_amine Is it an amine? nucleophile_mod->is_amine try_anionic Try anionic form (e.g., anilide with strong base) for C4 selectivity is_amine->try_anionic Yes, primary/secondary try_tertiary Use tertiary amine for C2 selectivity (on 5-substituted pyrimidines) is_amine->try_tertiary Yes, tertiary conditions_mod Screen Reaction Conditions is_amine->conditions_mod No yes_amine Yes no_amine No try_anionic->conditions_mod try_tertiary->end screen_solvents Vary Solvent (Polarity, H-bonding) conditions_mod->screen_solvents screen_bases Vary Base (Strength, Sterics) screen_solvents->screen_bases screen_temp Vary Temperature (Lower T may increase selectivity) screen_bases->screen_temp consider_catalysis Consider Alternative Methods (e.g., Pd-catalyzed cross-coupling) screen_temp->consider_catalysis consider_catalysis->end

Caption: A decision tree for optimizing regioselectivity in SNAr reactions of dichloropyrimidines.

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine

This protocol is a general starting point for achieving C4 selectivity with a primary or secondary amine nucleophile.

  • Preparation: To a solution of 2,4-dichloropyrimidine (1.0 equiv.) in an appropriate solvent (e.g., n-butanol, DMF, or THF) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0-1.2 equiv.).

  • Base Addition: Add a suitable base (e.g., K₂CO₃ (2.0 equiv.) or DIPEA (2.0 equiv.)).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the C4-substituted product.

Protocol 2: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine

This method, adapted from literature, provides high C4 selectivity for aliphatic secondary amines.[3]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ and a suitable ligand like dppb) to a dry reaction vessel.

  • Reagent Addition: Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) and the aliphatic secondary amine (1.2 equiv.) dissolved in a dry, aprotic solvent (e.g., toluene or dioxane).

  • Base Addition: Add a solution of LiHMDS (1.0 M in THF, 1.5 equiv.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify as described in Protocol 1. This method has been shown to achieve C4/C2 ratios greater than 30:1.[3]

Protocol 3: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine

This protocol demonstrates the C2-directing effect of tertiary amines on an activated pyrimidine system.[11]

  • Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv.) in a suitable solvent such as chloroform or 1,2-dichloroethane.

  • Nucleophile Addition: Add the tertiary amine (e.g., triethylamine, 1.0-2.0 equiv.) to the solution.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 3 hours). Monitor the formation of the C2-aminated product.

  • Work-up and Purification: After the reaction is complete, concentrate the solvent and purify the residue by column chromatography to isolate the C2-substituted product. Note that an N-dealkylation of the initial product may occur.[10][11]

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. CoLab.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-6-methoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the rationale needed to make informed decisions in your own laboratory settings.

Section 1: Synthetic Strategy Overview

The most prevalent and scalable synthesis of 4-Fluoro-6-methoxypyrimidine is a two-step nucleophilic aromatic substitution (SNAr) sequence starting from the commercially available 4,6-dichloropyrimidine.

  • Selective Monomethoxylation: The first step involves the regioselective substitution of one chlorine atom with a methoxy group using a reagent like sodium methoxide. This reaction leverages the slight difference in reactivity of the C4 and C6 positions, but control of stoichiometry and conditions is critical to prevent the formation of the di-substituted byproduct.

  • Halogen Exchange (HALEX) Fluorination: The second, and often more challenging, step is the substitution of the remaining chlorine atom with fluorine. This is typically accomplished using an alkali metal fluoride, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride salt.

The overall synthetic workflow is depicted below.

G cluster_start Starting Material cluster_step1 Step 1: Methoxylation cluster_intermediate Intermediate cluster_step2 Step 2: Fluorination cluster_product Final Product start 4,6-Dichloropyrimidine step1 React with NaOMe in Methanol start->step1 inter 4-Chloro-6-methoxypyrimidine step1->inter step2 React with KF / Catalyst in aprotic solvent inter->step2 product 4-Fluoro-6-methoxypyrimidine step2->product G start  Pyrimidine Ring intermediate  Meisenheimer IntermediateNegative charge delocalized onto N start->intermediate + Nu⁻ product  Substituted Product intermediate->product - L⁻ G cluster_incomplete Incomplete Conversion cluster_decomposition Decomposition start Low Yield in Fluorination Step q1 Is starting material (4-chloro-6-methoxy) consumed? start->q1 a1 Issue: Low Fluoride Reactivity q1->a1 No a2 Issue: Reaction conditions too harsh q1->a2 Yes s1 Solution: 1. Use Spray-Dried KF 2. Add Phase-Transfer Catalyst 3. Ensure strict anhydrous conditions a1->s1 s2 Solution: 1. Lower reaction temperature 2. Use a more reactive fluoride source (CsF) to enable milder conditions a2->s2

Technical Support Center: Purification Techniques for Fluorinated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated pyrimidine derivatives. The unique physicochemical properties conferred by fluorine—such as high electronegativity, increased metabolic stability, and altered polarity—make these compounds invaluable in medicinal chemistry and drug development.[1][2] However, these same properties often introduce significant challenges during purification.

This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and step-by-step protocols in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to solve purification challenges with scientific rigor.

Section 1: Initial Assessment & Method Selection

This section addresses the preliminary questions researchers face when planning a purification strategy. Proper initial assessment is critical for an efficient workflow.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial purification technique for my crude fluorinated pyrimidine derivative?

A1: The optimal technique depends on the compound's properties (polarity, solubility, thermal stability), the nature of the impurities, and the required scale. The introduction of fluorine can significantly alter a molecule's polarity compared to its non-fluorinated parent compound.[3] A logical workflow is essential.

Start by assessing the crude mixture's complexity and the target compound's solubility. For most bench-scale purifications, flash column chromatography is a versatile first choice, while recrystallization is ideal for highly crystalline solids with thermally stable impurities.[3][4] For challenging separations or thermally sensitive molecules, advanced techniques like HPLC or SFC may be necessary.[5]

G Workflow: Selecting a Purification Method start Crude Fluorinated Pyrimidine Derivative solubility_test Assess Solubility & Polarity (TLC, HPLC analysis) start->solubility_test is_solid Is the compound a solid? solubility_test->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization  Yes chromatography Use Flash Column Chromatography is_solid->chromatography No / Oily rec_success Purity Check (HPLC, NMR) recrystallization->rec_success rec_success->chromatography Impure   end_pure Pure Compound rec_success->end_pure  Pure chrom_success Purity Check (HPLC, NMR) chromatography->chrom_success advanced_tech Consider Advanced Techniques (Prep-HPLC, SFC) chrom_success->advanced_tech Impure / Poor Separation   chrom_success->end_pure  Pure end_impure Further Purification Required advanced_tech->end_impure

Caption: Decision workflow for selecting a primary purification method.

Q2: What analytical techniques should I use to assess the purity of my sample before and after purification?

A2: A multi-technique approach provides the most comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[6] For identifying unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[6]

Table 1: Comparison of Analytical Purity Assessment Techniques
TechniquePrimary UseAdvantagesLimitations
HPLC-UV Quantifying purity, resolving isomers.High resolution, sensitivity, and quantitative accuracy.[6]Requires a chromophore for UV detection.
LC-MS Identifying unknown impurities.Provides mass-to-charge ratio for structural clues.[6]Higher cost and instrumental complexity.[6]
NMR Confirming structure, identifying major impurities.Provides detailed structural information.Lower sensitivity for minor impurities (<1-5%).[6]
GC-FID/MS Analyzing volatile compounds/impurities.Excellent for volatile substances.Requires derivatization for non-volatile compounds; high temperatures can cause degradation.[6][7]
Section 2: Troubleshooting Column Chromatography

Column chromatography is the workhorse of purification. However, the unique properties of fluorinated pyrimidines can lead to common issues.

Flash Chromatography (Normal-Phase)

Q1: My fluorinated pyrimidine and a key impurity have very similar Rf values on silica TLC. How can I improve separation?

A1: This is a common challenge, especially when separating a fluorinated product from a non-fluorinated starting material or a byproduct with a similar polarity.[8]

  • Causality: The high electronegativity of fluorine alters the electron density of the pyrimidine ring and nearby functional groups, which can make the overall polarity unexpectedly similar to that of an impurity.

  • Solutions:

    • Optimize the Solvent System: Systematically screen solvent systems. Try adding a small percentage of a more polar or less polar solvent to your primary eluent (e.g., adding methanol to a dichloromethane eluent or using a hexane/ethyl acetate/DCM ternary mixture). This can modulate the interactions with the silica stationary phase.

    • Change the Stationary Phase: If silica gel fails, consider alternatives. Alumina (basic or neutral) can offer different selectivity, especially for basic pyrimidine derivatives.[8] For highly fluorinated compounds, a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP) can provide unique selectivity based on fluorous-fluorous interactions.[9][10]

    • Use a High-Performance Column: Switch from standard silica (40-63 µm) to a smaller particle size (e.g., 20-40 µm) flash column. The increased surface area and theoretical plates will enhance resolution, though this will also increase backpressure.

Q2: My compound is streaking or tailing on the silica column. What's causing this and how do I fix it?

A2: Tailing is often caused by strong, undesirable interactions between the analyte and the stationary phase, or by solubility issues.

  • Causality: The nitrogen atoms in the pyrimidine ring can be basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to tailing. Additionally, poor solubility in the eluent causes the compound to precipitate and re-dissolve as it moves down the column.

  • Solutions:

    • Add a Modifier: For basic compounds, add a small amount of a competitive base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[5] This will occupy the acidic silanol sites, preventing your compound from binding too strongly.

    • Use Dry Loading: If solubility is the issue, use a dry loading technique. Dissolve your crude product in a strong, volatile solvent (like DCM or methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[5] This ensures the compound is introduced to the column in a fine, evenly distributed band.

Reversed-Phase HPLC (RP-HPLC)

Q3: My basic fluorinated pyrimidine shows significant peak tailing on a C18 column. How can I get a sharp, symmetrical peak?

A3: This is a classic problem for basic analytes in RP-HPLC. The cause is similar to tailing on silica gel.

  • Causality: Even on high-quality end-capped C18 columns, some residual silanol groups remain on the silica backbone.[5] At neutral pH, these silanols can be deprotonated (SiO-) and interact ionically with protonated basic compounds, causing severe peak tailing.[11]

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to be at least 2 units below the pKa of your compound.[5] Adding 0.1% trifluoroacetic acid (TFA) or formic acid is standard practice. This protonates the silanol groups (to Si-OH) and ensures your basic analyte is consistently protonated, eliminating the unwanted ionic interaction.

    • Use a Deactivated Column: Employ a modern, fully end-capped column specifically designed for good peak shape with basic compounds.

    • Add a Modifier: Consider adding trifluoroethanol (TFE) to the mobile phase. TFE can modify the stationary phase surface and improve peak shape for certain fluorinated compounds.[5][12]

Q4: My highly polar fluorinated pyrimidine has little to no retention on a C18 column. What are my options?

A4: This occurs when the analyte is too hydrophilic to interact sufficiently with the hydrophobic C18 stationary phase.

  • Causality: The C18 phase separates compounds based on hydrophobicity. Highly polar compounds will prefer the polar mobile phase (water/acetonitrile) and elute very quickly, often with the solvent front.

  • Solutions:

    • Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is the ideal solution.[5] HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high organic content. Water acts as the strong eluting solvent. This provides excellent retention for highly polar compounds.

    • Use a Polar-Embedded Phase: Consider a reversed-phase column with a polar-embedded group (e.g., amide or carbamate). These columns offer different selectivity and can provide more retention for polar analytes than a standard C18.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general workflow for purifying a moderately polar fluorinated pyrimidine derivative.

  • TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf of ~0.2-0.35 for optimal separation.

  • Column Packing: Select a column size appropriate for your sample amount (e.g., a 40g silica column for 400-800mg of crude material). Pack the column using the chosen eluent as a slurry.

  • Sample Loading:

    • Wet Loading (for soluble samples): Dissolve the crude material in a minimal amount of the eluent or a slightly stronger solvent.

    • Dry Loading (recommended for poor solubility): Dissolve the crude material in a strong solvent (e.g., DCM), add 2-3 times its weight in silica gel, and evaporate to a fine, dry powder using a rotary evaporator. Carefully layer this powder on top of the packed column.[5]

  • Elution: Begin elution with the solvent system determined by TLC. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution progress by TLC.

  • Analysis & Pooling: Analyze the fractions containing your product. Pool the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, but finding the right conditions can be challenging.[13][14]

Q1: I'm struggling to find a suitable single solvent for my fluorinated pyrimidine. What should I do?

A1: The ideal solvent should dissolve the compound poorly at low temperatures but readily at its boiling point.[4][15] If a single solvent doesn't work, a two-solvent system is the next logical step.

  • Causality: The unique polarity of your compound may prevent it from having the desired solubility profile in common single solvents.

  • Solution: Two-Solvent Recrystallization

    • Find a "soluble" solvent that dissolves your compound completely, even at room temperature.

    • Find a "miscible anti-solvent" in which your compound is poorly soluble. The two solvents must be miscible with each other.[14]

    • Dissolve your compound in the minimum amount of the hot "soluble" solvent.

    • Slowly add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (the saturation point).

    • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Q2: My compound "oils out" instead of crystallizing upon cooling. How can I prevent this?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid.

  • Causality: This is common with lower-melting point solids or when the solution is cooled too rapidly.

  • Solutions:

    • Cool More Slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.[16]

    • Use More Solvent: The solution may be too concentrated. Add a bit more of the hot solvent to the oiled-out mixture, reheat until everything dissolves, and try cooling again.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[15] If not, gently scratching the inside of the flask with a glass rod can sometimes create microscopic glass fragments that act as nucleation sites.[15]

Q3: After recrystallization, my product is still colored. What are the next steps?

A3: Persistent color is usually due to highly conjugated, polar impurities that get trapped in the crystal lattice.

  • Causality: The impurity has solubility characteristics very similar to your product or is present in high enough concentration to co-crystallize.[16]

  • Solution: Activated Charcoal Treatment

    • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly below its boiling point and add a very small amount of activated charcoal (a spatula tip is often enough). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.[16]

    • Allow the hot, colorless filtrate to cool and crystallize as usual.

Section 4: Advanced & Alternative Techniques

When standard methods fall short, more advanced techniques can provide the necessary resolving power.

Q1: When should I consider using Supercritical Fluid Chromatography (SFC)?

A1: SFC is a powerful technique that bridges the gap between gas and liquid chromatography.[17] It is an excellent choice for:

  • Thermally Labile Compounds: SFC typically operates at lower temperatures than GC, preventing degradation.[5]

  • Chiral Separations: SFC is a primary tool for separating enantiomers in drug discovery.[18]

  • Complex Mixtures: It offers high efficiency and unique selectivity, often providing better and faster separations than HPLC.[19][20]

  • Green Chemistry: The mobile phase is primarily non-toxic, recyclable CO2, significantly reducing organic solvent waste compared to preparative HPLC.[18]

G Principle of Supercritical Fluid Chromatography (SFC) cluster_0 Mobile Phase Delivery co2 CO2 Tank pump High-Pressure Pump co2->pump modifier Co-solvent (e.g., Methanol) modifier->pump injector Injector pump->injector Supercritical CO2 + Modifier column Chromatography Column injector->column detector Detector (UV, MS) column->detector bpr Back-Pressure Regulator (BPR) collection Fraction Collection bpr->collection Separated Analytes bpr->collection detector->bpr

Caption: Simplified workflow of a preparative SFC system.

Q2: What are fluorinated stationary phases and when are they useful?

A2: These are chromatography supports (typically silica) bonded with fluorinated alkyl or phenyl groups, such as Tridecafluoro (TDF) or Pentafluorophenyl (PFP) phases.[9]

  • Causality and Application: These phases are specifically designed to separate fluorinated molecules from each other or from non-fluorinated ones.[9] Retention is based on two main factors: the hydrophobic character of the analyte and its fluorine content.[9] A more hydrophobic and more highly fluorinated molecule will be retained longer. This provides a unique and powerful separation mechanism that is orthogonal to standard normal-phase or reversed-phase chromatography, making it invaluable for separating compounds that are difficult to resolve otherwise (e.g., mono- vs. di-fluorinated species).[9][12]

References
  • Benchchem. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. BenchChem.
  • Benchchem. (2025). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates. BenchChem.
  • Benchchem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). BenchChem.
  • SiliCycle. (n.d.). Working with fluorinated silica phases. SiliCycle.
  • esona. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange.
  • Benchchem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem.
  • Benchchem. (2025). The Synthesis and Purification of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide. BenchChem.
  • Leeper, F. J., & G.meiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3449. Retrieved from [Link]

  • Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
  • PerkinElmer. (n.d.). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. PerkinElmer.
  • Grand-Guillaume Perrenoud, A., et al. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 56-71. Retrieved from [Link]

  • Bell, D. S. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Nováková, L., et al. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 56-71. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • Pharmaceutical Technology. (2019). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]

  • Benchchem. (2025). Cross-Validation of Analytical Methods for 4-Pyrimidine Methanamine: A Comparative Guide. BenchChem.
  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • Benchchem. (2025). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques. BenchChem.
  • Benchchem. (2025). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds. BenchChem.

Sources

Technical Support Center: Synthesis of C-4 and C-6 Substituted Thienopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of C-4 and C-6 substituted thienopyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this critical heterocyclic scaffold. Thienopyrimidines are a cornerstone in medicinal chemistry due to their structural similarity to purine bases, making them privileged scaffolds for developing potent therapeutic agents.[1][2][3]

However, the synthesis of specifically substituted analogues, particularly at the C-4 and C-6 positions, presents a unique set of challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues encountered in the lab.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems and their potential solutions, grounded in mechanistic principles and field-proven experience.

Challenges in C-6 Substitution (Thiophene Ring)

The C-6 position on the thieno[2,3-d]pyrimidine core is typically functionalized using metal-catalyzed cross-coupling reactions on a halogenated precursor.

Problem 1: Poor Regioselectivity in Suzuki Coupling of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

  • Question: "I am attempting a Suzuki coupling on 6-bromo-4-chlorothieno[2,a]pyrimidine with an arylboronic acid, but I am getting a mixture of products, including significant C-4 coupling and di-substituted product. How can I favor C-6 mono-arylation?"

  • Analysis: This is a classic regioselectivity challenge. The C-4 position is highly activated towards nucleophilic substitution and oxidative addition due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens.[4][5] Therefore, many standard palladium catalysts will favor reaction at C-4 or lead to a mixture.

  • Solution:

    • Catalyst and Ligand Selection: The choice of catalyst is critical. Research indicates that using less electron-rich palladium sources can enhance selectivity for the C-6 position. While Pd(PPh3)4 can be used, it often yields a lower mono- to di-coupled product ratio. Higher selectivity for C-6 is often achieved with Pd(OAc)2 or Pd2(dba)3.[6]

    • Control of Reaction Conditions: The water content in the reaction mixture can influence selectivity, particularly when using Pd(PPh3)4. Reducing the amount of water can increase the preference for C-6 arylation.[6]

    • Alternative Synthetic Strategy: A more robust strategy to avoid this selectivity issue is to perform the Suzuki coupling before the C-4 position is chlorinated. Starting with 6-bromothienopyrimidin-4(3H)-one , the Suzuki reaction can be performed selectively at C-6 in high yield (70-89%) using Pd(PPh3)4 in a dioxane/water system.[6] The resulting 6-aryl-thienopyrimidin-4(3H)-one can then be chlorinated at C-4 using a reagent like phosphorus oxychloride (POCl3) to prepare for subsequent C-4 functionalization.[7][8][9]

Problem 2: Dehalogenation Side-Product in Buchwald-Hartwig Amination

  • Question: "I am trying to install an amine at the C-6 position of a 6-bromothienopyrimidine using Buchwald-Hartwig conditions, but I am observing a significant amount of the de-brominated (hydrodehalogenated) product."

  • Analysis: Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings, often competing with the desired C-N bond formation.[10] This can be exacerbated by the choice of base, ligand, and the stability of the substrate. The thienopyrimidine scaffold can be sensitive to certain reaction conditions.

  • Solution:

    • Ligand and Base Optimization: The choice of ligand is crucial. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group often favor reductive elimination over side reactions.[11] The base is also a key parameter. While strong bases like NaOtBu are common, they can sometimes promote dehalogenation. Consider screening weaker bases like K3PO4 or Cs2CO3.

    • Modify the Synthetic Route: If dehalogenation persists, a valuable alternative is to perform the Buchwald-Hartwig coupling on the thiophene precursor before the pyrimidine ring is formed.[10] For example, a 5-bromo-2-aminothiophene-3-carboxylate can be aminated at the C-5 position (which becomes the C-6 position of the thienopyrimidine). The resulting aminated thiophene can then be cyclized to form the desired thienopyrimidine core using methods like the Gould-Jacobs reaction.[12][13][14]

Challenges in C-4 Substitution (Pyrimidine Ring)

The C-4 position is highly electrophilic and is typically functionalized via nucleophilic aromatic substitution (SNAr) of a 4-chloro precursor.

Problem 3: Low Yield or No Reaction in SNAr with Weakly Nucleophilic Amines

  • Question: "I am reacting my 4-chlorothienopyrimidine with a weakly nucleophilic aniline, but the reaction is either very slow or gives a poor yield, even at high temperatures."

  • Analysis: While the C-4 position is activated, the SNAr reaction rate is highly dependent on the nucleophilicity of the incoming amine. Electron-deficient anilines or sterically hindered amines can be challenging substrates.

  • Solution:

    • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically accelerate the reaction. Microwave-assisted SNAr can often drive sluggish reactions to completion in minutes to hours, compared to many hours or days with conventional heating.[7]

    • Switch to Buchwald-Hartwig Amination: For particularly challenging amines, the Buchwald-Hartwig amination offers a powerful alternative to SNAr.[11][15][16] This palladium-catalyzed method can couple a wide range of amines and anilines to aryl halides under relatively mild conditions and often succeeds where SNAr fails. Careful selection of the palladium precursor and ligand (e.g., biaryl phosphine ligands) is essential for high yields.

    • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can facilitate the reaction by coordinating to the pyrimidine nitrogen, further increasing the electrophilicity of the C-4 position.

Problem 4: Purification Difficulties with Polar C-4 Substituted Products

  • Question: "My C-4 substituted thienopyrimidine is highly polar and difficult to purify by standard silica gel chromatography. It either streaks badly or doesn't move from the baseline."

  • Analysis: The introduction of certain functional groups at C-4 (e.g., those containing free amines, hydroxyls, or alkynes) can significantly increase the polarity of the molecule, making purification challenging.[17]

  • Solution:

    • Alternative Chromatography: If standard silica is ineffective, consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or TFA. For highly polar basic compounds, preparative HPLC is often the most effective method.[17]

    • Use of Additives in Mobile Phase: For normal phase chromatography, adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and reduce streaking by masking active sites on the silica gel.

    • Crystallization: Do not underestimate the power of crystallization. If the product is a solid, screening various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) can yield pure crystalline material, bypassing the need for chromatography altogether.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall strategy for synthesizing a library of C-6 aryl and C-4 amino-substituted thienopyrimidines?

A sequential approach is generally the most robust and highest-yielding strategy.[6][7][9]

  • Start with a 2-aminothiophene-3-carboxylate. This can often be synthesized via the Gewald reaction.[9][19]

  • Construct the thienopyrimidin-4(3H)-one core. This can be achieved by reacting the aminothiophene with formamide at reflux.[1][7]

  • Halogenate the C-6 position. Use a reagent like N-Bromosuccinimide (NBS) to selectively install a bromine at the C-6 position.

  • Perform a Suzuki coupling at C-6. React the 6-bromo-thienopyrimidin-4(3H)-one with your desired arylboronic acid using a palladium catalyst like Pd(PPh3)4.[6]

  • Chlorinate the C-4 position. Convert the C-4 ketone to a chloride using a strong chlorinating agent like POCl3, often with a catalytic amount of DMF or a base like N,N-dimethylaniline.[7][8]

  • Introduce the C-4 amine. The final step is an SNAr or Buchwald-Hartwig amination reaction at the C-4 position with your desired amine.[20][21]

Q2: What are the fundamental electronic differences between the C-4 and C-6 positions that dictate their reactivity?

The C-4 and C-6 positions have distinct electronic properties. The C-4 position is part of the electron-deficient pyrimidine ring and is flanked by two nitrogen atoms. This makes it highly electrophilic and exceptionally reactive towards nucleophilic attack, hence the prevalence of SNAr reactions at this site.[4][5] In contrast, the C-6 position is part of the more electron-rich thiophene ring. Its reactivity is more akin to that of a standard aryl halide, making it an ideal site for metal-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, but generally unreactive towards SNAr.

Q3: Can I perform a selective mono-amination at C-4 of a 4,6-dichlorothienopyrimidine?

Yes, this is generally feasible. Due to the significantly higher electrophilicity of the C-4 position compared to C-6, nucleophilic aromatic substitution with an amine will overwhelmingly occur at C-4.[5] Running the reaction at or below room temperature with one equivalent of the amine can often yield the C-4 mono-substituted product cleanly. The less reactive C-6 chloride remains available for subsequent cross-coupling reactions.

Part 3: Protocols and Data

Experimental Protocol 1: Regioselective Suzuki Coupling at C-6

This protocol is adapted from methodologies that prioritize C-6 functionalization by starting from the thienopyrimidin-4(3H)-one intermediate.[6]

  • Setup: To an oven-dried flask, add 6-bromo-thienopyrimidin-4(3H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(PPh3)4 (0.05 eq.).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and an aqueous 2M Na2CO3 solution. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting material.

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or crystallization to yield the 6-aryl-thienopyrimidin-4(3H)-one.

Data Summary: Catalyst Influence on Regioselectivity

The choice of catalyst and conditions significantly impacts the ratio of C-6 to C-4 coupled products when starting with a di-halogenated substrate.

Catalyst SystemTypical SelectivityReference
Pd(OAc)2 or Pd2(dba)3High preference for C-6 mono-arylation[6]
Pd(PPh3)4Moderate C-6 selectivity; can form di-coupled product[6][22]
XPhos-based catalystsLower selectivity, often leads to mixtures[6]

Part 4: Visualization of Synthetic Strategy

Workflow for Sequential C-6 and C-4 Functionalization

The following diagram illustrates a robust and logical workflow for the synthesis of diversely substituted thienopyrimidines.

G cluster_0 Core Synthesis cluster_1 C-6 Functionalization cluster_2 C-4 Functionalization Aminothiophene 2-Aminothiophene Precursor Thienopyrimidinone Thienopyrimidin-4(3H)-one Aminothiophene->Thienopyrimidinone Gould-Jacobs/ Formamide Cyclization Bromo 6-Bromo- Thienopyrimidin-4(3H)-one Thienopyrimidinone->Bromo Bromination (NBS) Aryl 6-Aryl- Thienopyrimidin-4(3H)-one Bromo->Aryl Suzuki Coupling Chloro 6-Aryl-4-chloro- thienopyrimidine Aryl->Chloro Chlorination (POCl3) Final Final C-6 Aryl, C-4 Amino Substituted Product Chloro->Final SNAr / Buchwald-Hartwig Amination

Caption: A validated synthetic pathway for C-6 and C-4 functionalization.

Troubleshooting Flowchart: Low Yield in Suzuki Coupling

This diagram provides a logical decision-making process for troubleshooting a low-yielding Suzuki coupling reaction.

G decision decision outcome outcome problem problem start Low Yield in Suzuki Coupling check_reagents Are boronic acid and palladium catalyst fresh and active? start->check_reagents check_conditions Is the reaction fully degassed? Is temperature optimal? check_reagents->check_conditions Yes replace_reagents Replace reagents and repeat experiment check_reagents->replace_reagents No check_ligand Is a significant amount of starting material decomposing? check_conditions->check_ligand Yes optimize_conditions Optimize degassing protocol and screen temperatures (e.g., 80-110 °C) check_conditions->optimize_conditions No change_ligand Screen alternative ligands (e.g., SPhos, XPhos) and weaker bases (K3PO4) check_ligand->change_ligand Yes success Problem Solved check_ligand->success No replace_reagents->start optimize_conditions->start change_ligand->start

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

References

  • Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. Available at: [Link]

  • Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]

  • Scheme-2 Friedlander reaction and Gould-Jacobs reaction to form thienopyridines. ResearchGate. Available at: [Link]

  • Scheme 3: Buchwald-Hartwig coupling. Several thienopyridones,... ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of Substituted thienopyrimidine-4-ones. PubMed. Available at: [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Available at: [Link]

  • Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines | Request PDF. ResearchGate. Available at: [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]

  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. Available at: [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Synthesis of Some Thienopyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. NIH. Available at: [Link]

  • Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]

  • Thienopyrimidine. Encyclopedia MDPI. Available at: [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. PMC. Available at: [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. Available at: [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. Available at: [Link]

  • Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Reactive Metabolite Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for Minimizing Reactive Metabolite Formation. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new chemical entities. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of identifying and mitigating risks associated with reactive metabolites. Our goal is to provide you with the expertise and practical insights needed to design safer, more effective drug candidates.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the assessment of reactive metabolite (RM) formation.

Q1: What are reactive metabolites and why are they a concern in drug discovery?

A: Reactive metabolites are chemically reactive species formed through the metabolic bioactivation of a drug candidate.[1][2] These electrophilic intermediates can covalently bind to nucleophilic sites on essential biological macromolecules like proteins and DNA.[1][3] This binding can disrupt cellular function, trigger immune responses, and lead to various toxicities, including drug-induced liver injury (DILI), skin reactions, and blood dyscrasias.[1][4][5] Minimizing their formation is a critical step in preclinical drug design to enhance the safety profile of new drug candidates.[6]

Q2: What are the most common in vitro assays for detecting reactive metabolites?

A: The most widely used in vitro assays involve incubating the test compound with liver microsomes or hepatocytes in the presence of a nucleophilic trapping agent.[3][7] The goal is to capture and stabilize the transient reactive metabolites for detection, typically by mass spectrometry.[7] Common trapping agents include:

  • Glutathione (GSH): A soft nucleophile that effectively traps a wide range of "soft" electrophiles like quinone-imines and Michael acceptors.[3][7][8]

  • N-acetylcysteine (NAC): Similar to GSH, it is used to trap soft electrophiles.[7]

  • Cysteine: Another effective trapping agent for soft electrophiles, sometimes used as an alternative to GSH.[9][10][11]

  • Potassium Cyanide (KCN): Used to trap "hard" electrophiles, which are typically charged species like carbocations.[8][12]

Q3: What are "structural alerts," and how should they be used in a drug discovery program?

A: Structural alerts, or toxicophores, are specific chemical moieties within a molecule that are known to be associated with metabolic bioactivation and potential toxicity.[1][13] Examples include anilines, furans, thiophenes, and nitroaromatics.[1][4][5] While useful for flagging potentially problematic compounds, strict adherence to eliminating all structural alerts can unnecessarily limit chemical space, as many approved drugs contain such moieties.[13] A more nuanced approach involves using structural alerts to prioritize compounds for further experimental investigation and to guide structural modifications if reactive metabolite formation is confirmed.[13]

Q4: What is the role of in silico modeling in predicting reactive metabolite formation?

A: In silico models offer a rapid, cost-effective way to screen large numbers of compounds for their potential to form reactive metabolites.[1][14] These models can predict sites of metabolism and the likelihood of bioactivation through various pathways.[1][4][5] Some models use machine learning algorithms trained on large datasets from experimental assays like the cysteine trapping assay.[9][10][11] While predictive models are valuable for prioritizing compounds, experimental validation is crucial to confirm in silico findings.[1]

Troubleshooting Guides

This section provides detailed guidance for addressing specific issues encountered during reactive metabolite assessment experiments.

Issue 1: No GSH Adducts Detected, But Other Data Suggests Bioactivation Potential

Q: My compound contains a structural alert, and cytotoxicity assays show a time-dependent increase in toxicity with metabolic activation. However, I am unable to detect any glutathione (GSH) adducts in my trapping assay. What could be the problem?

A: This is a common and challenging scenario. The absence of a detectable GSH adduct does not definitively rule out the formation of a reactive metabolite. Here are several potential causes and troubleshooting steps:

Possible Causes & Solutions:

  • Instability of the GSH Adduct: The formed GSH adduct may be unstable under the assay conditions, leading to degradation before detection.

    • Troubleshooting:

      • Analyze for Metabolites of the GSH Adduct: Look for downstream metabolites of the initial adduct, such as the cysteine-glycine or cysteine conjugate, which can sometimes be more stable.[15]

      • Modify Quenching and Extraction Conditions: Experiment with different quenching solvents (e.g., ice-cold acetonitrile vs. methanol) and adjust the pH to improve adduct stability.

  • Formation of a "Hard" Electrophile: GSH is a "soft" nucleophile and may not efficiently trap "hard" electrophiles.

    • Troubleshooting:

      • Perform a Cyanide Trapping Assay: Use potassium cyanide (KCN) as a trapping agent to capture hard electrophiles like carbocations.[8][12]

  • Rapid, Intra-Enzyme Conjugation: The reactive metabolite may be so reactive that it immediately binds to proteins within the microsomal preparation, preventing it from being trapped by GSH in the bulk solution.

    • Troubleshooting:

      • Conduct a Covalent Binding Assay: This is the gold standard for assessing this liability. It typically requires a radiolabeled version of your compound to quantify the extent of irreversible binding to microsomal proteins.[12][16]

  • Redox Cycling: The compound may be undergoing redox cycling, leading to the generation of reactive oxygen species (ROS) rather than a direct electrophilic metabolite. This can deplete GSH through oxidation rather than conjugation.

    • Troubleshooting:

      • Measure GSH Depletion: Quantify the total GSH levels at the beginning and end of the incubation. A significant decrease in GSH without the formation of a conjugate adduct suggests oxidative stress.[17]

      • Include ROS Scavengers: Run the cytotoxicity assay in the presence of antioxidants or ROS scavengers to see if the toxicity is mitigated.

Issue 2: High Background and Interference in LC-MS/MS Analysis of GSH Adducts

Q: I am seeing a very complex chromatogram with many interfering peaks, making it difficult to identify potential GSH adducts. How can I improve the signal-to-noise and confidently identify my adducts?

A: High background in LC-MS/MS analysis is a frequent issue due to the complexity of the microsomal matrix and the potential for non-specific binding and ionization suppression.

Strategies for Signal Enhancement and Confident Identification:

  • Data Mining Techniques:

    • Neutral Loss Scanning: Search for the loss of pyroglutamic acid (129 Da), a characteristic fragmentation of GSH adducts.

    • Product Ion Scanning: Look for the characteristic fragment ion of GSH at m/z 272.

  • Isotope Pattern Analysis:

    • Stable Isotope Labeled GSH: Use a commercially available 1:1 mixture of unlabeled and stable isotope-labeled GSH (e.g., with ¹³C₂-glycine). True GSH adducts will appear as a characteristic doublet in the mass spectrum, making them easy to distinguish from background ions.

  • Chromatographic Optimization:

    • Gradient Optimization: Extend the gradient and use a shallower slope to improve the separation of the adducts from matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE to clean up the sample and remove interfering matrix components before LC-MS/MS analysis.

Issue 3: My Compound Shows Positive in a Trapping Assay. What's the Next Step?

Q: I have confirmed the formation of a reactive metabolite in a GSH trapping assay. Does this mean the compound is not viable? What are the follow-up steps to assess the risk?

A: A positive result in a trapping assay is a hazard identification step; it does not automatically equate to a high risk of toxicity in humans. The next steps involve quantifying the extent of the liability and putting it into a clinical context.

Risk Assessment and Mitigation Workflow:

  • Quantify the Bioactivation Pathway:

    • Determine the percentage of the parent compound that is converted to the reactive metabolite. This can be done using quantitative trapping assays or by assessing covalent binding with a radiolabeled compound.[12]

  • Estimate the Reactive Metabolite Burden:

    • Calculate the "RM burden," which is an estimation of the total amount of reactive metabolite the body would be exposed to at a therapeutic dose.[12] This calculation incorporates the clinical dose, human clearance rates, and the extent of covalent binding.[7][12]

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize analogs to understand which part of the molecule is responsible for bioactivation.[13] The goal is to make structural modifications that block the metabolic "hotspot" without losing pharmacological activity.[13][18] Common strategies include:

      • Introducing electron-withdrawing groups: To decrease the electron density of aromatic rings susceptible to oxidation.

      • Blocking the site of metabolism: By adding a metabolically stable group (e.g., fluorine) at the position of bioactivation.[13]

      • Introducing an alternative metabolic pathway: Creating a metabolic "soft spot" elsewhere in the molecule can divert metabolism away from the bioactivation pathway.[13]

Key Experimental Protocols

This section provides detailed methodologies for critical experiments in reactive metabolite assessment.

Protocol 1: Glutathione (GSH) Trapping Assay in Human Liver Microsomes

This assay is a primary screening tool to detect the formation of electrophilic metabolites.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), 20 mg/mL

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Glutathione (GSH), reduced form (100 mM stock in buffer)

  • NADPH regenerating system (e.g., Promega NADPH-Glo™ or equivalent)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compound known to form a GSH adduct (e.g., acetaminophen)

  • Control compound not expected to form a GSH adduct (e.g., caffeine)

Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, prepare the following incubation mixtures (final volume 200 µL):

    • Test incubations (+NADPH):

      • 154 µL Phosphate Buffer

      • 10 µL HLM (final conc. 1 mg/mL)

      • 2 µL Test Compound (final conc. 10 µM)

      • 10 µL GSH (final conc. 5 mM)

      • 24 µL NADPH regenerating system

    • Negative Control (-NADPH):

      • Prepare as above, but replace the NADPH regenerating system with buffer. This control identifies non-enzymatic adduct formation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to the "+NADPH" wells to start the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Quench Reaction: Stop the reaction by adding 400 µL of ice-cold ACN with 0.1% formic acid to all wells.

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Analyze for the predicted mass of the GSH adduct (Parent Mass + 305.068 Da).

Table 1: Comparison of Reactive Metabolite Screening Assays
Assay TypePrincipleTrapping AgentAnalytes DetectedThroughputKey AdvantagesKey Limitations
GSH Trapping Covalent capture of electrophiles by GSH in a microsomal incubation.Glutathione (GSH)[3]"Soft" electrophiles (e.g., quinones, epoxides)[8]HighWidely used, good for initial screening, non-radiolabeled.May miss "hard" electrophiles; adduct instability can be an issue.
Cysteine Trapping Similar to GSH trapping, using cysteine as the nucleophile.L-Cysteine[9][10]"Soft" electrophilesHighCan be more cost-effective than GSH; some adducts may be more stable.[19]Less common than GSH trapping; interpretation of data may be less established.
Cyanide Trapping Covalent capture of hard electrophiles by the cyanide ion.Potassium Cyanide (KCN)[12]"Hard" electrophiles (e.g., carbocations)[8]MediumEssential for detecting certain classes of reactive metabolites.High toxicity of KCN requires special handling; may not trap soft electrophiles.
Covalent Binding Quantifies the irreversible binding of a radiolabeled drug to microsomal proteins.None (protein is the trap)All covalently binding speciesLowConsidered the "gold standard" for quantifying bioactivation potential.[16]Requires synthesis of a radiolabeled compound, which is costly and time-consuming.[12]
GSH Depletion Measures the decrease in total GSH concentration after incubation.NoneIndicates RM formation or redox cyclingHighSimple, plate-based assay; good for detecting redox cyclers.Does not identify the structure of the reactive metabolite; indirect measurement.[17]

Visualizing Key Concepts

Diagrams to illustrate workflows and pathways in reactive metabolite assessment.

Workflow for Reactive Metabolite Risk Assessment

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Mitigation cluster_3 Decision in_silico In Silico Screening (Structural Alerts, Predictive Models) in_vitro In Vitro Trapping Assays (GSH, Cysteine, Cyanide) in_silico->in_vitro Prioritize quant Quantitative Assessment (Covalent Binding, % Formation) in_vitro->quant If Positive mitigate Structural Modification (Block Metabolism, Introduce Soft Spot) quant->mitigate decision Advance Candidate? quant->decision If Risk is Low mitigate->in_vitro Re-test Analog mitigate->decision If Mitigated G cluster_0 Metabolism cluster_1 Consequences Parent Parent Drug Phase1 Phase I Metabolism (e.g., CYP450 Oxidation) Parent->Phase1 RM Reactive Metabolite (Electrophile) Phase1->RM Detox Detoxification (GSH Conjugation) RM->Detox Protective Pathway Tox Toxicity (Covalent Binding to Protein) RM->Tox Toxic Pathway Stable Stable, Excretable Metabolite Detox->Stable Adduct Protein Adduct Tox->Adduct

Caption: Metabolic balance between bioactivation to a reactive species and detoxification.

References

  • Hughes, T. B., Flynn, N., Dang, N. L., & Swamidass, S. J. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 34(2), 584–600. [Link]

  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2012). 5 Strategies to abrogate reactive metabolite formation. In Reactive Drug Metabolites (pp. 119-148). John Wiley & Sons, Inc. [Link]

  • Handa, K., et al. (2024). Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. International Journal of Molecular Sciences, 25(9), 4851. [Link]

  • Schadt, S., et al. (2017). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Drug Discovery Today, 22(4), 591-600. [Link]

  • Kalgutkar, A. S. (2015). Practical approaches to resolving reactive metabolite liabilities in early discovery. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1697-1711. [Link]

  • Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 292-306. [Link]

  • Roncaglioni, A., et al. (2018). Prediction of the Formation of Reactive Metabolites by A Novel Classifier Approach Based on Enrichment Factor Optimization (EFO) as Implemented in the VEGA Program. Molecules, 23(11), 2959. [Link]

  • Handa, K., et al. (2024). Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. International Journal of Molecular Sciences, 25(9), 4851. [Link]

  • Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 292-306. [Link]

  • Hughes, T. B., et al. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 34(2), 584-600. [Link]

  • Hughes, T. B., et al. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 34(2), 584-600. [Link]

  • Handa, K., et al. (2024). Development of a novel in silico classification model to assess reactive metabolite formation in the cysteine trapping assay and investigation of important substructures. bioRxiv. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. AAPS Journal, 14(4), 723–734. [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Retrieved from [Link]

  • McEachran, A. D., et al. (2023). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Metabolomics, 19(2), 10. [Link]

  • Iorio, R., et al. (2023). Natural Compounds and Glutathione: Beyond Mere Antioxidants. Antioxidants, 12(11), 2011. [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]

  • Williams, D. P., et al. (2001). Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation. Toxicology in Vitro, 15(4-5), 451-457. [Link]

  • Willems, L. I., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(19), 6667. [Link]

  • Obach, R. S., et al. (2019). Novel risk assessment of reactive metabolites from discovery to clinical stage. Drug Metabolism and Disposition, 47(10), 1184-1194. [Link]

  • Ju, B., et al. (2015). Screening Reactive Metabolites Bioactivated by Multiple Enzyme Pathways Using a Multiplexed Microfluidic System. Analytical Chemistry, 87(1), 739–746. [Link]

  • Rosini, E., et al. (2022). Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences, 23(23), 14732. [Link]

  • Nassar, A. E. F., Kamel, A. M., & Clarimont, C. (2004). Improving the decision-making process in structural modification of drug candidates: reducing toxicity. Drug Discovery Today, 9(24), 1055-1064. [Link]

  • Gara, M., et al. (2021). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. Antioxidants, 10(11), 1797. [Link]

  • Pastore, A., et al. (2003). Analysis of glutathione: implication in redox and detoxification. Clinica Chimica Acta, 333(1), 19-39. [Link]

  • Doss, M. K., & D'Souza, R. S. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. [Link]

  • Hocking, B., Armstrong, A., & Mann, D. J. (2023). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. In Progress in Medicinal Chemistry (Vol. 62, pp. 105-146). Elsevier. [Link]

  • Ketterer, B. (1982). The role of glutathione in detoxication. Environmental Health Perspectives, 49, 59-69. [Link]

  • WuXi AppTec. (2022, July 18). Webinar - Development of Covalent Drugs with New Emerging Technologies [Video]. YouTube. [Link]

  • SEKISUI XenoTech. (2023, February 24). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping [Video]. YouTube. [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]

  • Tuley, A., & Fast, W. (2018). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. Journal of Biological Chemistry, 293(35), 13465-13474. [Link]

  • Cyprotex. (n.d.). Reactive Metabolite Assessment. Retrieved from [Link]

  • Lenz, E. M., et al. (2019). Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct. Chemical Research in Toxicology, 32(7), 1363-1374. [Link]

Sources

Technical Support Center: Overcoming Low Yields in Chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chloropyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing chloropyrimidines and to troubleshoot common issues that lead to low yields. Chloropyrimidines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] However, their synthesis can be fraught with challenges, from incomplete reactions and byproduct formation to difficult purifications.

This guide provides in-depth, experience-based solutions in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields when synthesizing chloropyrimidines from their corresponding hydroxypyrimidines (uracils)?

A1: The most frequent culprit for low yields is incomplete chlorination and subsequent difficulties during the workup procedure. The conversion of a hydroxypyrimidine to a chloropyrimidine, typically using phosphorus oxychloride (POCl₃), is a robust reaction but requires careful control of conditions.[2] Inadequate temperature or reaction time can lead to a mixture of starting material, product, and partially chlorinated intermediates.[3]

Furthermore, the workup is critical. The use of ice-water to quench the reaction, a common procedure, can lead to hydrolysis of the desired chloropyrimidine product back to the starting hydroxypyrimidine, significantly reducing the isolated yield.[1] Flocculent and slimy byproducts, often polymeric phosphorus compounds, can also form, making phase separation and extraction exceedingly difficult.[1]

Q2: My reaction with POCl₃ and an amine base seems to stall. What could be the issue?

A2: If your reaction is stalling, several factors could be at play:

  • Insufficient Temperature: The chlorination of hydroxypyrimidines often requires elevated temperatures, sometimes refluxing in POCl₃ (b.p. 106 °C).[2] Ensure your reaction is reaching and maintaining the target temperature.

  • Reagent Purity: The purity of your starting hydroxypyrimidine, POCl₃, and amine base is crucial. Moisture in the starting materials or solvent can consume the POCl₃ and hinder the reaction.

  • Amine Hydrochloride Formation: The amine base (e.g., triethylamine, N,N-dimethylaniline) is added to scavenge the HCl generated during the reaction and to catalyze the process.[1] However, the resulting amine hydrochloride salt can sometimes precipitate and coat the starting material, preventing it from reacting. Ensure vigorous stirring to maintain a homogenous suspension.

  • Stoichiometry: Ensure you are using a sufficient excess of POCl₃, as it often serves as both the reagent and the solvent.

Q3: I'm observing a significant amount of dark, tarry byproduct in my reaction mixture. How can I prevent this?

A3: The formation of dark, insoluble byproducts is a common issue, often arising from the decomposition of starting materials or products at high temperatures. Here are some strategies to mitigate this:

  • Lower Reaction Temperature: If the reaction allows, try running it at a lower temperature for a longer duration.

  • Use of a Co-solvent: In some cases, using an inert, high-boiling co-solvent can help to moderate the reaction temperature and improve solubility.

  • Controlled Addition of Reagents: Adding the hydroxypyrimidine portion-wise to the hot POCl₃ can help to control the initial exotherm and prevent localized overheating.

Q4: What are the best practices for quenching a chloropyrimidine synthesis reaction to maximize yield?

A4: As mentioned, quenching with water can be detrimental due to product hydrolysis.[1] Consider these alternative approaches:

  • Distillative Removal of Excess POCl₃: Before quenching, it is highly advantageous to remove the bulk of the excess POCl₃ by distillation under reduced pressure.[1] This minimizes the exothermic reaction upon quenching and reduces the formation of phosphoric acid.

  • Quenching with Alcohols: A Chinese patent suggests quenching with an alcohol, which can be a safer and smoother process than with water. This method also aids in precipitating the product.[4]

  • Solvent-Based Workup: After distilling off the excess POCl₃, the residue, a mixture of the chloropyrimidine and the amine hydrochloride, can be treated with a solvent that dissolves the product but not the salt.[1] This allows for the separation of the amine hydrochloride by filtration, avoiding an aqueous workup altogether.

Troubleshooting Guides

Problem 1: Low Yield of 2,4-Dichloropyrimidine from Uracil

This is a classic and frequently performed synthesis that can still present challenges.

Symptom Potential Cause Troubleshooting Action
Incomplete conversion (TLC/HPLC shows starting material) 1. Insufficient reaction time or temperature. 2. Inactive POCl₃ (hydrolyzed).1. Increase reflux time or ensure the internal temperature is at the boiling point of POCl₃. 2. Use a fresh bottle of POCl₃.
Product loss during workup 1. Hydrolysis of 2,4-dichloropyrimidine upon quenching with water. 2. Emulsion formation during extraction.1. After the reaction, distill off excess POCl₃ under vacuum. Add the residue to crushed ice slowly with vigorous stirring.[2] 2. If an emulsion forms, add brine to help break it.
Difficult purification 1. Co-distillation with byproducts. 2. Oiling out during recrystallization.1. For distillation, use a fractionating column. 2. For recrystallization, ensure slow cooling and try seeding with a pure crystal. A solvent screen may be necessary to find the optimal recrystallization solvent.[3]
Problem 2: Poor Regioselectivity in the Amination of Dichloropyrimidines

When reacting a dichloropyrimidine with a nucleophile, obtaining a single isomer can be challenging. For instance, in 2,4-dichloropyrimidines, substitution can occur at either the C2 or C4 position.

Symptom Potential Cause Troubleshooting Action
Mixture of C2 and C4 substituted isomers The intrinsic reactivity of the C2 and C4 positions are similar under the reaction conditions. The C4 position is generally more reactive.[5]1. Lower the reaction temperature: This can often enhance the selectivity for the more reactive site. 2. Choice of Base and Solvent: The solvent polarity and the nature of the base can influence regioselectivity. Experiment with different conditions. 3. Catalysis: For aminations, palladium catalysis has been shown to significantly improve regioselectivity for the C4 position.[5]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine

This protocol is a synthesis of best practices aimed at maximizing yield and minimizing common pitfalls.

Materials:

  • Uracil (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • N,N-Dimethylaniline (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine uracil and phosphorus oxychloride.

  • Addition of Catalyst: Slowly add N,N-dimethylaniline to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Removal of Excess POCl₃: Once the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess POCl₃ under reduced pressure.

  • Workup: Carefully and slowly pour the cooled residue onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2,4-dichloropyrimidine by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[6]

Visualizing the Process

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical approach to diagnosing and resolving low-yield issues in chloropyrimidine synthesis.

low_yield_troubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/HPLC/NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction workup_issue Workup/Purification Issue? check_reaction->workup_issue incomplete_reaction->workup_issue No temp_time Optimize Temperature/Time incomplete_reaction->temp_time Yes hydrolysis Minimize Hydrolysis (e.g., non-aqueous workup) workup_issue->hydrolysis Yes reagent_quality Check Reagent Purity temp_time->reagent_quality catalyst Adjust Catalyst/Base reagent_quality->catalyst end Improved Yield catalyst->end extraction Optimize Extraction Protocol hydrolysis->extraction purification Refine Purification Method extraction->purification purification->end

Caption: Troubleshooting workflow for low yields.

General Reaction Scheme: Hydroxypyrimidine to Chloropyrimidine

This diagram illustrates the fundamental transformation discussed.

reaction_scheme cluster_reactants Reactants cluster_products Products hydroxypyrimidine Hydroxypyrimidine (e.g., Uracil) chloropyrimidine Chloropyrimidine hydroxypyrimidine->chloropyrimidine  Reaction (Heat, Base) byproducts Byproducts (e.g., H3PO4, Amine HCl) hydroxypyrimidine->byproducts chlorinating_agent Chlorinating Agent (e.g., POCl3) chlorinating_agent->chloropyrimidine chlorinating_agent->byproducts

Caption: General synthesis of chloropyrimidines.

By understanding the key reaction parameters and potential pitfalls, and by employing a systematic troubleshooting approach, researchers can significantly improve the yields and purity of their chloropyrimidine syntheses.

References

  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
  • US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents.
  • 2-Chloropyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • 2,4-Dichloropyrimidine - PMC - NIH. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents.
  • CN104761505A - Preparation method for chloropyrimidine compound - Google Patents.
  • Mastering 2,4-Dichloropyrimidine: Synthesis & Pharma Applications. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. Available at: [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available at: [Link]

  • (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

  • CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents.
  • Minoxidil - Wikipedia. Available at: [Link]

Sources

Navigating the Maze of Selectivity: A Technical Guide to Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the ubiquitous challenge of controlling selectivity in their chemical reactions. Poor selectivity leads to difficult purifications, reduced yields, and ultimately, project delays. Here, we move beyond textbook examples to provide practical, field-proven strategies and troubleshooting advice to navigate the complexities of chemoselectivity, regioselectivity, and stereoselectivity.

This is not a rigid manual but a dynamic resource. The principles and protocols discussed are meant to be adapted and optimized for your specific molecular targets. We will explore the "why" behind the methods, empowering you to make informed decisions in your synthetic planning.

Troubleshooting Guide: Common Selectivity Problems & Solutions

This section addresses specific, frequently encountered issues in a practical question-and-answer format.

Issue 1: My electrophilic aromatic substitution (EAS) is yielding a mixture of ortho, meta, and para isomers. How can I achieve regioselectivity?

Answer: This is a classic regioselectivity challenge. The inherent electronic properties of your starting material dictate the initial product distribution.[1][2] Electron-donating groups (EDGs) direct ortho/para, while electron-withdrawing groups (EWGs) direct meta.[1] However, you can override these electronic preferences using several strategies.

Alternative Strategy 1: Directed Ortho-Metalation (DoM)

Forcing substitution at the ortho position, even when electronically disfavored, is the primary advantage of DoM. This powerful technique uses a directing metalation group (DMG) to chelate a strong base (typically an organolithium reagent), leading to deprotonation and subsequent functionalization at the adjacent position.[3][4]

  • Causality: The DMG, a Lewis basic functional group, coordinates to the Lewis acidic organolithium reagent, positioning it to deprotonate the sterically accessible ortho-proton.[3] This proximity effect overcomes the inherent electronic biases of the aromatic ring.

  • Common DMGs: Tertiary amides and O-carbamates are particularly effective DMGs.[5][6][7]

Experimental Protocol: General Procedure for Directed Ortho-Metalation

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the substrate bearing the DMG in a dry, aprotic solvent (e.g., THF, Et₂O) and cool to a low temperature (typically -78 °C).

  • Deprotonation: Slowly add a solution of an alkyllithium base (e.g., n-BuLi or s-BuLi) and stir for the recommended time to ensure complete metalation.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, CO₂, I₂) and allow the reaction to warm to room temperature slowly.

  • Work-up: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution) and proceed with standard extraction and purification procedures.

Alternative Strategy 2: Shape-Selective Catalysis with Zeolites

To favor the para-isomer, especially in industrial applications, solid acid catalysts like zeolites can be employed.[8]

  • Causality: The microporous structure of zeolites creates a sterically constrained environment. The transition state leading to the bulkier ortho-isomer is disfavored within the catalyst's pores, leading to a higher selectivity for the more linear para-product.[8]

Issue 2: My reaction is producing a racemic mixture. How can I synthesize a single enantiomer?

Answer: Achieving enantioselectivity is a cornerstone of modern pharmaceutical synthesis.[9][10] Instead of resolving a racemic mixture, which has a maximum theoretical yield of 50%, it is far more efficient to directly synthesize the desired enantiomer.

Alternative Strategy 1: Asymmetric Catalysis

This approach uses a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.[9][11]

  • Example: Sharpless Asymmetric Epoxidation: This reaction is a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[12][13][14]

    • Causality: A catalyst formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand coordinates both the allylic alcohol and the oxidant (tert-butyl hydroperoxide). The chirality of the DET ligand dictates the face of the double bond from which the oxygen is delivered.[12][15][16] Using (+)-DET or (-)-DET allows for the selective synthesis of either epoxide enantiomer.[12]

Experimental Protocol: Sharpless Asymmetric Epoxidation

  • Catalyst Formation: In a dry flask under an inert atmosphere, dissolve the chiral tartrate (e.g., (+)-diethyl tartrate) in dichloromethane (DCM) and cool to -20 °C. Add titanium(IV) isopropoxide and stir.

  • Substrate Addition: Add the allylic alcohol to the catalyst mixture.

  • Oxidation: Slowly add a solution of tert-butyl hydroperoxide (TBHP) in DCM.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction and purify the resulting epoxy alcohol.

Alternative Strategy 2: Chiral Auxiliaries

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction and is then removed.

  • Example: Evans Aldol Reaction: This method utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective and enantioselective aldol additions.[17][18][19][20]

    • Causality: The chiral auxiliary controls the formation of a specific enolate geometry (typically the Z-enolate) and shields one face of the enolate. The aldehyde then approaches from the less sterically hindered face, leading to the formation of a specific syn-diastereomer.[18][20][21]

Workflow for Choosing an Enantioselective Strategy

G start Racemic Mixture Obtained q1 Is a suitable chiral catalyst known for this transformation? start->q1 asym_cat Pursue Asymmetric Catalysis q1->asym_cat Yes q2 Can a chiral auxiliary be easily attached and removed? q1->q2 No auxiliary Use a Chiral Auxiliary Strategy (e.g., Evans Aldol) q2->auxiliary Yes q3 Is a suitable enzyme available? q2->q3 No biocat Consider Biocatalysis (e.g., Kinetic Resolution) q3->biocat Yes resolution Perform Chiral Resolution (Last Resort) q3->resolution No

Caption: Decision workflow for achieving enantioselectivity.

Issue 3: I have multiple reactive functional groups, but I only want to react one of them. How do I achieve chemoselectivity?

Answer: Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a common hurdle in the synthesis of complex molecules.[22]

Alternative Strategy 1: Protecting Groups

The most classic solution is to "mask" the functional groups you do not want to react by converting them into a less reactive form.[23][24][25][26]

  • Causality: A protecting group renders a functional group unreactive towards a specific set of reaction conditions.[25] After the desired transformation is complete, the protecting group is removed to regenerate the original functionality.[25]

  • Key Principle: Orthogonality: In a molecule with multiple functional groups that need protection, an orthogonal protecting group strategy is essential. This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.[23][27][28] For example, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) can be selectively deprotected in the same molecule.[27]

Table 1: Common Orthogonal Protecting Group Pairs

Functional GroupProtecting Group 1 (Removal Condition)Protecting Group 2 (Removal Condition)
AmineBoc (Acid, e.g., TFA)Cbz (Hydrogenolysis, e.g., H₂, Pd/C)
AlcoholTBDMS (Fluoride, e.g., TBAF)Benzyl (Bn) (Hydrogenolysis, e.g., H₂, Pd/C)
Carboxylic AcidMethyl Ester (Base, e.g., LiOH)t-Butyl Ester (Acid, e.g., TFA)

Alternative Strategy 2: Biocatalysis

Enzymes are nature's solution to selectivity. Their highly structured active sites often allow them to act on a specific functional group with unparalleled precision, even in the presence of other, similar groups.[29][30][31][32]

  • Causality: The three-dimensional structure of an enzyme's active site creates a specific binding pocket that recognizes and positions the substrate for reaction with high specificity.[31] This eliminates the need for protecting groups.

  • Advantages: Biocatalytic reactions are often performed under mild, environmentally friendly conditions (aqueous media, room temperature).[30][33] Enzyme classes like hydrolases, reductases, and transaminases are now widely used in pharmaceutical synthesis.[29][33]

Frequently Asked Questions (FAQs)

Q1: What is the difference between stereoselective and stereospecific reactions? A: A stereoselective reaction is one in which one stereoisomer is formed preferentially over another.[24][34] An enantioselective reaction is a type of stereoselective reaction where one enantiomer is favored. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. A given mechanism will lead to a specific stereochemical outcome. For example, the Sₙ2 reaction is stereospecific because an (R)-starting material will always give an (S)-product (assuming priority rules don't change), and vice-versa.

Q2: When should I consider a "protecting-group-free" synthesis? A: While protecting groups are powerful tools, they add steps to a synthesis, which can lower the overall yield.[25] A protecting-group-free synthesis is an elegant and efficient strategy. Consider this approach when:

  • The inherent reactivity differences between your functional groups are large enough to be exploited.

  • You can use chemoselective reagents (e.g., NaBH₄ reduces ketones but not esters, while LiAlH₄ reduces both).

  • A biocatalytic step can provide the required selectivity.[22]

Q3: How can I improve the diastereoselectivity of a reaction? A: Diastereoselectivity often arises from steric hindrance, where a reagent preferentially attacks the less hindered face of a molecule.[34] To improve it:

  • Increase Steric Bulk: Make the directing group on your chiral center larger to create a greater steric bias.

  • Lower the Temperature: Reactions are often more selective at lower temperatures as the system has less energy to overcome the higher activation barrier of the disfavored pathway.[35]

  • Change the Solvent or Lewis Acid: These can influence the conformation of the transition state, affecting facial bias.

References

  • Electrophilic Aromatic Substitution. ChemTalk. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. [Link]

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. ACS Publications. [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. ACS Publications. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. [Link]

  • Biocatalysis for the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates. ResearchGate. [Link]

  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • EXPLORING THE ROLE OF BIOCATALYSIS IN PHARMACEUTICAL SYNTHESIS. Anveshana's International Publication. [Link]

  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. ACS Publications. [Link]

  • 11.1 Synthetic strategies. Fiveable. [Link]

  • Sharpless Epoxidation: Easy Mechanism. Chemistry Notes. [Link]

  • Recent advances in catalytic asymmetric synthesis. PubMed. [Link]

  • Recent trends for chemoselectivity modulation in one-pot organic transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Sharpless Epoxidation. Organic Chemistry Portal. [Link]

  • Sharpless epoxidation. Wikipedia. [Link]

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews. [Link]

  • Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Organic Chemistry Strategies For Synthesis And Retrosynthesis. StudySmarter. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • 143468 PDFs | Review articles in ASYMMETRIC CATALYSIS. ResearchGate. [Link]

  • Evans Aldol Reaction. Chem-Station Int. Ed. [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. ACS Publications. [Link]

  • Sharpless Asymmetric Epoxidation. ResearchGate. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]

  • Evans aldol ppt. SlideShare. [Link]

  • Chemoselectivity in Organic Synthesis. Algor Cards. [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. PubMed Central. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Stereochemistry Problems And Answers Stereochemistry Problems and Answers: Mastering the 3D World of Molecules. Medium. [Link]

Sources

Technical Support Center: Troubleshooting Reaction Mechanism Patterns in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Reaction Mechanism Patterns in Organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected challenges in their synthetic work. Here, we move beyond theoretical knowledge to address the practical, real-world issues that can arise during experimentation. Our focus is on diagnosing problems based on reaction outcomes and providing actionable, field-proven solutions grounded in a deep understanding of reaction mechanisms.

Section 1: Troubleshooting Carbon-Carbon Bond Formation

Carbon-carbon bond forming reactions are the cornerstone of organic synthesis. However, their sensitivity to reaction conditions can often lead to perplexing results. This section addresses common issues encountered with Grignard, Wittig, and Diels-Alder reactions.

Grignard Reactions: When Good Nucleophiles Go Bad

The Grignard reaction, a powerful tool for creating C-C bonds, is notoriously sensitive to reaction conditions.[1] Here are some common problems and their solutions.

FAQ 1: My Grignard reaction won't initiate. What's wrong?

  • Symptom: No cloudiness, warming, or bubbling is observed after adding the organic halide to the magnesium turnings.[2]

  • Expert Analysis: The most common culprits are an inactive magnesium surface and the presence of moisture. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction from starting.[1][2] Grignard reagents are also potent bases and will react with even trace amounts of water.[2]

  • Troubleshooting Protocol:

    • Activate the Magnesium:

      • Mechanically crush a few turnings of magnesium under an inert atmosphere to expose a fresh surface.

      • Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and helping to initiate the reaction.[3]

    • Ensure Anhydrous Conditions:

      • Flame-dry all glassware under vacuum and cool under an inert gas (e.g., argon or nitrogen).[3]

      • Use an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and ensure it is freshly distilled or from a sealed bottle.[4]

FAQ 2: My Grignard reaction mixture turned dark brown or black. Is this normal?

  • Symptom: The solution becomes very dark during the formation or reflux of the Grignard reagent.[2]

  • Expert Analysis: This often indicates the formation of side products due to impurities or prolonged heating.[2][3] One common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting organic halide.[3]

  • Troubleshooting Protocol:

    • Control the Addition Rate: Add the organic halide dropwise to maintain a gentle reflux and avoid localized high concentrations that can promote side reactions.[3]

    • Monitor Reaction Time: Avoid unnecessarily long reflux times. The reaction is often complete once the magnesium is consumed.[3] You can take a sample and titrate it to determine the concentration of the Grignard reagent.[2]

FAQ 3: I have a low yield of my desired tertiary alcohol and have recovered a significant amount of the starting ketone. Why?

  • Symptom: After workup, the isolated product mass is significantly lower than the theoretical yield, and analysis (e.g., NMR, TLC) shows the presence of the starting ketone.[2]

  • Expert Analysis: A bulky Grignard reagent or a sterically hindered ketone can lead to the Grignard reagent acting as a base and deprotonating the α-carbon of the ketone, forming an enolate.[2] This enolate is unreactive towards the Grignard reagent and will be protonated during the acidic workup, regenerating the starting ketone.

  • Troubleshooting Protocol:

    • Modify Reaction Conditions: Try running the reaction at a lower temperature to favor nucleophilic addition over enolization.

    • Consider Alternative Reagents: If possible, use a less sterically hindered Grignard reagent or ketone.

Problem Possible Cause Recommended Solution
Failure to initiateInactive Mg surface, moistureActivate Mg with iodine, flame-dry glassware
Dark reaction mixtureWurtz coupling, impuritiesControl addition rate, monitor reaction time
Low yield, ketone recoveredEnolization of the ketoneUse lower temperature, less hindered reagents
The Wittig Reaction: Taming the Ylide

The Wittig reaction is a versatile method for synthesizing alkenes from carbonyl compounds.[5] However, ylide generation and reactivity can be problematic.

FAQ 1: My Wittig reaction is low-yielding, and I'm recovering my starting aldehyde. What is happening?

  • Symptom: Incomplete consumption of the starting aldehyde, leading to a low yield of the desired alkene.[6]

  • Expert Analysis: The presence of acidic protons in the reaction mixture can quench the ylide. In the case of a substrate like 3-hydroxybenzaldehyde, the phenolic proton is acidic enough to react with the ylide, deactivating it.[6] The stability of the ylide itself can also be a factor; some ylides are not stable and should be generated in the presence of the carbonyl compound.[6]

  • Troubleshooting Protocol:

    • Use Excess Base: If an acidic proton is present on the aldehyde or in the reaction medium, use additional equivalents of base to ensure complete deprotonation and ylide formation.[6]

    • Protect Acidic Functional Groups: Consider protecting acidic functional groups, such as phenols, before the Wittig reaction.[6]

    • Change the Order of Addition: For unstable ylides, try a procedure where the ylide is generated in the presence of the aldehyde. This can be achieved by adding the phosphonium salt to a mixture of the aldehyde and the base.[6]

Diels-Alder Reaction: Controlling Regio- and Stereochemistry

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings.[7] However, achieving the desired regiochemistry and stereochemistry can be challenging.

FAQ 1: My Diels-Alder reaction is giving a mixture of regioisomers. How can I control the regioselectivity?

  • Symptom: Formation of two or more constitutional isomers when using an unsymmetrical diene and/or dienophile.[8]

  • Expert Analysis: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. The most electron-rich carbon of the diene will preferentially bond to the most electron-deficient carbon of the dienophile.[8] This can be predicted by examining the resonance structures of the reactants.

  • Troubleshooting Protocol:

    • Analyze Resonance Structures: Draw the resonance structures for both the diene and the dienophile to identify the atoms with the largest partial positive and negative charges. The major product will result from the alignment that pairs the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[8]

    • Utilize Lewis Acid Catalysis: In some cases, a Lewis acid can enhance the regioselectivity by coordinating to the dienophile and increasing its polarization.

FAQ 2: I am not getting the expected endo product. Why?

  • Symptom: The major product of the reaction is the exo isomer instead of the expected endo isomer.

  • Expert Analysis: The endo product is typically the kinetic product, favored due to secondary orbital interactions in the transition state. However, the exo product is often the thermodynamically more stable product. If the reaction is run at a high temperature or for a long time, the retro-Diels-Alder reaction can occur, leading to equilibration and formation of the more stable exo product.[9]

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the kinetic endo product.

    • Minimize Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting materials are consumed to prevent equilibration to the exo product.

Diels_Alder_Troubleshooting start Diels-Alder Reaction Issue regioisomer_mix Mixture of Regioisomers start->regioisomer_mix unexpected_stereo Unexpected Stereochemistry (exo product) start->unexpected_stereo analyze_electronics Analyze Electronic Effects (Resonance Structures) regioisomer_mix->analyze_electronics Predictive Step lewis_acid Use Lewis Acid Catalyst regioisomer_mix->lewis_acid Experimental Step lower_temp Lower Reaction Temperature unexpected_stereo->lower_temp Kinetic Control shorter_time Decrease Reaction Time unexpected_stereo->shorter_time Kinetic Control major_product Desired Major Product analyze_electronics->major_product lewis_acid->major_product lower_temp->major_product shorter_time->major_product

Caption: Troubleshooting workflow for Diels-Alder reactions.

Section 2: Navigating Substitution and Elimination Reactions

Nucleophilic substitution and electrophilic aromatic substitution are fundamental transformations in organic synthesis. However, competition between reaction pathways and unexpected substituent effects can lead to undesired products.

Nucleophilic Substitution: SN1 vs. SN2 and Stereochemical Control

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.[10]

FAQ 1: My SN2 reaction resulted in a racemic mixture instead of the expected inversion of stereochemistry. What happened?

  • Symptom: A reaction expected to proceed via an SN2 mechanism on a chiral substrate yields a product with no optical activity.

  • Expert Analysis: This suggests that an SN1 pathway is competing with or dominating the SN2 pathway. The SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to racemization.[10]

  • Troubleshooting Protocol:

    • Choose a More Polar Aprotic Solvent: Solvents like DMSO or DMF favor the SN2 mechanism over the SN1 mechanism.

    • Increase the Nucleophile Concentration: The rate of an SN2 reaction is dependent on the concentration of the nucleophile, while the SN1 reaction is not. Increasing the nucleophile concentration can favor the SN2 pathway.

    • Use a Better Nucleophile: A stronger, less sterically hindered nucleophile will favor the SN2 reaction.

Electrophilic Aromatic Substitution (EAS): When Activating Groups Deactivate

The directing effects of substituents in EAS are generally predictable, but some functional groups can lead to unexpected outcomes.[11]

FAQ 1: I am trying to perform a Friedel-Crafts alkylation on aniline, but the reaction is not working. Why?

  • Symptom: No reaction or the formation of undesired side products when attempting a Friedel-Crafts reaction on an aromatic ring containing an amino group.[11]

  • Expert Analysis: The amino group of aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction.[11] This forms a positively charged ammonium species, which is a strongly deactivating group and prevents the EAS reaction from occurring.[11]

  • Troubleshooting Protocol:

    • Protect the Amino Group: Convert the amino group into an amide (e.g., by reacting it with acetyl chloride). The amide is still an ortho, para-director but is less basic and will not coordinate as strongly with the Lewis acid catalyst. The protecting group can be removed after the Friedel-Crafts reaction.[12]

FAQ 2: Nitration of aniline is giving me a significant amount of the meta product. Isn't the amino group an ortho, para-director?

  • Symptom: Formation of a substantial amount of the meta-nitroaniline during the nitration of aniline.[11]

  • Expert Analysis: The nitration of aniline is typically carried out in a mixture of nitric acid and sulfuric acid. Under these strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is a meta-director, leading to the formation of the unexpected meta product.[11]

  • Troubleshooting Protocol:

    • Protect the Amino Group: As with the Friedel-Crafts reaction, protecting the amino group as an amide will prevent its protonation and ensure ortho, para-directing effects.

Section 3: Mastering Redox Reactions and Protecting Groups

Oxidation and reduction reactions, along with the strategic use of protecting groups, are essential for the synthesis of complex molecules.

Oxidation Reactions: Selectivity and Over-oxidation

Achieving the desired oxidation state without over-oxidation is a common challenge.[13]

FAQ 1: My oxidation of a primary alcohol to an aldehyde is proceeding all the way to the carboxylic acid. How can I stop it at the aldehyde stage?

  • Symptom: Isolation of a carboxylic acid instead of the desired aldehyde from the oxidation of a primary alcohol.[14]

  • Expert Analysis: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize primary alcohols to carboxylic acids.[13][14] To stop at the aldehyde, a milder oxidizing agent is required.

  • Troubleshooting Protocol:

    • Use a Milder Oxidizing Agent: Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane are selective for the oxidation of primary alcohols to aldehydes.[13]

    • Distill the Aldehyde as it Forms: If the aldehyde has a lower boiling point than the starting alcohol, it can sometimes be distilled out of the reaction mixture as it forms, preventing further oxidation.[14]

Protecting Groups: When Protection Fails

Protecting groups are crucial for multi-step synthesis, but their application and removal can be problematic.[15][16]

FAQ 1: My protecting group was unintentionally removed during a subsequent reaction step. How can I prevent this?

  • Symptom: Loss of a protecting group under reaction conditions that were intended to be compatible.

  • Expert Analysis: The stability of a protecting group is highly dependent on the reaction conditions (e.g., pH, temperature, reagents).[17] It is crucial to choose a protecting group that is orthogonal to the planned reaction conditions.[16]

  • Troubleshooting Protocol:

    • Consult a Protecting Group Compatibility Chart: Before starting a synthesis, map out the planned reaction steps and consult a compatibility chart to select a protecting group that will be stable throughout the sequence.

    • Choose a More Robust Protecting Group: If a protecting group is found to be labile, select an alternative from a different class (e.g., switch from an acid-labile to a base-labile protecting group).[17]

Protecting_Group_Strategy start Multi-Step Synthesis Plan identify_fg Identify Reactive Functional Groups start->identify_fg select_pg Select Orthogonal Protecting Group identify_fg->select_pg protection Protection Step select_pg->protection synthesis_steps Perform Synthetic Transformations protection->synthesis_steps deprotection Deprotection Step synthesis_steps->deprotection final_product Final Product deprotection->final_product

Caption: A logical workflow for utilizing protecting groups in multi-step synthesis.

Section 4: Radical and Organometallic Reactions

These advanced reaction types offer unique synthetic possibilities but come with their own set of challenges.

Radical Reactions: Initiation and Selectivity

Radical reactions proceed via a chain mechanism, and controlling the initiation and propagation steps is key to a successful outcome.[18][19]

FAQ 1: My radical bromination is giving a mixture of products. How can I improve the selectivity?

  • Symptom: Formation of multiple brominated products from the radical halogenation of an alkane.[18]

  • Expert Analysis: While radical chlorination is relatively unselective, radical bromination is highly selective for the most substituted carbon due to the greater stability of the resulting radical intermediate.[18][20] If a mixture of products is obtained with bromine, it could be due to excessively high temperatures or a complex substrate with multiple similarly substituted positions.

  • Troubleshooting Protocol:

    • Use N-Bromosuccinimide (NBS): For allylic or benzylic bromination, NBS is the reagent of choice as it provides a low, constant concentration of bromine, which favors the desired radical pathway and minimizes side reactions.[19]

    • Control the Temperature: Radical reactions are often initiated by heat or light. Use the minimum amount of initiator necessary and control the reaction temperature to improve selectivity.[19]

Organometallic Catalysis: Catalyst Activity and Lifetime

The efficiency of organometallic catalytic cycles can be affected by catalyst deactivation and reaction conditions.

FAQ 1: My cross-coupling reaction is sluggish and requires high catalyst loading. How can I improve the efficiency?

  • Symptom: Slow reaction rate and the need for a large amount of catalyst to achieve a reasonable conversion.

  • Expert Analysis: The catalytic cycle may be inhibited by impurities, or the chosen ligand may not be optimal for the specific transformation. The oxidation state of the metal and the coordination environment are critical for catalyst activity.[21]

  • Troubleshooting Protocol:

    • Ligand Screening: The electronic and steric properties of the ligands have a profound impact on the catalytic activity. Perform a screen of different ligands to identify the optimal one for your specific substrates.

    • Ensure Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure that the reaction is carried out under a strictly inert atmosphere.

    • Use an Additive: In some cases, additives can be used to regenerate the active catalyst or to facilitate a key step in the catalytic cycle (e.g., reductive elimination).

References

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • University of Calgary. (n.d.). How to solve mechanism problems.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions.
  • Scribd. (n.d.). Common Mistakes Electrophilic Substitution UK Exams.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • University of California, Riverside. (n.d.). 17. Oxidation and Reduction Reactions. Organic Chemistry.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
  • Stemly Tutoring. (2024, July 26). The Essentials of Organic Reaction Mechanisms for Chemistry Students.
  • Quora. (2024, June 28). What are some common mistakes made when solving problems involving organic reaction mechanisms?
  • Multi Synthesis Problems. (n.d.). Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • YouTube. (2016, February 17). Electrophilic Aromatic Substitution - Common Problems. Operation Orgo.
  • Pearson. (n.d.). Organic Chemistry Radical Reactions Study Guide for Exams | Practice.
  • Longdom Publishing. (n.d.). Oxidative Reactions Role in the Synthesis of Organic Compounds.
  • Wikipedia. (n.d.). Protecting group.
  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?
  • Chemistry LibreTexts. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution.
  • PubMed Central. (2022, July 26). Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes.
  • Dummies. (n.d.). How to Determine the Products of Diels-Alder Reactions.
  • Transformation Tutoring. (2022, December 25). A Complete Guide To Radical Reactions.
  • Lumen Learning. (n.d.). 19.2. Overview of common redox reactions. Organic Chemistry II.
  • (n.d.). Organometallic Chemistry Problems.
  • Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II.
  • Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • ACS Books Gateway. (2019, December 3). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • (n.d.). Organometallic Catalysis.
  • Sigma-Aldrich. (n.d.). Diels–Alder Reaction.
  • ResearchGate. (n.d.). Oxidation and Reduction Reactions in Organic Chemistry. Request PDF.
  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems.
  • YouTube. (2025, November 4). CHEM 335 Lecture 11-3-25. Covering substituent effects on electrophilic aromatic substitution.
  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • YouTube. (2014, March 18). The Wittig Reaction Mechanism Made Easy! (Funky Box) - Organic Chemistry.
  • (n.d.). CHEM 344 Organometallic Chemistry Practice Problems (not for credit).
  • Chad's Prep. (n.d.). The Wittig Reaction.
  • Elias, A. J. (n.d.). 100 Problems and Exercises in Organometallic Chemistry.
  • Chemistry LibreTexts. (2019, June 5). 11.3.7 The Diels-Alder Reaction.
  • YouTube. (2024, March 12). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. Leah4sci.
  • Frontiers. (n.d.). Speciality Grand Challenges in Organometallic Catalysis.
  • Organic Chemistry. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions.
  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. The Organic Chemistry Tutor.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] This guide offers an in-depth technical comparison of the diverse biological activities of pyrimidine derivatives, providing field-proven insights into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will explore the underlying mechanisms of action, present comparative experimental data, detail key evaluation protocols, and visualize the intricate signaling pathways modulated by these versatile compounds.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine analogs have long been a mainstay in cancer chemotherapy, primarily by interfering with nucleic acid synthesis and repair, processes essential for rapidly dividing cancer cells.[3][4]

Mechanism of Action: The Case of 5-Fluorouracil (5-FU)

A classic example is 5-Fluorouracil (5-FU), a uracil analog that exerts its cytotoxic effects through multiple mechanisms.[3] Upon intracellular conversion to its active metabolites, 5-FU primarily inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2][3][4] The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to a "thymineless death" in cancer cells.[3] Furthermore, other metabolites like fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to further cellular damage and apoptosis.[3]

Comparative Anticancer Activity of Pyrimidine Derivatives

The efficacy of pyrimidine derivatives as anticancer agents varies significantly based on their substitution patterns. The following table provides a comparative view of the cytotoxic activity (IC50 values) of different pyrimidine derivatives against various cancer cell lines.

Compound ClassDerivative ExampleHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
Pyrido[2,3-d]pyrimidines Compound 1n (4-OCH3-Ph, H)1.98 ± 0.692.18 ± 0.934.04 ± 1.06[2]
Thiazolo[4,5-d]pyrimidines Compound 3b---[5]
Pyrazolo[3,4-d]pyrimidines Compound 7--68.75[6]
2,4-Disubstituted-2-thiopyrimidines ----[7]
Uracil Amides Compound 9-18-[8]

Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions. "-" indicates data not available in the cited source.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

Signaling Pathway Visualization: Thymidylate Synthase Inhibition

Thymidylate_Synthase_Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Depletion leads to TS->dTMP Methylation DHF Dihydrofolate TS->DHF MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS Five_FU 5-Fluorouracil FdUMP FdUMP Five_FU->FdUMP FdUMP->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil, disrupting DNA synthesis.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities, targeting essential metabolic pathways in bacteria and fungi.[9][10]

Mechanism of Action: The Case of Trimethoprim

Trimethoprim is a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid, the active form of folic acid.[11][12] Tetrahydrofolic acid is an essential cofactor in the biosynthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.[13] By selectively binding to bacterial DHFR with a much higher affinity than to its mammalian counterpart, trimethoprim effectively halts bacterial growth.[11]

Comparative Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy of pyrimidine derivatives is dependent on their specific chemical structures. The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrimidine derivatives against common bacterial strains.

Compound ClassDerivative ExampleS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Chloropyrazine-tethered pyrimidines Compound 31 (2",4"-dichlorophenyl)-45.37 (µM)[9]
Imidazo[1,2-a]pyrimidines Compound 3gModerate ActivityNo Activity[14]
Halogenated Pyrimidines 2,4-dichloro-5-fluoropyrimidine50-[12]
Pyrazolo[1,5-a]pyrimidines Compound 3i--[15]
Substituted Pyrimidine Amides MT-2112.512.5-500[10]

Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions. "-" indicates data not available in the cited source.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform two-fold serial dilutions of the pyrimidine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathway Visualization: Dihydrofolate Reductase Inhibition

DHFR_Inhibition PABA p-Aminobenzoic acid DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleic_Acid_Precursors Purines, Thymidylate THF->Nucleic_Acid_Precursors DNA_RNA_Synthesis DNA & RNA Synthesis Nucleic_Acid_Precursors->DNA_RNA_Synthesis DHPS->Dihydropteroate DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Trimethoprim inhibits bacterial dihydrofolate reductase, blocking folic acid synthesis.

III. Antiviral Activity: Halting Viral Replication

The structural diversity of pyrimidine derivatives has led to the development of potent antiviral agents that target various stages of the viral life cycle.[16][17]

Mechanism of Action: The Case of Zidovudine (AZT)

Zidovudine (AZT), a thymidine analog, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[18][19] After intracellular phosphorylation to its active triphosphate form, AZT competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[18][20] The absence of a 3'-hydroxyl group on the azido-modified sugar of AZT results in chain termination, thereby halting viral DNA synthesis and replication.[18][19]

Comparative Antiviral Activity of Pyrimidine Derivatives

The antiviral potency of pyrimidine derivatives is highly dependent on the specific virus and the compound's structure. The following table provides a comparison of the 50% effective concentration (EC50) values for different pyrimidine derivatives against various viruses.

Compound ClassDerivative ExampleVirusCell LineEC50 (µM)Reference
Spiropyrimidines Compound 2HSV-2--[21]
Arbidol Derivatives Compound 1SARS-CoV-2--[17]
Nucleoside Analogues Compound 3bZIKVHUH7-[22]
General Antivirals AcyclovirHSV-1-0.04 (µg/mL)[23]
General Antivirals RemdesivirSARS-CoV-2Calu-30.005-1.3[24]

Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions. "-" indicates data not available in the cited source.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: Infectious virus particles create localized areas of cell death, or plaques, in a monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known amount of virus for a short period.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing serial dilutions of the pyrimidine derivative.

  • Incubation: Incubate the plates for several days to allow plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Signaling Pathway Visualization: HIV Reverse Transcriptase Inhibition

HIV_RT_Inhibition HIV_RNA HIV RNA Template RT HIV Reverse Transcriptase HIV_RNA->RT dNTPs Host dNTPs dNTPs->RT Viral_DNA Viral DNA Provirus Provirus Integration Viral_DNA->Provirus RT->Viral_DNA Reverse Transcription Chain_Termination Chain Termination RT->Chain_Termination AZT Zidovudine (AZT) AZT_TP AZT-Triphosphate AZT->AZT_TP Phosphorylation AZT_TP->RT Incorporation

Caption: Zidovudine (AZT) acts as a chain terminator during HIV reverse transcription.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response.[25][26]

Mechanism of Action: The Case of Rosuvastatin's Pleiotropic Effects

While primarily known as a cholesterol-lowering drug, rosuvastatin, which contains a pyrimidine ring, exhibits pleiotropic anti-inflammatory effects. Its primary mechanism is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][27][28] This inhibition not only reduces cholesterol levels but also decreases the production of isoprenoid intermediates.[27] These intermediates are crucial for the post-translational modification (prenylation) of small GTPase proteins like Rho, Rac1, and CDC42, which are involved in various cellular processes, including inflammatory signaling.[27] By reducing the prenylation of these proteins, statins can modulate inflammatory responses.

Comparative Anti-inflammatory Activity of Pyrimidine Derivatives

The anti-inflammatory activity of pyrimidine derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. The following table compares the COX-2 inhibitory activity (IC50 values) of several pyrimidine derivatives.

Compound ClassDerivative ExampleCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine-5-Carbonitriles Compound 5d0.16 ± 0.01--[26]
N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamides Derivative VIII0.22–0.67--[26]
Pyrimidinyl-Thiourea Derivatives L1--High selectivity for COX-2[25]
Pyridazinone Derivatives Compound 24a0.01556-24[29]
1,3,4-Oxadiazole Derivatives ODZ20.48-132.83[30]

Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions. "-" indicates data not available in the cited source.

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to screen for COX-2 inhibitors is a fluorometric or colorimetric assay.

Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the heme prosthetic group of COX catalyzes the oxidation of a probe, resulting in a fluorescent or colored product. Inhibitors of COX will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, and the probe solution.

  • Inhibitor Addition: Add serial dilutions of the pyrimidine derivative to the wells of a microtiter plate.

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Signal Detection: Measure the fluorescence or absorbance kinetically over a set period.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Signaling Pathway Visualization: HMG-CoA Reductase Inhibition

HMG_CoA_Reductase_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Protein_Prenylation Protein Prenylation (Rho, Rac, etc.) Isoprenoids->Protein_Prenylation Inflammatory_Signaling Inflammatory Signaling Protein_Prenylation->Inflammatory_Signaling HMGCR->Mevalonate Statins Statins (e.g., Rosuvastatin) Statins->HMGCR Inhibition

Caption: Statins inhibit HMG-CoA reductase, impacting cholesterol synthesis and inflammatory signaling.

V. Conclusion

The pyrimidine scaffold is a remarkably versatile platform for the design and development of therapeutic agents with a wide range of biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyrimidine derivatives, grounded in experimental data and mechanistic understanding. By leveraging the detailed protocols and pathway visualizations presented, researchers and drug development professionals can make more informed decisions in the pursuit of novel and effective pyrimidine-based therapies.

References

Sources

A Comparative Guide to the Efficacy of 4-Fluoro-6-methoxypyrimidine and Other Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile binding capabilities with a wide array of biological targets.[1] This guide offers an in-depth comparative analysis of 4-Fluoro-6-methoxypyrimidine and its analogs, focusing on their efficacy, particularly as kinase inhibitors. By synthesizing data from various studies, we aim to provide a valuable resource for the rational design and development of novel pyrimidine-based therapeutics.

The Pyrimidine Core in Drug Discovery: A Privileged Scaffold

Pyrimidine and its derivatives are fundamental components of nucleic acids (DNA and RNA), playing a crucial role in cellular metabolism.[2] This inherent biological relevance makes the pyrimidine nucleus an excellent starting point for the design of drugs that can interact with enzymes and receptors within the cell.[3] Strategic modifications of the pyrimidine ring at various positions have yielded a multitude of compounds with diverse therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial agents.[4][5]

The Significance of Substitutions at the 4 and 6 Positions

Structure-activity relationship (SAR) studies have consistently demonstrated that the nature and position of substituents on the pyrimidine ring are critical determinants of biological activity.[1][4] The 4 and 6 positions are particularly important, as modifications at these sites can significantly influence the compound's binding affinity and selectivity for its target.

For instance, a novel series of 4,6-disubstituted pyrimidines were designed and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both key targets in cancer therapy.[1] In another study, 4,6-disubstituted pyrimidine derivatives were synthesized and characterized as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a promising target for Alzheimer's disease.[6] These examples underscore the therapeutic potential of pyrimidines with tailored substitutions at the 4 and 6 positions.

4-Fluoro-6-methoxypyrimidine: A Promising Moiety

The introduction of a fluorine atom and a methoxy group at the 4 and 6 positions, respectively, of the pyrimidine ring confers specific physicochemical properties that can enhance the molecule's drug-like characteristics. The fluorine atom, with its high electronegativity and small size, can improve metabolic stability and binding affinity. The methoxy group can also influence the molecule's electronic properties and solubility.

While direct, head-to-head comparative studies on the efficacy of 4-Fluoro-6-methoxypyrimidine itself are limited in publicly available literature, research on closely related analogs provides significant insights into its potential.

Comparative Efficacy: Insights from Structurally Related Analogs

To understand the potential efficacy of 4-Fluoro-6-methoxypyrimidine, we can examine the biological activities of pyrimidine derivatives with similar substitution patterns.

Kinase Inhibition: A Primary Target

Many pyrimidine derivatives exhibit their therapeutic effects by inhibiting kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer.

One study focused on 4,6-disubstituted pyrimidines as potential EGFR and VEGFR-2 inhibitors.[1] While this study did not specifically test 4-Fluoro-6-methoxypyrimidine, it provides a framework for understanding how substitutions at these positions can lead to potent kinase inhibition. For example, compound Yfq07 , a 4,6-disubstituted pyrimidine, demonstrated a stronger inhibitory effect than the known inhibitor AZD3759 both in vitro and in vivo.[1]

Another relevant study identified a series of 2,4-Diamine-6-methoxypyrimidine derivatives as reversible inhibitors of the SARS-CoV-2 main protease (Mpro).[7] The presence of the 6-methoxy group was a common feature among the most active compounds. Although the substitution at the 4-position was an amine in this case, it highlights the importance of the 6-methoxy substituent for potent biological activity.

A patent for a highly selective and orally bioavailable Matrix Metalloproteinase-13 (MMP-13) inhibitor, N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide , further supports the potential of the 4-fluoro and methoxy-containing pyrimidine scaffold.[2] MMP-13 is a key enzyme in the degradation of cartilage in osteoarthritis.

The following table summarizes the inhibitory activities of some relevant pyrimidine analogs, providing a basis for comparison.

Compound ClassTarget Kinase(s)Key Structural FeaturesIC50 (nM)Reference
4,6-Disubstituted PyrimidinesEGFR, VEGFR-2Varied substitutions at C4 and C6Yfq07 showed superior activity to AZD3759[1]
2,4-Diamine-6-methoxypyrimidinesSARS-CoV-2 Mpro6-methoxy groupSeveral compounds with IC50 in the low micromolar range[7]
N-(4-Fluoro-3-methoxybenzyl)-...-pyrimidineMMP-134-fluoro and methoxy substitutions on the pyrimidine ringPotent and selective inhibition[2]
4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidinesMARK44,6-disubstitutionMicromolar IC50 values[6]

Experimental Protocols

To facilitate further research and validation, we provide a detailed, step-by-step methodology for a common assay used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (e.g., 4-Fluoro-6-methoxypyrimidine analogs) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the EGFR kinase and the Poly(Glu, Tyr) substrate in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction:

    • Add 25 µL of a solution containing ATP in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Logic: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the kinase inhibition assay workflow and a simplified kinase signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Substrate_Mix Kinase & Substrate Mix Add_Enzyme_Substrate Add Kinase/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Add_Compound->Add_Enzyme_Substrate Pre_incubation Pre-incubate Add_Enzyme_Substrate->Pre_incubation Add_ATP Initiate Reaction with ATP Pre_incubation->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Add_Detection_Reagent Add Kinase-Glo® Reagent Incubation->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal_Transduction Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signal_Transduction Ligand Binding & Dimerization Transcription_Factor Transcription Factors Signal_Transduction->Transcription_Factor Activation Inhibitor Pyrimidine Analog (e.g., 4-Fluoro-6-methoxypyrimidine) Inhibitor->Signal_Transduction Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Response

Caption: Simplified kinase signaling pathway and the point of inhibition by a pyrimidine analog.

Conclusion and Future Directions

While direct comparative efficacy data for 4-Fluoro-6-methoxypyrimidine is still emerging, the analysis of structurally related analogs strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors. The presence of the 4-fluoro and 6-methoxy substituents is anticipated to confer favorable pharmacological properties.

Future research should focus on the direct synthesis and biological evaluation of 4-Fluoro-6-methoxypyrimidine and its close derivatives against a panel of kinases and other relevant biological targets. Comprehensive SAR studies will be crucial to elucidate the precise contributions of the fluoro and methoxy groups to the compound's activity and selectivity. Such studies will pave the way for the development of novel and more effective pyrimidine-based therapeutics.

References

  • Song, J., et al. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. Request PDF. Available at: [Link]

  • Ruminski, P. G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313-327. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(45), 29283-29304. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 11, 1246824. Available at: [Link]

  • LiverTox. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2739. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][2][6] triazolo [4, 3-d][1][6] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1117-1128. Available at: [Link]

  • Vennapu, V. R., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. Available at: [Link]

  • Science.gov. (n.d.). higher anticancer activity: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Holý, A., et al. (1995). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 38(1), 139-147. Available at: [Link]

  • Kumar, A., et al. (2012). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 20(13), 4035-4044. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]

  • Fortes, A. F. B., et al. (2023). Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease (Mpro) with antiviral activity. Research Square. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. Retrieved from [Link]

  • Onipko, O. V., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 29(5), 1089. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 28(1), 187. Available at: [Link]

  • ResearchGate. (n.d.). FDA approved drugs with pyrimidine skeleton having fluoro-substitution. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of 2'-Fluoro-Modified Pyrimidines for Enhanced RNA Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid therapeutics and diagnostics, enhancing the binding affinity and stability of RNA is a critical objective. Chemical modifications of oligonucleotides are a cornerstone of this effort, with 2'-fluoro (2'-F) modification of pyrimidines emerging as a particularly effective strategy. This guide provides an in-depth, objective comparison of 2'-fluoro-modified RNA with unmodified RNA and other common chemical modifications. We will delve into the underlying structural and thermodynamic principles, present supporting experimental data, and provide detailed protocols for validation, empowering you to make informed decisions in your research and development endeavors.

The Rationale for 2'-Fluoro Modification: A Structural Perspective

The 2'-hydroxyl group of the ribose sugar in RNA is a key determinant of its structure and stability. The introduction of a highly electronegative fluorine atom at this position induces a C3'-endo sugar pucker, which pre-organizes the phosphodiester backbone into an A-form helical geometry.[1][2] This conformational rigidity is a primary contributor to the enhanced thermal stability and binding affinity observed in 2'-F-modified RNA duplexes.

Interestingly, the increased stability is not solely due to this pre-organization. Thermodynamic analyses have revealed that the enhanced affinity is primarily enthalpy-driven, stemming from stronger Watson-Crick hydrogen bonding and improved π-π stacking interactions.[3][4][5] This is attributed to a less hydrated duplex state in 2'-F-modified RNA compared to its unmodified counterpart.[3][5]

cluster_unmodified Unmodified RNA cluster_modified 2'-Fluoro-Modified RNA Unmodified Ribose with 2'-OH Flexibility C2'-endo and C3'-endo conformational flexibility Unmodified->Flexibility allows Duplex_Unmodified Standard RNA Duplex Stability Flexibility->Duplex_Unmodified leads to Modified Ribose with 2'-F Preorganization Favors C3'-endo conformation (A-form helix) Modified->Preorganization induces Duplex_Modified Enhanced RNA Duplex Stability Preorganization->Duplex_Modified leads to cluster_workflow Thermal Denaturation Workflow A 1. Oligo Synthesis & Purification B 2. Annealing of Complementary Strands A->B C 3. UV Absorbance (260nm) vs. Temperature B->C D 4. Melting Curve Analysis C->D E 5. Tm Determination D->E cluster_workflow Nuclease Resistance Workflow A 1. Incubate Oligos in Human Serum (37°C) B 2. Time-Course Sampling & Quenching A->B C 3. Denaturing PAGE Analysis B->C D 4. Band Quantification (Densitometry) C->D E 5. Half-Life (t1/2) Calculation D->E

Sources

A Senior Application Scientist's Guide to the Synthetic Versatility of 6-Membered Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Six-membered heterocycles are fundamental scaffolds in the landscape of modern science, forming the core of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Their prevalence drives a continuous quest for synthetic methodologies that are not only efficient and high-yielding but also modular and adaptable to the ever-increasing complexity of target molecules. This guide provides a comparative analysis of key synthetic strategies, moving beyond mere protocols to dissect the underlying principles and practical considerations that govern the choice of one route over another. We will explore classical condensation reactions, powerful cycloadditions, and modern transition-metal-catalyzed approaches, offering field-proven insights for researchers, scientists, and drug development professionals.

The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent a paradigm of synthetic efficiency, constructing complex molecules from three or more starting materials in a single operation.[5][6] This approach maximizes atom economy and minimizes purification steps, making it highly attractive for library synthesis and process chemistry.

The Hantzsch Pyridine Synthesis: A Time-Honored Classic

First reported by Arthur Hantzsch in 1881, this reaction remains a cornerstone for the synthesis of 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[7][8] It is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9][10] The initial DHP products are themselves medicinally important as calcium channel blockers, while subsequent oxidation provides access to the fully aromatic pyridine ring.[7][8]

Causality in Mechanism: The reaction's success hinges on a cascade of well-understood transformations: a Knoevenagel condensation between one ketoester and the aldehyde, and the formation of an enamine from the second ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the DHP core.[9][11] The driving force for the final oxidation step is the formation of a stable aromatic system.[7]

Diagram: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Starting Materials cluster_process Reaction Cascade cluster_products Products Aldehyde Aldehyde Mix One-Pot Condensation (Reflux in EtOH) Aldehyde->Mix Ketoester1 β-Ketoester (2 eq.) Ketoester1->Mix Ammonia Ammonia Source Ammonia->Mix DHP 1,4-Dihydropyridine (Hantzsch Ester) Mix->DHP Cyclization Oxidation Aromatization (e.g., HNO₃, DDQ) Pyridine Substituted Pyridine Oxidation->Pyridine DHP->Oxidation Oxidation

Caption: Concerted mechanism of an Aza-Diels-Alder reaction. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)

Modern Frontiers: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized the synthesis of heterocycles, enabling reactions that are difficult or impossible to achieve through classical methods. [12][13]These methods often proceed under mild conditions and exhibit broad functional group tolerance. [14]Catalysts based on palladium, rhodium, copper, and ruthenium are frequently employed to construct pyridines, quinolines, and other N-heterocycles. [5][6][15] A Modular Cascade Approach: A powerful strategy involves a copper-catalyzed N-iminative cross-coupling of an α,β-unsaturated ketoxime with an alkenylboronic acid. [14]This reaction generates a 3-azatriene intermediate which, in the same pot, undergoes a 6π-electrocyclization and subsequent aerobic oxidation to furnish a highly substituted pyridine. [14] Causality in Protocol: The choice of a copper catalyst is critical for selectively activating the N-O bond of the oxime for the cross-coupling. The subsequent steps (electrocyclization and oxidation) are thermally and aerobically driven, making this a highly efficient cascade process that avoids harsh reagents.

Experimental Protocol: Copper-Catalyzed Cascade Synthesis of 2,3,4,6-Tetraphenylpyridine [14]

  • Preparation of Reactants: Prepare the O-pentafluorobenzoyl oxime of chalcone (1,3-diphenyl-2-propen-1-one).

  • Catalytic Reaction:

    • In a vial, combine the oxime derivative (0.2 mmol), (E)-β-styrylboronic acid (0.3 mmol, 1.5 equiv), and copper(II) acetate (Cu(OAc)₂, 0.02 mmol, 10 mol%).

    • Add N,N-dimethylformamide (DMF, 1.0 mL) as the solvent.

    • Stir the mixture in the vial, open to the air, at 50°C for 1 hour.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tetraphenylpyridine.

Synthesizing Fused Systems: The Skraup Quinoline Synthesis

Fused heterocycles like quinolines are privileged structures in medicinal chemistry. The Skraup synthesis is a classic, albeit harsh, method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). [16] Causality in Mechanism: The reaction is initiated by the acid-catalyzed dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to the acrolein. The resulting intermediate is cyclized under the strongly acidic conditions, and subsequent dehydration and oxidation yield the quinoline ring system. [16]The harsh conditions (strong acid, high temperature) are necessary to drive the dehydration and cyclization steps but limit the reaction's scope to robust substrates.

Comparative Performance Analysis

The selection of a synthetic route is a multi-factorial decision. The following table provides a head-to-head comparison of the discussed methodologies to guide this choice.

ParameterHantzsch SynthesisDiels-Alder ReactionTransition-Metal CatalysisSkraup Synthesis
Reaction Type Multicomponent Condensation[4+2] CycloadditionCross-Coupling/CascadeElectrophilic Cyclization
Core Structure Pyridines, DihydropyridinesCyclohexenes, DihydropyransPyridines, QuinolinesQuinolines
Key Advantage High atom economy, operational simplicity, convergent. [7][9]High stereocontrol, predictable, builds complexity quickly. [17]Mild conditions, broad functional group tolerance, modular. [14]Inexpensive starting materials, direct access to quinoline core. [16]
Key Limitation Often produces symmetrical products; requires oxidation step. [10]Requires specific diene/dienophile electronics; can be reversible. [17]Catalyst cost/sensitivity; optimization can be required.Harsh conditions (strong acid, high temp), low functional group tolerance. [16]
Typical Yields Good to Excellent (70-95%)Good to Excellent (60-95%)Moderate to Excellent (45-90%)Moderate (40-60%)
Substrate Scope Broad for aldehydes and β-dicarbonyls. [18]Broad but electronically constrained.Very broad, highly tunable. [14]Limited to stable anilines.

Conclusion for the Professional Audience

The synthesis of 6-membered heterocycles is a mature field that continues to evolve.

  • For rapid, convergent access to functionalized pyridines from simple building blocks, the Hantzsch synthesis remains an exceptionally reliable and high-yielding choice. Its application in constructing DHP libraries for pharmaceutical screening is well-established.

  • When precise stereochemical control is paramount for creating saturated or partially saturated rings, the Diels-Alder reaction is unparalleled. Its power in natural product synthesis stems from this predictability.

  • For the synthesis of complex, highly substituted, or unsymmetrical targets under mild conditions, modern transition-metal-catalyzed methods offer the greatest flexibility and functional group compatibility. These routes are ideal for late-stage functionalization in drug discovery programs.

  • Classical methods like the Skraup synthesis , while limited by harsh conditions, still provide value for the large-scale production of simple, robust quinoline scaffolds from basic feedstocks.

The judicious selection of a synthetic strategy requires a deep understanding of not only the reaction mechanism but also the practical limitations and advantages of each approach. By weighing factors such as desired substitution pattern, functional group tolerance, scalability, and overall synthetic efficiency, researchers can navigate the vast landscape of available methods to achieve their molecular targets with precision and purpose.

References

  • Douglas, C. J., & Bong, D. (2021). Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts. Chemical Science, 12(27), 9237-9254. [Link]

  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]

  • Baumann, M., & Baxendale, I. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Hantzsch pyridine synthesis. Chemeurope.com. [Link]

  • O'Brien, P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1481. [Link]

  • Panda, N. (2011). Metal-catalyzed Heterocyclization: Synthesis of five- and six-membered Nitrogen Heterocycles Through Carbon-Nitrogen Bond Forming Reactions. Current Organic Chemistry, 15(11), 1784-1804. [Link]

  • Bräse, S., et al. (2009). Solid Phase Synthesis of Purines from Pyrimidines. ACS Combinatorial Science, 11(1), 13-16. [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

  • Westin, J. (n.d.). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. [Link]

  • Pharmaguideline. (n.d.). Biosynthesis of Purine and Pyrimidine Nucleotide. [Link]

  • Request PDF. (n.d.). Photochemical Multicomponent Synthesis of Six‐Membered Heterocycles. [Link]

  • Westin, J. (n.d.). Purines and Pyrimidines. Biochemistry. [Link]

  • Guntreddi, T., et al. (2019). Synthesis of Quinolines and Isoquinolines via Site-Selective, Domino Benzannulation of 2- and 3-Chloropyridyl Ynones with Nitromethane. The Journal of Organic Chemistry, 84(13), 8861–8875. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Nptel.ac.in. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

  • Guchhait, S. K., & Malik, A. (2021). Metal-free multicomponent reactions: a benign access to monocyclic six-membered N-heterocycles. Organic & Biomolecular Chemistry, 19(14), 3091-3113. [Link]

  • Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. [Link]

  • Douglas, C. J., & Bong, D. (2021). Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4-8 transition metal catalysts. SciSpace. [Link]

  • Royal Society of Chemistry. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). RSC Publishing. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), Part 2, Chapter 8. [Link]

  • Bentham Science Publishers. (2011). Metal-catalyzed Heterocyclization: Synthesis of five- and six-membered Nitrogen Heterocycles Through Carbon-Nitrogen Bond Forming Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Frontiers. (n.d.). Six-Membered Heterocycles: Their Synthesis and Bio Applications. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(12), 2845. [Link]

  • O'Brien, P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1481. [Link]

  • ProQuest. (n.d.). DIELS-ALDER REACTIONS OF HETEROCYCLES: METHODOLOGY FOR THE PREPARATION OF DEAZAFOLATES (OXANOLES). [Link]

  • Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. [Link]

  • ResearchGate. (2022). Recent advances in the synthesis of six-membered heterocycles via multicomponent reactions (from 2017 to 2022). [Link]

  • ResearchGate. (2024). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). [Link]

  • PubMed Central. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25965-25974. [Link]

  • Reddy, R. P., & Davies, H. M. L. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 11(22), 5214-5217. [Link]

  • ResearchGate. (2020). The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds. [Link]

  • MDPI. (2018). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Catalysts, 8(11), 543. [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • PubMed. (2019). Recent Advances in the Synthesis of 2 H-Pyrans. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrimidine scaffold stands out as a privileged structure.[1][2][3] Its inherent ability to mimic the purine core of ATP allows it to effectively compete for the kinase ATP-binding site, making it a cornerstone in the design of targeted cancer therapies.[3][4][5] This guide provides an in-depth, objective comparison of methodologies to evaluate the inhibitory activity of pyrimidine derivatives against kinases, supported by experimental insights and data-driven comparisons.

The Rationale: Why Pyrimidine Derivatives Warrant Investigation

The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer.[6][7] Kinases, by catalyzing the phosphorylation of substrate proteins, regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[8] The pyrimidine nucleus, a fundamental component of DNA and RNA, offers a versatile framework for developing potent and selective kinase inhibitors.[1] Medicinal chemists have successfully synthesized numerous pyrimidine derivatives with significant anticancer properties by strategically modifying the scaffold to optimize interactions with the target kinase's active site.[9][10][11]

Comparative Analysis of Inhibitory Activity: A Data-Centric Approach

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the kinase activity by 50%. The lower the IC50 value, the more potent the inhibitor. The following tables provide a comparative overview of the inhibitory activities of various pyrimidine derivatives against different kinases, as reported in the literature.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineReference
Compound 1 EGFR14.8A549, HT29, H460, H1975[12]
Compound 36 EGFR2H1975[12]
Compound 40 -9.6 µM (in A549)HepG-2, PC-3, HCT116, MCF-7, A549[12]
Compound 65 PDGFr, FGFr, EGFr, c-src1110, 130, 450, 220-[8]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Against EGFR-TK

Compound IDIC50 (µM)Reference
Compound 4 0.054[13]
Compound 15 0.135[13]
Compound 16 0.034[13]

Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivative 5k Against Various Kinases

Target KinaseIC50 (nM)Reference
EGFR79[14]
Her240[14]
VEGFR2136[14]

Methodologies for Evaluating Kinase Inhibitory Activity: A Comparative Overview

The evaluation of kinase inhibitors involves a multi-tiered approach, beginning with biochemical assays and progressing to more physiologically relevant cell-based models.[7][15]

In Vitro Kinase Assays: The First Line of Assessment
  • Principle: These assays directly measure the ability of a compound to inhibit the activity of a purified, recombinant kinase enzyme.[16][17] They are crucial for determining the intrinsic potency and selectivity of an inhibitor.

  • Common Formats:

    • Radiometric Assays: Historically the gold standard, these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) into a substrate.

    • Fluorescence/Luminescence-Based Assays: These are high-throughput methods that rely on changes in fluorescence or luminescence upon substrate phosphorylation.[7] Examples include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Kinase-Glo®.

    • Enzyme-Linked Immunosorbent Assay (ELISA): This method uses a phospho-specific antibody to detect the phosphorylated substrate.[6][7]

  • Advantages: High throughput, allows for direct measurement of enzyme inhibition, and facilitates the determination of kinetic parameters.

  • Limitations: Lacks the complexity of the cellular environment, potentially leading to discrepancies between in vitro potency and cellular efficacy.[18]

Cell-Based Kinase Assays: Bridging the Gap to Physiological Relevance
  • Principle: These assays assess the inhibitory effect of a compound on a specific kinase within a living cell.[6][15][18] This provides a more accurate representation of the compound's activity, taking into account factors like cell permeability and off-target effects.[15]

  • Common Formats:

    • Western Blotting: This technique measures the phosphorylation status of a kinase's downstream substrate. A decrease in phosphorylation upon inhibitor treatment indicates target engagement.[6]

    • Cellular Phosphorylation Assays: These are often ELISA- or AlphaLISA-based and quantify the phosphorylation of a specific substrate within cell lysates.[19]

    • Cell Proliferation/Viability Assays (e.g., MTT, SRB): These assays measure the effect of the inhibitor on the proliferation and survival of cancer cell lines that are known to be dependent on the target kinase.[16][20]

    • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of the inhibitor to the target kinase within living cells.[19]

  • Advantages: More physiologically relevant than in vitro assays, provides insights into cellular potency and mechanism of action.[15][18]

  • Limitations: Can be lower throughput than in vitro assays, and indirect readouts may be influenced by off-target effects.[18]

Experimental Protocols: A Step-by-Step Guide

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 of a pyrimidine derivative against a target kinase using a commercially available luminescent kinase assay kit.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test pyrimidine derivatives (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine derivatives in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the plate, add the following in order:

    • Kinase assay buffer

    • Diluted pyrimidine derivative or DMSO (for control wells)

    • Kinase enzyme

  • Initiation of Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).[20]

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

  • Measurement: Incubate the plate at room temperature for a short period (as per the kit instructions) to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Western Blot Assay for Target Inhibition

This protocol outlines the steps to assess the effect of a pyrimidine derivative on the phosphorylation of a downstream target of a specific kinase in a cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Pyrimidine derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific for the downstream target and total protein for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrimidine derivative for a specified period. Include a vehicle (DMSO) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein of the downstream target or a housekeeping protein (e.g., β-actin, GAPDH) to serve as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein or loading control signal. Compare the levels of phosphorylation in the treated samples to the vehicle control to determine the extent of target inhibition.

Visualizing the Science: Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is crucial for a clear understanding of the scientific process.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates AKT->Transcription_Factors Activates Pyrimidine_Inhibitor Pyrimidine Derivative (Inhibitor) Pyrimidine_Inhibitor->EGFR Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Caption: EGFR signaling pathway and the point of intervention by pyrimidine-based inhibitors.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Characterization cluster_preclinical Preclinical Development Compound_Synthesis Pyrimidine Derivative Synthesis & Library In_Vitro_Screening In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Screening Cell_Based_Assay Cell-Based Assays (Target Engagement & Cellular Potency) In_Vitro_Screening->Cell_Based_Assay Active Hits Selectivity_Profiling Kinome-wide Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling In_Vivo_Models In Vivo Animal Models (Efficacy & Toxicity) Selectivity_Profiling->In_Vivo_Models Selective & Potent Compounds Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Models->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

Caption: A generalized workflow for the evaluation of pyrimidine-based kinase inhibitors.

Conclusion

The evaluation of pyrimidine derivatives as kinase inhibitors is a systematic process that requires a combination of robust in vitro and cell-based assays. By understanding the principles, advantages, and limitations of each method, researchers can effectively characterize the potency, selectivity, and cellular activity of their compounds. This comprehensive approach is essential for identifying promising lead candidates for further preclinical and clinical development in the ongoing quest for more effective targeted therapies.

References

  • Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163.
  • J Biomol Struct Dyn. 2024 Feb-Mar;42(3):1582-1614. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.
  • PubMed.
  • ResearchGate.
  • INiTS. Cell-based test for kinase inhibitors.
  • Benchchem.
  • RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology.
  • ResearchGate. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • Dongguk University.
  • NIH.
  • Benchchem. Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Benchchem.
  • NIH.
  • Benchchem.
  • I.R.I.S.
  • ACS Publications.
  • ijrpr.
  • RSC Publishing.
  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • ResearchGate.
  • PMC. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • Protocols.io. In vitro kinase assay.

Sources

A Comparative Guide to the Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, trifluoromethyl pyrimidine derivatives have emerged as a promising class of compounds. The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold can significantly enhance metabolic stability and biological activity, making these molecules prime candidates for antifungal drug discovery.[1] This guide provides a comprehensive comparison of the antifungal activity of various trifluoromethyl pyrimidine derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to dissect the structure-activity relationships and elucidate the potential mechanisms that underpin their fungicidal or fungistatic properties.

The Rationale for Trifluoromethyl Pyrimidines in Antifungal Research

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various natural products, rendering it a privileged scaffold in medicinal chemistry.[2][3] The addition of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate a molecule's physicochemical properties. This electron-withdrawing group can enhance lipophilicity, improve cell membrane permeability, and increase resistance to metabolic degradation, often leading to improved pharmacokinetic profiles and enhanced biological efficacy.[1] In the context of antifungal agents, these modifications can result in more potent inhibition of fungal growth and proliferation.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The antifungal potential of trifluoromethyl pyrimidine derivatives has been evaluated against a range of fungal pathogens, primarily those affecting agriculture. The following data summarizes the in vitro activity of selected compounds, providing a basis for comparison with established antifungal agents.

Table 1: Comparative in vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives (EC50 in μg/mL)

Compound IDFungal SpeciesEC50 (μg/mL)Reference CompoundEC50 (μg/mL)Reference
5f Phomopsis sp.15.1Pyrimethanil32.1[4][5]
5o Phomopsis sp.10.5Pyrimethanil32.1[4][5]
5p Phomopsis sp.19.6Pyrimethanil32.1[4][5]
5u Rhizoctonia solani26.0Azoxystrobin26.0[6]
III-3 Botrytis cinereaStronger inhibition than Pyrimethanil and CyprodinilPyrimethanil, Cyprodinil-[7]
Pyrimidine Scaffold 1 Aspergillus fumigatusMIC = 2 µg/mL--[8]
Pyrimidine Scaffold 1 Candida albicansMIC = 64 µg/mL--[8]
Pyrimidine Scaffold 1 Candida auris (strain 3081)MIC = 8 µg/mL--[8]
Pyrimidine Scaffold 1 Cryptococcus neoformansMIC = 2 µg/mL--[8]

EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal mycelial growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The data clearly indicates that certain trifluoromethyl pyrimidine derivatives exhibit potent antifungal activity, in some cases surpassing that of commercial fungicides like Pyrimethanil. For instance, compound 5o demonstrates a significantly lower EC50 value against Phomopsis sp. compared to Pyrimethanil, highlighting its potential as a lead compound for the development of new agricultural fungicides.[4][5] Furthermore, a novel pyrimidine-based scaffold has shown promising broad-spectrum activity against clinically relevant molds and yeasts, including the multidrug-resistant pathogen Candida auris.[8]

Elucidating the Mechanism of Action: Potential Fungal Targets

The efficacy of any antimicrobial agent is intrinsically linked to its ability to disrupt essential cellular processes in the target organism. For pyrimidine derivatives, two primary mechanisms of action have been proposed: the inhibition of methionine biosynthesis and the targeting of dihydrofolate reductase (DHFR).

Inhibition of Methionine Biosynthesis

The commercial fungicide Pyrimethanil, an anilinopyrimidine, is known to inhibit the biosynthesis of methionine, an essential amino acid for fungal growth and development.[5][9] This inhibition disrupts protein synthesis and the secretion of enzymes necessary for the infection process.[9] Given the structural similarities, it is plausible that some trifluoromethyl pyrimidine derivatives exert their antifungal effects through a similar mechanism. The methionine biosynthesis pathway in fungi is a validated target for antifungal drug development as it is essential for fungal viability and virulence.[4][10]

Methionine_Biosynthesis_Inhibition cluster_fungus Fungal Cell cluster_inhibition Mechanism of Action Homoserine Homoserine O-acetylhomoserine O-acetylhomoserine Homoserine->O-acetylhomoserine Homoserine acetyltransferase Homocysteine Homocysteine O-acetylhomoserine->Homocysteine O-acetylhomoserine sulfhydrylase Methionine Methionine Homocysteine->Methionine Methionine synthase Protein Synthesis &\nEssential Cellular Functions Protein Synthesis & Essential Cellular Functions Methionine->Protein Synthesis &\nEssential Cellular Functions Trifluoromethyl\nPyrimidine\nDerivatives Trifluoromethyl Pyrimidine Derivatives Inhibition Inhibition Trifluoromethyl\nPyrimidine\nDerivatives->Inhibition Methionine\nsynthase Methionine synthase Inhibition->Methionine\nsynthase

Caption: Proposed inhibition of the fungal methionine biosynthesis pathway by trifluoromethyl pyrimidine derivatives.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids and certain amino acids.[9][11] The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial agents. Several pyrimidine-based compounds have been identified as DHFR inhibitors.[11][12] The crystal structure of DHFR from the pathogenic fungus Candida auris has been elucidated, providing a basis for the structure-based design of novel antifungal agents targeting this enzyme.[2][9]

Experimental Protocols for Antifungal Activity Assessment

To ensure the reliability and reproducibility of antifungal susceptibility testing, standardized methodologies are paramount. The following protocols are based on established techniques and can be adapted for the evaluation of trifluoromethyl pyrimidine derivatives.

Mycelial Growth Rate Assay (Poisoned Food Technique)

This method is widely used to determine the in vitro antifungal activity of compounds against filamentous fungi.[13]

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Preparation: Dissolve the trifluoromethyl pyrimidine derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Poisoned Media Preparation: While the PDA is still molten (around 45-50°C), add the appropriate volume of the stock solution to achieve the desired final concentrations of the test compounds. Ensure thorough mixing. A solvent control (PDA with DMSO only) and a positive control (PDA with a known fungicide) should also be prepared.

  • Plating: Pour the poisoned and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the test fungus.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each PDA plate. Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentrations and determine the EC50 value from the resulting dose-response curve.

Mycelial_Growth_Assay_Workflow Prepare\nPDA Media Prepare PDA Media Prepare Compound\nStock Solutions Prepare Compound Stock Solutions Prepare\nPDA Media->Prepare Compound\nStock Solutions Prepare Poisoned\n& Control Media Prepare Poisoned & Control Media Prepare Compound\nStock Solutions->Prepare Poisoned\n& Control Media Pour Plates Pour Plates Prepare Poisoned\n& Control Media->Pour Plates Inoculate with\nFungal Disc Inoculate with Fungal Disc Pour Plates->Inoculate with\nFungal Disc Incubate Incubate Inoculate with\nFungal Disc->Incubate Measure Colony\nDiameter Measure Colony Diameter Incubate->Measure Colony\nDiameter Calculate\n% Inhibition Calculate % Inhibition Measure Colony\nDiameter->Calculate\n% Inhibition Determine\nEC50 Determine EC50 Calculate\n% Inhibition->Determine\nEC50

Caption: Workflow for the mycelial growth rate assay (poisoned food technique).

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key structure-activity relationships that can guide the design of more potent trifluoromethyl pyrimidine-based antifungal agents.

  • Substitution on the Amide Moiety: In a series of pyrimidine derivatives containing an amide moiety, the nature and position of substituents on the benzamide ring significantly influenced antifungal activity. For instance, the presence of electron-withdrawing groups like fluorine and bromine at specific positions enhanced the inhibitory effect against Phomopsis sp.[4][5]

  • Linker and Fused Ring Systems: The introduction of a thioether linker and the fusion of the pyrimidine ring with other heterocyclic systems, such as a 1,2,4-triazole ring, have been shown to yield compounds with significant antifungal activity against a range of plant pathogenic fungi.[3]

  • Amino Group Substitution: In a study of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, the substitution pattern on the phenyl ring had a substantial impact on the fungicidal activity against Botrytis cinerea.[7]

Conclusion and Future Directions

Trifluoromethyl pyrimidine derivatives represent a versatile and promising scaffold for the development of novel antifungal agents. The data presented in this guide demonstrates their potential to combat both agricultural and clinically relevant fungal pathogens. Future research should focus on several key areas:

  • Expansion of Antifungal Spectrum: Systematic screening of diverse libraries of trifluoromethyl pyrimidine derivatives against a broader panel of fungal species, including drug-resistant clinical isolates, is crucial to identify compounds with wide-ranging efficacy.

  • Mechanism of Action Studies: Detailed biochemical and genetic studies are needed to definitively identify the molecular targets of the most potent compounds. This will not only validate their mechanism of action but also aid in the rational design of second-generation inhibitors.

  • In Vivo Efficacy and Toxicological Profiling: Promising lead compounds should be advanced to in vivo models of fungal infection to assess their therapeutic potential and to evaluate their safety and pharmacokinetic profiles.

By leveraging the insights from structure-activity relationships and a deeper understanding of their molecular mechanisms, the scientific community can continue to harness the potential of trifluoromethyl pyrimidine derivatives in the critical fight against fungal diseases.

References

A Comparative Guide to 6-Methoxypyrimidine Inhibitors for Anti-SARS-CoV-2 Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective therapeutics against SARS-CoV-2 has identified the main protease (Mpro or 3CLpro) as a prime target for antiviral intervention. This guide provides a comprehensive assessment of a promising class of non-covalent, reversible inhibitors: 6-methoxypyrimidine derivatives. We will delve into their mechanism of action, compare their in vitro efficacy against established antivirals, and provide detailed experimental protocols to empower researchers in their quest for novel COVID-19 treatments.

The Rationale for Targeting SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease essential for the viral life cycle. It functions by cleaving the two large polyproteins, pp1a and pp1ab, which are translated from the viral RNA genome. This cleavage process releases functional non-structural proteins that are vital for viral replication and transcription. The active site of Mpro is highly conserved among coronaviruses, making it an attractive target for broad-spectrum antiviral drugs. Inhibiting Mpro effectively halts the viral replication machinery, preventing the production of new virions.

6-methoxypyrimidine derivatives have emerged as a compelling scaffold for the design of non-covalent Mpro inhibitors. Unlike covalent inhibitors that form a permanent bond with the catalytic cysteine (Cys145), non-covalent inhibitors offer the potential for improved safety profiles and a lower propensity for off-target effects. The 6-methoxypyrimidine core provides a versatile platform for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of 6-Methoxypyrimidine Inhibitors

A recent preclinical study identified a series of 2,4-diamino-6-methoxypyrimidine derivatives as potent reversible inhibitors of SARS-CoV-2 Mpro.[1] The lead compound, 16a , and its optimized analogue, 16h , demonstrated significant inhibitory activity in enzymatic assays. To provide a clear perspective on their potential, the following table compares their in vitro performance with that of established SARS-CoV-2 antivirals, including the Mpro inhibitor Nirmatrelvir and the RNA-dependent RNA polymerase (RdRp) inhibitors Remdesivir and Molnupiravir.

Compound/DrugTargetMechanism of ActionMpro IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound 16a MproNon-covalent, Reversible0.98[1]Data Not AvailableData Not AvailableData Not Available
Compound 16h MproNon-covalent, Reversible0.43[1]Data Not AvailableData Not AvailableData Not Available
Nirmatrelvir MproCovalent, Reversible0.0031 (Ki)[2]0.079 - 0.181[2]>100[3]>552 - >1265
Ensitrelvir MproNon-covalent, Reversible0.013[4]0.22 - 0.52[4]>100[4]>192 - >454
Remdesivir RdRpChain TerminationNot Applicable0.06 - 1.13[5]15.2 - >100[5]>13 - >1667
Molnupiravir (EIDD-1931) RdRpViral MutagenesisNot Applicable0.22 - 0.4[6]7.7 - >200[6]>19 - >909

Note: IC50 (Half-maximal Inhibitory Concentration) measures the potency of a drug in inhibiting a specific target, in this case, the Mpro enzyme. EC50 (Half-maximal Effective Concentration) measures the concentration of a drug that gives half-maximal response in a cell-based assay, indicating its antiviral activity. CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a measure of the therapeutic window of a drug. A higher SI is desirable.

Mechanism of Action: Binding of 6-Methoxypyrimidine Inhibitors to Mpro

While a co-crystal structure of a 6-methoxypyrimidine inhibitor with SARS-CoV-2 Mpro is not yet publicly available, molecular docking studies from the foundational research provide valuable insights into their binding mode.[1] These inhibitors are predicted to occupy the substrate-binding pocket of Mpro, a cleft located between Domain I and Domain II of the enzyme.

The proposed binding mode suggests that the 6-methoxypyrimidine core acts as a central scaffold, with substituents at the C2 and C4 positions making critical interactions with key residues in the Mpro active site. The benzylamine group at the C4 position, common in the most active compounds of the series, is thought to occupy the S2 subsite, a hydrophobic pocket. Substitutions on the benzyl ring and at the C2 position are well-tolerated, indicating that these positions can be further modified to optimize binding affinity and selectivity. The reversible nature of the inhibition suggests that the binding is driven by non-covalent interactions such as hydrogen bonds and hydrophobic interactions, without forming a covalent adduct with the catalytic Cys145.

G cluster_mpro SARS-CoV-2 Mpro Active Site cluster_inhibitor S1 S1 Subsite (Hydrophobic Pocket) S2 S2 Subsite (Hydrophobic Pocket) CatalyticDyad Catalytic Dyad (His41, Cys145) Inhibitor 6-Methoxypyrimidine Inhibitor Inhibitor->CatalyticDyad Non-covalent Interaction PyrimidineCore 6-Methoxypyrimidine Core C4_sub C4-Substituent (e.g., Benzylamine) C4_sub->S2 Hydrophobic Interaction C2_sub C2-Substituent PyrimidineCore->S1 Occupies Pocket PyrimidineCore->C4_sub PyrimidineCore->C2_sub

Caption: Proposed binding mode of 6-methoxypyrimidine inhibitors in the SARS-CoV-2 Mpro active site.

Experimental Protocols for Assessing Anti-SARS-CoV-2 Activity

To facilitate the evaluation of novel 6-methoxypyrimidine derivatives and other potential inhibitors, this section provides detailed, step-by-step methodologies for key in vitro assays.

SARS-CoV-2 Main Protease (Mpro) FRET Assay

This enzymatic assay is crucial for determining the direct inhibitory activity of compounds against the Mpro enzyme. It utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate that mimics the natural cleavage site of Mpro.

G cluster_workflow Mpro FRET Assay Workflow A 1. Incubation - Mpro Enzyme - Test Compound - Assay Buffer B 2. Reaction Initiation Add FRET Substrate (Fluorophore-Peptide-Quencher) A->B C 3. Fluorescence Reading Monitor fluorescence signal over time B->C D Analysis - No Inhibition: Mpro cleaves substrate, FRET is disrupted, fluorescence increases. - Inhibition: Mpro is inactive, substrate remains intact, FRET persists, low fluorescence. C->D

Caption: Workflow for the SARS-CoV-2 Mpro FRET-based inhibitory assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Dilute the recombinant SARS-CoV-2 Mpro enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the FRET peptide substrate in DMSO and then dilute it to the working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (96-well or 384-well plate format):

    • Add a small volume (e.g., 1 µL) of the serially diluted test compounds or DMSO (vehicle control) to the wells.

    • Add the diluted Mpro enzyme solution to each well, except for the no-enzyme control wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE - Inhibition)

This assay determines the ability of a compound to protect host cells from the virus-induced cell death, known as the cytopathic effect (CPE).

G cluster_workflow CPE Inhibition Assay Workflow A 1. Cell Seeding Seed Vero E6 cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Add serial dilutions of the test compound to the cells. A->B C 3. Virus Infection Infect the cells with SARS-CoV-2. B->C D 4. Incubation Incubate for 48-72 hours until CPE is observed in virus control wells. C->D E 5. Cell Viability Assay Quantify cell viability using Crystal Violet or MTT staining. D->E F Analysis Calculate the percentage of CPE inhibition and determine the EC50 value. E->F

References

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Pyrimidine-Cored BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the biological evaluation of novel pyrimidine-based BRD4 inhibitors. We will delve into the critical assays and rationale behind a head-to-head comparison with established benchmark inhibitors, JQ1 and OTX015, ensuring a robust assessment of potency, selectivity, and cellular activity.

The Rationale: Why Target BRD4?

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a pivotal therapeutic target in oncology and inflammatory diseases.[1] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and transcription factors. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate the transcription of key oncogenes, most notably MYC.[2][3] The dysregulation of BRD4 is a hallmark of various cancers, making its inhibition a promising therapeutic strategy.[3]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities.[4] Its application in the design of BRD4 inhibitors offers the potential for novel intellectual property and improved pharmacological properties over existing chemotypes.

The Competitors: Novel Pyrimidine Inhibitors vs. Established Benchmarks

This guide will focus on the comparative evaluation of a hypothetical novel pyrimidine-based BRD4 inhibitor, designated here as PY-1 , against two well-characterized BET inhibitors:

  • JQ1 : The prototypical thieno-triazolo-1,4-diazepine BET inhibitor. While a powerful research tool, its short half-life has limited its clinical development.[2][5]

  • OTX015 (Birabresib, MK-8628) : A JQ1 analog with improved oral bioavailability that has advanced into clinical trials.[6][7]

Comparative Biological Evaluation Workflow

A rigorous evaluation of a novel BRD4 inhibitor requires a multi-faceted approach, progressing from biochemical validation of target engagement to the assessment of cellular responses.

G biochem_start Start Evaluation tr_fret TR-FRET Binding Assay (Target Affinity) biochem_start->tr_fret Assess Binding nanobret NanoBRET Assay (Cellular Target Engagement) biochem_start->nanobret Transition to Cellular Context itc Isothermal Titration Calorimetry (Thermodynamics) tr_fret->itc Confirm Binding proliferation Antiproliferation Assay (e.g., MTT/CellTiter-Glo) nanobret->proliferation Confirm Cellular Potency western Western Blot Analysis (Target Modulation & Apoptosis) proliferation->western Investigate Mechanism cell_cycle Flow Cytometry (Cell Cycle Arrest) western->cell_cycle Analyze Downstream Effects

Caption: A streamlined workflow for the comprehensive biological evaluation of novel BRD4 inhibitors.

Part 1: Biochemical Assays - Does the Inhibitor Bind its Target?

The initial step is to confirm direct binding of the novel inhibitor to BRD4 and to quantify this interaction.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Principle: This assay measures the proximity between a terbium-labeled BRD4 protein (donor) and a fluorescently labeled acetylated histone peptide (acceptor). Inhibition of this interaction by a compound results in a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Dilute recombinant BRD4 bromodomain 1 (BD1) or 2 (BD2) protein, a biotinylated acetylated histone H4 peptide, a terbium-labeled streptavidin donor, and a fluorescently labeled acceptor to their working concentrations in assay buffer.

  • Compound Preparation:

    • Perform serial dilutions of PY-1, JQ1, and OTX015 in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 2 µL of diluted compound or DMSO (as a control) to the appropriate wells.

    • Add 4 µL of the BRD4 protein/donor mix.

    • Add 4 µL of the histone peptide/acceptor mix.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Cellular Assays - Does the Inhibitor Work in a Biological System?

Confirming that the inhibitor can engage its target within the complex environment of a living cell is a critical step.

NanoBRET™ Target Engagement Assay

Principle: This assay quantifies compound binding to a specific protein in live cells. It utilizes a NanoLuc® luciferase-tagged BRD4 (energy donor) and a cell-permeable fluorescent tracer that binds to the BRD4 active site (energy acceptor). A competing compound will displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET).

Detailed Protocol:

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a vector encoding for a NanoLuc®-BRD4 fusion protein.

    • Culture the cells for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest and resuspend the transfected cells.

    • Add the NanoBRET™ tracer to the cell suspension.

    • Dispense the cell suspension into a white 96-well or 384-well plate.

  • Compound Addition:

    • Add serially diluted PY-1, JQ1, or OTX015 to the wells.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Measure donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission on a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor/donor).

    • Normalize the data and plot against compound concentration to determine the cellular IC50.

Antiproliferative Assay (MTT or CellTiter-Glo®)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in signal upon treatment with an inhibitor indicates a cytotoxic or cytostatic effect.

Detailed Protocol:

  • Cell Seeding:

    • Plate cancer cell lines (e.g., acute myeloid leukemia cell line MV-4-11 or THP-1) in 96-well plates and allow them to adhere/stabilize overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of PY-1, JQ1, and OTX015.

  • Incubation:

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Part 3: Mechanistic Studies - How Does the Inhibitor Exert its Effects?

Understanding the downstream consequences of BRD4 inhibition is key to confirming the mechanism of action.

Western Blot Analysis for c-Myc and PARP Cleavage

Principle: Western blotting allows for the detection and quantification of specific proteins. A potent BRD4 inhibitor is expected to decrease the expression of the oncoprotein c-Myc. The cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with PY-1, JQ1, and OTX015 at concentrations around their GI50 values for 24-48 hours.

    • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against c-Myc, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

Principle: BRD4 inhibition is known to cause G1 cell cycle arrest. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Detailed Protocol:

  • Cell Treatment:

    • Treat cells with the inhibitors for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol and store at -20°C.

  • Staining:

    • Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.

  • Data Acquisition and Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Comparison

The following tables present a hypothetical but realistic comparison of our novel pyrimidine-based inhibitor, PY-1, against the benchmarks JQ1 and OTX015, based on published data for similar compounds.

Table 1: Biochemical and Cellular Potency of BRD4 Inhibitors

CompoundBRD4 BD1 IC50 (nM)BRD4 BD2 IC50 (nM)Cellular Target Engagement (NanoBRET) IC50 (nM)Antiproliferative Activity (MV-4-11) GI50 (nM)
PY-1 8540150250
JQ1 77[8]33[8]~100~200
OTX015 92-112[6]92-112[6]~120~220[7]

Table 2: Cellular Effects of BRD4 Inhibitors in MV-4-11 Cells at 500 nM

Compoundc-Myc Protein Level (% of Control)% Cells in G0/G1 PhaseCleaved PARP Level (Fold Change)
PY-1 ~25%~75%~4.0
JQ1 ~20%~80%~4.5
OTX015 ~22%~78%~4.2

Visualizing the Mechanism: The BRD4-c-Myc Signaling Axis

G cluster_0 Nucleus cluster_1 Cytoplasm BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits MYC_Gene MYC Gene Ac_Histone->MYC_Gene at Promoter/Enhancer RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates (Ser2) RNAPII->MYC_Gene Initiates Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription Ribosome Ribosome MYC_mRNA->Ribosome Translation cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation Drives Inhibitor PY-1 / JQ1 / OTX015 Inhibitor->BRD4 Inhibits Binding

Caption: The inhibitory mechanism of pyrimidine-based compounds on the BRD4/c-Myc signaling pathway.

Conclusion

This guide outlines a robust, multi-tiered strategy for the comprehensive biological evaluation of novel pyrimidine-based BRD4 inhibitors. By employing a combination of biochemical and cellular assays and directly comparing the performance of new chemical entities against established benchmarks like JQ1 and OTX015, researchers can confidently assess their therapeutic potential. The presented protocols provide a solid foundation for generating the high-quality, reproducible data necessary for advancing promising candidates in the drug discovery pipeline. The hypothetical data for PY-1 suggests a compound with comparable efficacy to the benchmarks, warranting further investigation.

References

  • Filippakopoulos, P., Qi, J., Picaud, S., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. [Link]

  • Coudé, M. M., Braun, T., Berrou, J., et al. (2015). BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. Oncotarget, 6(19), 17698–17712. [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD1) TR-FRET Assay Kit. Datasheet #79447. [Link]

  • Delmore, J. E., Issa, G. C., Lemieux, M. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904–917. [Link]

  • Mertz, J. A., Conery, A. R., Bryant, B. M., et al. (2011). Targeting MYC dependence in cancer by inhibiting BET bromodomains. Proceedings of the National Academy of Sciences, 108(40), 16669–16674. [Link]

  • Nicodeme, E., Jeffrey, K. L., Schaefer, U., et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119–1123. [Link]

  • Asangani, I. A., Dommeti, V. L., Wang, X., et al. (2014). Therapeutic targeting of BET bromodomain proteins in castration-resistant prostate cancer. Nature, 510(7504), 278–282. [Link]

  • Puissant, A., Frumm, S. M., Alexe, G., et al. (2013). Targeting MYCN in neuroblastoma by BET bromodomain inhibition. Nature, 498(7455), E4-E6. [Link]

  • Stathis, A., & Bertoni, F. (2018). BET proteins as targets for anticancer treatment. Cancer discovery, 8(1), 24-36. [Link]

  • Natarajan, A., Kumar, P. S., & Ramamurthy, C. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity-A Review. Current Organic Synthesis, 19(6), 614-633. [Link]

  • Wang, S., Shen, D., Zhao, L., et al. (2019). Discovery of[1][2][9]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. European journal of medicinal chemistry, 176, 137-151. [Link]

  • Deva, T., & Raj, K. J. (2020). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 9(4), 323-333. [Link]

  • Zhang, G., Smith, S. G., & Zhou, M. M. (2016). The structural basis of pyrimidine-based derivatives as BRD4 inhibitors. Acta Crystallographica Section A: Foundations and Advances, 72(a1), C349. [Link]

  • Zhang, Q., Zhang, Y., & Liu, Z. (2018). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC medicinal chemistry, 9(12), 1664-1673. [Link]

  • Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer. Nature reviews Cancer, 12(7), 465-477. [Link]

  • Dawson, M. A., Prinjha, R. K., Dittmann, A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature, 478(7370), 529-533. [Link]

  • Taylor, A. M., & Young, D. W. (2016). Pyrimidine-based inhibitors of the bromodomain and extra-terminal domain (BET) family. Bioorganic & medicinal chemistry letters, 26(16), 3823-3827. [Link]

Sources

Comparative Guide to the Antibacterial Activity of 2, 4, 6-Trisubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core structure of nucleobases and a plethora of biologically active compounds.[1][2] The rise of multidrug-resistant bacterial strains presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[3][4][5][6] Among the various heterocyclic compounds explored, 2,4,6-trisubstituted pyrimidines have emerged as a particularly promising class.[3][5][6] Their synthetic tractability allows for extensive structural modifications at three key positions, enabling fine-tuning of their biological profiles.[3][5][6]

This guide provides a comparative analysis of the antibacterial activity of 2,4,6-trisubstituted pyrimidines. It delves into the structure-activity relationships (SAR) that govern their efficacy, presents quantitative data from recent studies, and provides a detailed, validated protocol for assessing their antimicrobial potential. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the design and evaluation of this potent class of antibacterial candidates.

The 2,4,6-Trisubstituted Pyrimidine Scaffold: A Platform for Antibacterial Design

The core of the molecules discussed herein is the pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The substituents at the 2, 4, and 6 positions are the primary determinants of the compound's physicochemical properties and, consequently, its biological activity.

The rationale for focusing on these positions is rooted in established medicinal chemistry principles. Alterations at these sites can profoundly influence:

  • Target Interaction: The nature of the substituents dictates how the molecule binds to specific bacterial targets, such as essential enzymes like dihydrofolate reductase (DHFR) or cell division proteins like FtsZ.[4][5][7]

  • Lipophilicity & Permeability: Modifying the substituents can alter the molecule's fat-solubility, which is crucial for its ability to penetrate the complex bacterial cell wall and membrane.

  • Metabolic Stability: The substituents can protect the pyrimidine core from metabolic degradation, thereby increasing the compound's bioavailability and duration of action.

General Structure of a 2,4,6-Trisubstituted Pyrimidine

G pyrimidine Pyrimidine CoreN1C2-R1C6-R3N3C5-HC4-R2 R1 R1 (Position 2) R1->pyrimidine Modulates target binding (e.g., amine, piperidine) R2 R2 (Position 4) R2->pyrimidine Influences steric/electronic properties (e.g., phenyl, substituted phenyl) R3 R3 (Position 6) R3->pyrimidine Impacts lipophilicity/solubility (e.g., aryl, heteroaryl)

Caption: Workflow for the Broth Microdilution MIC Assay.

Mechanistic Insights

While SAR studies define what structures are effective, mechanistic studies explain how they work. Pyrimidine derivatives can exert their antibacterial effects through various mechanisms. A prominent target is the folate synthesis pathway, which is essential for bacterial DNA replication. [8]Compounds like trimethoprim, a well-known antibacterial, contain a diaminopyrimidine core and function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in this pathway. [7][9] Recent studies on novel pyrimidine derivatives suggest other mechanisms as well. Some compounds have been shown to inhibit FtsZ, a protein crucial for bacterial cell division, leading to bactericidal effects. [4][5]This diversity in mechanisms of action is a significant advantage, as compounds with novel targets are urgently needed to combat resistance to existing antibiotic classes.

Conclusion and Future Perspectives

2,4,6-trisubstituted pyrimidines represent a versatile and potent scaffold for the development of new antibacterial agents. The ease of chemical modification at the 2, 4, and 6 positions allows for systematic exploration of the structure-activity landscape to optimize potency and selectivity. Comparative data clearly indicates that specific substitutions, particularly halogenated aryl groups, are key to achieving low micromolar to sub-micromolar activity against a range of clinically relevant bacteria.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel analogs with a wider range of substituents to uncover new SAR trends.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to aid in rational drug design and overcome resistance.

  • In Vivo Efficacy and Toxicology: Advancing lead compounds into animal models of infection to assess their therapeutic potential and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can more effectively design and evaluate the next generation of pyrimidine-based antibiotics to address the critical threat of antimicrobial resistance.

References

  • Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Vertex AI Search.
  • (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • MI - Microbiology. Broth Microdilution.
  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
  • Atlas, S. R. (2016). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. ResearchGate.
  • Oh, Y. T., et al. (2021). MIC determination by broth microdilution. Bio-protocol.
  • (2025). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.
  • (2025). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ResearchGate.
  • (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.
  • (2025).
  • (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega.
  • Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines.
  • Beula, G. M., et al. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. IP Indexing.
  • (2011). Synthesis and Biological Evaluation of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry.
  • (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
  • (2025). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
  • (2022). Structure-activity relationship that was identified for the inhibitors... ResearchGate.
  • (2011). Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. European Journal of Medicinal Chemistry.
  • (2022). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.
  • Patle, S. K., Kawathekar, N., Zaveri, M., & Kamaria, P. (2012). Synthesis and evaluation of 2,4,6-trisubstituted pyrimidine derivatives as novel antileishmanial agents. Medicinal Chemistry Research.
  • BenchChem. (2025). Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives.

Sources

A Senior Application Scientist's Guide to Suzuki Cross-Coupling for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrimidine Scaffolds and the Power of the Suzuki Cross-Coupling Reaction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antiviral properties.[1][2][3] The ability to efficiently synthesize substituted pyrimidines is therefore of paramount importance in drug discovery and development. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forming carbon-carbon bonds.[4][5]

This guide provides a comparative analysis of Suzuki cross-coupling reactions as applied to pyrimidine derivatives. We will delve into the mechanistic underpinnings, explore the challenges inherent to this chemistry, and present a data-driven comparison of various catalytic systems and reaction parameters. Our goal is to equip you with the insights necessary to make informed decisions for the successful synthesis of your target pyrimidine-containing molecules.

The Suzuki Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[4][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7]

  • Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst to the organohalide (e.g., a chloropyrimidine), forming a palladium(II) intermediate.[7][8]

  • Transmetalation : In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron compound.[6][7][9]

  • Reductive Elimination : The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][7][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Transmetalation (R'-B(OR)2) ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges in the Suzuki Cross-Coupling of Pyrimidines

While powerful, the application of Suzuki coupling to pyrimidine derivatives is not without its challenges:

  • Electronic Effects : The electron-deficient nature of the pyrimidine ring makes it more reactive than analogous benzene halides, which can be advantageous.[1][10] However, this can also lead to catalyst inhibition or deactivation, particularly with 2-halopyrimidines where the nitrogen atom can coordinate to the palladium center.[11]

  • Regioselectivity : In the case of di- or poly-halogenated pyrimidines, achieving selective coupling at a specific position is a key challenge. For 2,4-dichloropyrimidines, coupling generally occurs preferentially at the C4 position.[3][8][12]

  • Side Reactions : Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a common side reaction that can reduce the efficiency of the coupling, especially with more reactive or unstable boronic acids.[13][14][15]

Comparative Analysis of Catalytic Systems for Pyrimidine Suzuki Coupling

The choice of the palladium catalyst and ligand is critical for a successful Suzuki coupling of pyrimidines.[11][16]

Traditional Phosphine Ligands

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used and have been shown to be effective for the coupling of chloropyrimidines, which are typically less reactive than their bromo or iodo counterparts.[10][17]

CatalystSubstrateCoupling PartnerBaseSolventYield (%)Reference
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O71[8][18]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidK₃PO₄1,4-DioxaneGood[17][19]

Experimental Protocol: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

  • To a reaction vessel, add the halopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).[20]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[20]

  • Add the degassed solvent (e.g., 1,4-dioxane/water).[20]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[20]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[20]

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.[20]

Advanced Ligands and Precatalysts

For more challenging couplings, particularly those involving sterically hindered substrates or less reactive aryl chlorides, more advanced catalytic systems are often required.

Buchwald Ligands : Sterically hindered and electron-rich phosphine ligands developed by Buchwald and others (e.g., SPhos, XPhos, RuPhos) have demonstrated superior performance in difficult cross-coupling reactions.[11] These ligands facilitate both the oxidative addition and reductive elimination steps.[9]

Palladium Precatalysts : Well-defined palladium precatalysts, such as palladacycles, offer advantages in terms of stability and activity.[21][22] They provide a reliable source of the active Pd(0) species and can lead to more consistent results.[22][23]

Catalyst SystemSubstrateCoupling PartnerBaseSolventYield (%)Reference
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene98[24]
XPhosPdG23-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O89[25]

The Critical Role of Reaction Parameters

Optimization of reaction conditions is crucial for achieving high yields and selectivity in the Suzuki coupling of pyrimidines.[20][26][27]

Base and Solvent Selection

The choice of base and solvent system can significantly impact the reaction outcome.[16] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[20][28] Aprotic solvents such as 1,4-dioxane, THF, and DMF, often in the presence of water, are effective.[8][16] The presence of water can be beneficial, potentially by facilitating the formation of hydrophilic boronate species.[8]

Boronic Acids vs. Boronate Esters

The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[13][14]

  • Boronic Acids : Generally more reactive, leading to faster reaction times.[13][14] However, they can be prone to decomposition pathways like protodeboronation.[13][14][15]

  • Boronate Esters : (e.g., pinacol esters) Offer enhanced stability, are easier to handle and purify, and have a longer shelf-life.[13][14][29][30] They may, however, exhibit slower reaction rates.[14]

Optimization_Workflow start Define Substrates (Pyrimidine Halide, Boron Reagent) catalyst_choice Select Catalyst System (e.g., Pd(PPh3)4, Buchwald Precatalyst) start->catalyst_choice base_solvent Choose Base and Solvent (e.g., K2CO3 in Dioxane/H2O) catalyst_choice->base_solvent run_reaction Perform Reaction (Temperature, Time) base_solvent->run_reaction analysis Analyze Outcome (Yield, Purity, Side Products) run_reaction->analysis optimize Optimize Conditions? (e.g., Change Ligand, Base, Temp) analysis->optimize optimize->catalyst_choice Yes end Final Protocol optimize->end No

Caption: A generalized workflow for optimizing Suzuki coupling conditions.

Conclusion: Selecting the Optimal Conditions for Your Pyrimidine Suzuki Coupling

The successful Suzuki cross-coupling of pyrimidine derivatives hinges on a careful consideration of the substrate's electronic and steric properties, along with a rational selection of the catalyst, ligand, base, and solvent. For simple, activated chloropyrimidines, traditional catalysts like Pd(PPh₃)₄ may suffice. For more challenging transformations, the use of advanced Buchwald ligands or well-defined precatalysts is often necessary to achieve high yields and avoid side reactions. A systematic approach to optimizing reaction parameters, as outlined in this guide, will ultimately lead to a robust and reproducible synthetic protocol.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). IntechOpen. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts, 11(4), 439. MDPI. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Journal of the American Chemical Society, 137(51), 16496–16505. National Institutes of Health. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Royal Society of Chemistry. [Link]

  • Espinosa, M. R., Doppiu, A., & Hazari, N. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Retrieved from [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2022). The Journal of Organic Chemistry, 87(17), 11529–11539. ACS Publications. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). Angewandte Chemie International Edition, 50(36), 8412–8415. National Institutes of Health. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions. (2024). Monatshefte fur Chemie. RImpactS. Retrieved from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry, 66(21), 7125–7128. ACS Publications. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (2008). Tetrahedron Letters, 49(29-30), 4569–4571. National Institutes of Health. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(1), 545–554. National Institutes of Health. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Semantic Scholar. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Processes, 9(8), 1342. MDPI. Retrieved from [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2007, August). ResearchGate. Retrieved from [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). Organic Letters, 24(18), 3369–3374. ACS Publications. [Link]

  • Highly Regioselective Cross-Coupling of Dihalohetarenes. (n.d.). Synfacts, 18(03), 0251. Retrieved from [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry, 5(3), 288–294. PubMed. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022, November 5). ChemistryViews. Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 29). The Journal of Organic Chemistry, 91(2), 1195–1203. ACS Publications. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009, August). ResearchGate. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021, January 4). RSC Advances, 11(3), 1545–1555. Royal Society of Chemistry. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021, October 15). ResearchGate. Retrieved from [Link]

  • Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Fluoro-6-methoxypyrimidine, ensuring that your commitment to scientific integrity is matched by your dedication to safety.

Understanding the Hazard Profile of 4-Fluoro-6-methoxypyrimidine

Based on analogous compounds, 4-Fluoro-6-methoxypyrimidine should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Inhalation of dust or fumes should be avoided, and direct contact with the skin and eyes must be prevented through the use of appropriate personal protective equipment (PPE).[1][2]

Key Hazard Information (Inferred from Analogous Compounds):

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irritant, Category 2H315
Causes serious eye irritationEye Irritant, Category 2H319
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3H335

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Achievable" (ALARA) for exposure is the guiding tenet when handling any chemical. For 4-Fluoro-6-methoxypyrimidine, this necessitates a robust selection of PPE.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[2] Contaminated clothing should be removed and washed before reuse.[1]

  • Respiratory Protection: All handling of solid 4-Fluoro-6-methoxypyrimidine that may generate dust, and any handling of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation risks.[4]

Spill Management: A Rapid and Methodical Response

In the event of a spill, a prepared and swift response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect the absorbed material into a suitable container for disposal.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Report the Incident: Follow your institution's protocols for reporting chemical spills to the Environmental Health and Safety (EHS) department.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-Fluoro-6-methoxypyrimidine is a multi-step process that requires careful segregation, labeling, and coordination with certified waste management professionals. The overarching principle is that this compound must be treated as a hazardous chemical waste and should not be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the foundation of a compliant waste management program.

  • Solid Waste: Collect unadulterated 4-Fluoro-6-methoxypyrimidine and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions of 4-Fluoro-6-methoxypyrimidine should be collected in a separate, compatible, and leak-proof container. Do not mix with other waste streams unless compatibility has been verified.

  • Empty Containers: The original container of 4-Fluoro-6-methoxypyrimidine must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7] Once decontaminated, the label should be defaced or removed before the container is discarded or recycled according to your institution's guidelines.[7]

Step 2: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and a critical safety measure.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("4-Fluoro-6-methoxypyrimidine"), and the date accumulation started.

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.

Step 3: Professional Disposal

The final and most critical step is the transfer of the hazardous waste to a licensed and approved waste disposal company.

  • Engage Professionals: Contact your institution's EHS department to arrange for the pickup and disposal of the 4-Fluoro-6-methoxypyrimidine waste. These professionals are trained to handle and transport hazardous materials in compliance with all federal, state, and local regulations.

  • Incineration: The recommended disposal method for halogenated organic compounds like 4-Fluoro-6-methoxypyrimidine is controlled incineration in a hazardous waste incinerator.[6] This high-temperature process ensures the complete destruction of the compound.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 4-Fluoro-6-methoxypyrimidine cluster_generation Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal generation Generation of Waste (Solid, Liquid, Contaminated Materials) segregation Segregate Waste Streams (Solid, Liquid, Sharps) generation->segregation collection Collect in Compatible, Sealed Containers segregation->collection labeling Label with 'Hazardous Waste', Chemical Name, and Date collection->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact professional_disposal Transfer to Licensed Hazardous Waste Vendor ehs_contact->professional_disposal incineration Controlled Incineration professional_disposal->incineration

Caption: Logical workflow for the proper disposal of 4-Fluoro-6-methoxypyrimidine.

Conclusion: A Commitment to the Full Lifecycle

The responsible disposal of 4-Fluoro-6-methoxypyrimidine is a non-negotiable aspect of modern scientific research. By adhering to these procedural guidelines, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulatory standards, and protect the environment. Your dedication to rigorous science should be mirrored by an unwavering commitment to the safe and responsible management of all chemical reagents, from acquisition to final disposal.

References

A Researcher's Guide to Personal Protective Equipment for Handling 4-Fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 4-Fluoro-6-methoxypyrimidine, a fluorinated pyrimidine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the corresponding personal protective equipment (PPE) required to ensure the safety of laboratory personnel. This guide provides a comprehensive, experience-driven framework for the selection and use of PPE when working with 4-Fluoro-6-methoxypyrimidine and similar chemical structures.

Core Principles of Chemical Safety: A Proactive Stance

The hierarchy of controls in industrial hygiene prioritizes eliminating hazards at their source. However, in a research setting where direct handling of chemical compounds is unavoidable, PPE serves as the critical final barrier between the researcher and potential exposure[3][4]. The selection of PPE should not be a static, one-size-fits-all protocol but rather a dynamic risk assessment that considers the specific experimental conditions.

Essential Personal Protective Equipment for 4-Fluoro-6-methoxypyrimidine

Based on the hazard profiles of similar pyrimidine compounds, the following PPE is essential for handling 4-Fluoro-6-methoxypyrimidine.

Hand Protection: The First Line of Defense

Skin contact is a primary route of exposure to many chemicals, and fluorinated pyrimidines are known to cause skin irritation[1][2].

  • Glove Selection: The choice of glove material is critical. Nitrile gloves are a common and generally effective choice for incidental contact with a wide range of chemicals. However, for prolonged handling or in situations with a higher risk of splashes, it is advisable to consult a glove compatibility chart for specific resistance to aromatic and halogenated compounds. Thicker gloves generally offer better protection[3].

  • Double Gloving: For procedures involving larger quantities of the compound or when there is a significant risk of contamination, wearing two pairs of nitrile gloves is a recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin[3].

  • Proper Technique: Gloves should be inspected for any signs of degradation or perforation before use. When worn, the cuffs of the gloves should be pulled over the sleeves of the lab coat to prevent skin exposure at the wrist.

Eye and Face Protection: Shielding Against Splashes and Aerosols

The eyes are particularly vulnerable to chemical splashes, and many pyrimidine derivatives are classified as serious eye irritants[1][2].

  • Safety Glasses with Side Shields: For low-risk activities involving small quantities of 4-Fluoro-6-methoxypyrimidine in a well-ventilated area, safety glasses with side shields that conform to EN166 or equivalent standards are the minimum requirement[5].

  • Chemical Goggles: When there is a higher risk of splashes or aerosol generation, chemical goggles that provide a complete seal around the eyes are necessary[6].

  • Face Shields: For procedures with a significant splash hazard, a face shield should be worn in conjunction with chemical goggles to provide full facial protection[6].

Body Protection: Preventing Dermal Exposure

A laboratory coat is a fundamental component of PPE, but its material and design are important considerations.

  • Laboratory Coat: A clean, long-sleeved laboratory coat made of a chemically resistant material should be worn at all times in the laboratory. The lab coat should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For tasks involving larger volumes or a high likelihood of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Guarding Against Inhalation Hazards

While some related compounds may cause respiratory irritation, the need for respiratory protection depends on the specific handling conditions and the physical form of the compound[2].

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All weighing and handling of solid 4-Fluoro-6-methoxypyrimidine, and any procedures that could generate dust or aerosols, should be performed within a fume hood.

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection may be necessary. An N95 respirator can provide protection against airborne particulates. For higher-risk scenarios, a respirator with chemical cartridges appropriate for organic vapors may be required[3][6]. A proper fit test and training are essential before using any respirator. Surgical masks do not offer adequate respiratory protection from chemical exposure[3][7].

Operational and Disposal Plans

A comprehensive safety plan extends beyond the selection of PPE and includes procedures for handling and disposal.

Step-by-Step Donning and Doffing of PPE

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check.

  • Eye and Face Protection: Put on goggles or a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are over the sleeves of the lab coat. If double-gloving, don the second pair.

Doffing Sequence:

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves.

  • Lab Coat: Remove the lab coat by rolling it outwards and away from the body.

  • Inner Gloves: Remove the inner pair of gloves.

  • Eye and Face Protection: Remove goggles or face shield from the back.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is essential to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and any other contaminated items, should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused 4-Fluoro-6-methoxypyrimidine and any solutions containing the compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company[1]. Do not pour chemical waste down the drain.

Visualizing Safety Workflows

To further clarify the procedural steps for ensuring safety when handling 4-Fluoro-6-methoxypyrimidine, the following diagrams illustrate the decision-making process for PPE selection and the correct donning and doffing sequence.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 4-Fluoro-6-methoxypyrimidine AssessQuantity Assess Quantity and Concentration Start->AssessQuantity AssessProcedure Assess Experimental Procedure (e.g., weighing, dissolution, reaction) AssessQuantity->AssessProcedure AssessAerosol Potential for Aerosol/Dust Generation? AssessProcedure->AssessAerosol HandProtection Hand Protection: - Single Nitrile Gloves (low risk) - Double Nitrile Gloves (high risk) AssessAerosol->HandProtection Select Appropriate Gloves EyeProtection Eye Protection: - Safety Glasses with Side Shields (low risk) - Chemical Goggles (splash risk) - Face Shield + Goggles (high splash risk) HandProtection->EyeProtection Select Appropriate Eye/Face Protection BodyProtection Body Protection: - Lab Coat - Chemical Resistant Apron (optional) EyeProtection->BodyProtection Select Appropriate Body Protection RespiratoryProtection Respiratory Protection: - Chemical Fume Hood (primary) - N95 Respirator (if dust/aerosol risk outside hood) BodyProtection->RespiratoryProtection Determine Need for Respiratory Protection Proceed Proceed with Experiment RespiratoryProtection->Proceed PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Start Start Don_Coat 1. Lab Coat Don_Start->Don_Coat Don_Respirator 2. Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Don_End Ready for Work Don_Gloves->Don_End Doff_Start Start Doff_OuterGloves 1. Outer Gloves Doff_Start->Doff_OuterGloves Doff_Coat 2. Lab Coat Doff_OuterGloves->Doff_Coat Doff_InnerGloves 3. Inner Gloves Doff_Coat->Doff_InnerGloves Doff_Goggles 4. Goggles/Face Shield Doff_InnerGloves->Doff_Goggles Doff_Respirator 5. Respirator (if worn) Doff_Goggles->Doff_Respirator Doff_Wash 6. Wash Hands Doff_Respirator->Doff_Wash Doff_End Complete Doff_Wash->Doff_End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-6-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-6-methoxypyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.